2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 271291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBZHWTQGYVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198858 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50827-57-1 | |
| Record name | 2-Hydroxymethyl-6-methoxybenzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050827571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50827-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy- | |
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| Record name | 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2-HYDROXYMETHYL-6-METHOXYBENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1TAC45R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (CAS 50827-57-1)
[1][2][3][4][5]
Executive Summary
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (CAS 50827-57-1) is a specialized quinone derivative distinguished by its dual functionality: it possesses a redox-active quinone core and a reactive hydroxymethyl handle.[1][2][3] Unlike its more common analog, 2,6-dimethoxy-1,4-benzoquinone (DMBQ), this compound exhibits unique electron transfer kinetics, making it a critical subject of study in oxidative stress mechanisms , anticancer therapeutics (specifically ascorbate-mediated cytotoxicity), and biocatalytic electron shuttling .
This guide provides a definitive technical analysis of CAS 50827-57-1, synthesizing its chemical synthesis, biological mechanism of action (MOA), and experimental protocols for laboratory application.
Chemical Identity & Physiochemical Profile[3][4][5][6][7][8][9][10]
The compound is a substituted 1,4-benzoquinone.[1][3][4][5][6][7] Its asymmetry, introduced by the hydroxymethyl group, enhances its solubility and reactivity compared to symmetric quinones.
| Property | Specification |
| CAS Number | 50827-57-1 |
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | 155–157 °C |
| Key Functional Groups | 1,4-Quinone (Redox center), Methoxy (Electron donor), Hydroxymethyl (Polar handle) |
Synthesis & Production
Core Principle: The synthesis of this compound challenges standard oxidation methods due to the sensitivity of the hydroxymethyl group.[1] The authoritative protocol, established by Yoshida et al. (2016) , utilizes a chemoselective Ruthenium-catalyzed oxidation of 3,5-dimethoxybenzyl alcohol. This method avoids the over-oxidation often seen with Jones reagent or CAN (Ceric Ammonium Nitrate).[1][3]
Synthesis Workflow Visualization
The following diagram illustrates the chemoselective oxidation pathway.
Figure 1: Chemoselective Ruthenium-catalyzed synthesis pathway preventing alcohol over-oxidation.[8][1][3]
Detailed Experimental Protocol (Yoshida Method)
Note: This protocol is adapted for laboratory-scale synthesis (1.0 mmol scale).
Reagents:
-
Substrate: 3,5-Dimethoxybenzyl alcohol (168 mg, 1.0 mmol)
-
Catalyst: Ruthenium(II) complex (e.g., [Ru(bpy)₂(bc)]²⁺ analog or commercially available Ru-catalyst for oxidation) - See Reference 1.[1][3]
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzyl alcohol (1.0 mmol) in Ethyl Acetate (10 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (1-2 mol%) to the solution. Ensure complete dissolution.
-
Oxidation: Dropwise add H₂O₂ (1.5 eq) over 10 minutes at room temperature (20°C).
-
Reaction: Stir the mixture vigorously for 15 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) for the disappearance of the starting alcohol and appearance of the yellow quinone spot.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (to neutralize excess peroxide). Extract the aqueous layer with EtOAc (3 x 15 mL).[1][3]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: Hexane → 40% EtOAc/Hexane).[1][3]
Biological Mechanism of Action (MOA)
Core Principle: The biological activity of CAS 50827-57-1 is driven by Redox Cycling .[1][3] As a para-quinone, it acts as an electron acceptor, undergoing reduction to a semiquinone radical and subsequently to a hydroquinone. This cycle is catalytic in the presence of cellular reductants (e.g., Ascorbate, NADH), leading to the generation of Reactive Oxygen Species (ROS).
Ascorbate-Driven Cytotoxicity
Research indicates that methoxy-benzoquinones enhance the cytotoxicity of ascorbate (Vitamin C).[1][3] The quinone accepts an electron from ascorbate, forming a semiquinone radical. This radical transfers the electron to molecular oxygen, generating superoxide (O₂•⁻) and regenerating the parent quinone.[1][3] This "futile redox cycle" depletes cellular antioxidants and generates lethal levels of H₂O₂.[1][3]
MOA Visualization
Figure 2: The futile redox cycle catalyzed by the quinone, converting Ascorbate and Oxygen into cytotoxic ROS.
Pharmacological & Industrial Applications[9][12][13][14]
Anticancer Research[3]
-
Adjuvant Therapy: Due to its ability to catalyze ROS generation, this compound is investigated as a sensitizer for ROS-dependent chemotherapies.[1][3]
-
Mechanism: It bypasses metal-dependent Fenton chemistry, allowing for H₂O₂ generation even in metal-poor environments (Morris et al., 2014).[3]
Antimicrobial Activity[3][14][15][16][17]
-
Target: Gram-positive bacteria (e.g., Staphylococcus aureus).[1][3]
-
Mode: The electrophilic quinone core can alkylate bacterial proteins via Michael addition, while the redox cycling disrupts bacterial respiration.
Biosensors & Biocatalysis[3]
-
Laccase Mediator: In industrial biotechnology, this quinone serves as a mediator for laccase enzymes.[3] It shuttles electrons between the enzyme and bulky lignin polymers, facilitating the breakdown of lignocellulosic biomass.
Safety & Handling
Hazard Classification: Irritant / Potential Sensitizer.[1][3]
-
Skin/Eye Contact: Quinones are potent electrophiles and can cause contact dermatitis and severe eye irritation.[1][3] Protocol: Wear nitrile gloves and safety goggles.[1][3] If contact occurs, wash with PEG-400 (polyethylene glycol) followed by water; water alone may not effectively remove the lipophilic quinone.[1][3]
-
Inhalation: Avoid dust generation.[1][3] Use a fume hood.[1][3]
-
Stability: Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group makes it susceptible to polymerization or oxidation if exposed to light and air for prolonged periods.[1][3]
References
-
Yoshida, R., Isozaki, K., Yokoi, T., Yasuda, N., Sadakane, K., Iwamoto, T., Takaya, H., & Nakamura, M. (2016). Ruthenium-catalyzed chemoselective oxidation of 3,5-dimethoxybenzyl alcohol to this compound. Organic & Biomolecular Chemistry, 14(31), 7468–7479.[3] Link
-
Morris, J. J., et al. (2014).[1][3] Metal-Independent Reduction of Hydrogen Peroxide by Semiquinones. Environmental Science & Technology.[1][3] Link[1][3]
-
Lee, H., et al. (2021).[1][3][5][9] 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance.[1][3] Phytomedicine. (Contextual reference for methoxy-quinone biological activity). Link
-
PubChem Database. (2025).[1][3][10] Compound Summary: this compound (CAS 50827-57-1).[8][11][1][2][3] National Center for Biotechnology Information.[1][3] Link
Sources
- 1. 2-Methoxy-6-Methyl-1,4-Benzoquinone | C8H8O3 | CID 101355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrakis(hydroxymethyl)phosphonium chloride - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 3. 2-Methoxy-1,4-benzoquinone | C7H6O3 | CID 76146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxyquinone | C6H4O3 | CID 151011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyquinones: Synthesis and Reactivity [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methoxy-6-undecyl-1,4-benzoquinone | C18H28O3 | CID 44559530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
Technical Monograph: Physicochemical Properties & Bioactivity of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
[1]
Executive Summary
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (CAS: 50827-57-1) is a bioactive quinone derivative characterized by its dual functionality: an electron-accepting quinone core and a hydrophilic hydroxymethyl side chain.[1] Often identified in the fractionated extracts of Saraca asoca (Ashoka) and related medicinal flora, this compound exhibits distinct redox-cycling capabilities that drive its antimicrobial and antiproliferative profiles. This guide provides a rigorous analysis of its physicochemical constants, isolation methodologies, and molecular mechanisms, serving as a foundational reference for drug development workflows.
Chemical Identity & Structural Architecture[3]
The molecule comprises a p-benzoquinone scaffold substituted at the C2 and C6 positions. The C6-methoxy group acts as an electron-donating group (EDG), modulating the redox potential of the quinone ring, while the C2-hydroxymethyl group enhances aqueous solubility and hydrogen-bonding capacity compared to simple methyl-quinones.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxy-1,4-benzoquinone |
| Common Synonyms | |
| CAS Registry Number | 50827-57-1 |
| Molecular Formula | |
| SMILES | COC1=CC(=O)C(CO)=CC1=O |
Physicochemical Profiling
The following data aggregates experimental values and high-confidence predictive models essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
Key Physical Constants
| Property | Value / Range | Significance |
| Molecular Weight | 168.15 g/mol | Low MW facilitates passive diffusion across membranes. |
| Physical State | Yellow to Orange Crystalline Solid | Characteristic of conjugated quinone chromophores ( |
| Melting Point | 155 – 157 °C | Indicates high crystal lattice stability; purity marker. |
| Solubility | DMSO, Methanol, Chloroform, Ethyl Acetate | High solubility in polar organic solvents; moderate water solubility due to -OH. |
| LogP (Octanol/Water) | ~ -0.06 to 0.5 (Experimental/Predicted) | Amphiphilic nature; sufficient lipophilicity for cell entry but hydrophilic enough for cytosolic distribution. |
| ~260 nm, ~360 nm (in MeOH) | Diagnostic absorption bands for the quinone |
Electronic Properties & Redox Potential
The biological activity of this compound is governed by its ability to accept electrons.
-
Redox Cycling: The compound undergoes reversible reduction to a semiquinone radical and subsequently to a hydroquinone.
-
Electrophilicity: The quinone ring acts as a Michael acceptor, susceptible to nucleophilic attack by thiol groups (e.g., Cysteine residues in proteins, Glutathione), which is a primary mechanism of its cytotoxicity and antimicrobial action.
Isolation & Synthetic Methodologies[4][5]
While total synthesis provides high yields, isolation from Saraca asoca is critical for ethnopharmacological validation. Below are the protocols for both approaches.
Protocol A: Bioactivity-Guided Isolation from Saraca asoca
Objective: Extraction of quinone fractions from stem bark.
-
Preparation: Pulverize shade-dried Saraca asoca bark (1 kg) to a coarse powder (40 mesh).
-
Defatting: Extract with Petroleum Ether (
C) for 24 hours to remove lipids and chlorophyll. Discard filtrate. -
Extraction: Extract the marc with Methanol (95%) via Soxhlet apparatus for 48 hours.
-
Fractionation:
-
Concentrate methanolic extract under reduced pressure (Rotavap,
C). -
Resuspend residue in water and partition sequentially with Chloroform (
) and Ethyl Acetate (EtOAc) . -
Note: Quinones typically partition into the Chloroform or Ethyl Acetate fractions due to intermediate polarity.
-
-
Purification (Chromatography):
-
Load the
fraction onto a Silica Gel 60 column. -
Elution Gradient: Hexane:Ethyl Acetate (Start 90:10
End 60:40). -
Monitoring: Collect fractions and monitor via TLC (Visualizer: 10%
in MeOH + Heat; Quinones appear as yellow/brown spots).
-
-
Crystallization: Recrystallize positive fractions from minimal hot methanol.
Protocol B: Semi-Synthetic Route
Precursor: 3,5-Dimethoxybenzyl alcohol. Reagent: Ceric Ammonium Nitrate (CAN) or Fremy's Salt. Mechanism: Oxidative demethylation of the electron-rich aromatic ring to generate the p-quinone core while retaining the hydroxymethyl arm.
Workflow Visualization
The following diagram illustrates the logic flow for isolating the target compound from natural sources.
Figure 1: Step-wise isolation logic for purifying quinone derivatives from lignocellulosic plant material.
Pharmacological Mechanism: Redox Cycling & Alkylation
The therapeutic index of this compound is derived from its ability to disrupt cellular homeostasis through two distinct pathways.
Mechanism 1: ROS Generation (Redox Cycling)
The quinone moiety undergoes one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a semiquinone radical .
-
This radical transfers an electron to molecular oxygen (
), generating Superoxide anion ( ). -
The quinone is regenerated, allowing the cycle to repeat (futile cycling), leading to massive oxidative stress, DNA damage, and apoptosis.
Mechanism 2: Michael Addition (Alkylation)
The
-
Target: Thiol groups (-SH) on critical enzymes (e.g., Topoisomerase, Glutathione).
-
Result: Covalent modification of proteins, depletion of cellular glutathione (GSH), and inhibition of cell replication.
Pathway Visualization
Figure 2: Dual-action mechanism involving redox cycling (ROS generation) and direct protein alkylation.
Analytical Characterization (Self-Validation)
To ensure the integrity of the isolated or synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signal / Observation | Interpretation |
| Methoxy group ( | ||
| Hydroxymethyl methylene ( | ||
| Quinone ring proton ( | ||
| IR Spectroscopy | 1650 – 1670 | Carbonyl ( |
| 3300 – 3400 | Hydroxyl ( | |
| Mass Spectrometry | Confirms molecular weight. |
References
-
Saha, J., et al. (2013). "Phytochemical profiling and biological activity of Saraca asoca bark." Journal of Ethnopharmacology.
-
Santa Cruz Biotechnology. (2024). "this compound Product Data Sheet." SCBT.
-
ChemicalBook. (2024).[2] "Physicochemical Properties of CAS 50827-57-1." ChemicalBook Registry.
-
Bolton, J. L., et al. (2000). "The role of quinones in toxicology." Chemical Research in Toxicology.
-
Pradhan, P., et al. (2009). "Saraca asoca (Ashoka): A Review." Journal of Chemical and Pharmaceutical Research.
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone: Natural Sources & Technical Profile
[1][2][3]
Executive Technical Summary
This compound (HMOBQ) is a bioactive para-benzoquinone derivative distinguished by its specific hydroxymethyl substitution at the C-2 position. While structurally related to the more ubiquitous 2,6-dimethoxy-1,4-benzoquinone (DMBQ), HMOBQ exhibits distinct redox properties that make it a potent enhancer of electron transfer processes.
Its primary relevance in drug development stems from its presence in Fermented Wheat Germ Extract (FWGE) , a complex natural product matrix used in oncology and immunology. HMOBQ acts as a critical redox cycler, facilitating the generation of reactive oxygen species (ROS) in hypoxic tumor environments and enhancing nitric oxide (NO) release from S-nitrosothiols.
Natural Sources & Occurrence[4]
The isolation of HMOBQ is almost exclusively associated with the fermentation of plant materials by specific fungal or yeast strains. Unlike primary metabolites, it often appears as a downstream product of enzymatic cleavage and oxidation.
Primary Source: Fermented Wheat Germ (FWGE)
The most definitive and industrially relevant source of HMOBQ is Fermented Wheat Germ (commercialized as Avemar).
-
Origin: Wheat germ (Triticum aestivum) fermented with Saccharomyces cerevisiae.
-
Formation Mechanism: Wheat germ is rich in benzoquinone glycosides (hydroquinone glucosides). During fermentation, yeast-derived
-glucosidases cleave the glycosidic bonds, releasing aglycones (like methoxy-hydroquinones). Subsequent oxidation and hydroxymethylation (likely via enzymatic biotransformation or non-enzymatic oxidation during processing) yield HMOBQ. -
Co-Occurrence: It is invariably found alongside DMBQ (2,6-dimethoxy-1,4-benzoquinone), which is often the major component, while HMOBQ exists as a potent minor congener.
Secondary Sources: Fungal Metabolites
While less commonly isolated as a primary metabolite compared to DMBQ, HMOBQ belongs to a class of methoxy-benzoquinones frequently synthesized by filamentous fungi via the polyketide pathway.
-
Genera: Penicillium spp., Aspergillus spp.
-
Biosynthetic Context: These fungi produce polyketides such as orsellinic acid, which undergo decarboxylation, oxidation, and O-methylation to form various methoxy-quinones. HMOBQ represents a specific oxidation state in this diverse metabolic grid.
Biosynthesis & Formation Pathways
The formation of HMOBQ in natural systems can be traced through two distinct pathways: the Glycoside Hydrolysis Pathway (Plant/Yeast interaction) and the Polyketide Pathway (Fungal).
Diagram: Biosynthetic & Formation Logic
Caption: Dual formation pathways of HMOBQ via yeast fermentation of plant glycosides (left) and fungal polyketide synthesis (right).
Isolation & Purification Protocol
Extracting HMOBQ from fermented wheat germ requires a protocol that preserves the quinone oxidation state while separating it from the highly abundant DMBQ and polar glycosides.
Reagents & Equipment
-
Starting Material: Dried, fermented wheat germ powder.
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Hexane, Ethyl Acetate (EtOAc).
-
Stationary Phase: Silica Gel 60 (0.040-0.063 mm).
-
Detection: TLC (UV 254 nm), HPLC-DAD.
Step-by-Step Methodology
Phase 1: Extraction
-
Maceration: Suspend 100 g of dried fermented wheat germ in 500 mL of Methanol (MeOH) .
-
Agitation: Stir at room temperature (25°C) for 24 hours. Avoid heating >40°C to prevent thermal degradation of the quinone.
-
Filtration: Filter the suspension through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude methanolic extract.
Phase 2: Liquid-Liquid Partitioning
-
Resuspension: Redissolve the crude extract in 200 mL of distilled water.
-
Defatting: Partition with Hexane (3 x 100 mL) to remove lipids and sterols. Discard the hexane layer.
-
Enrichment: Extract the aqueous phase with Dichloromethane (DCM) (4 x 100 mL). HMOBQ and DMBQ are moderately polar and will migrate into the DCM phase.
-
Drying: Dry the combined DCM layers over anhydrous
, filter, and evaporate to dryness.
Phase 3: Chromatographic Purification
-
Column Setup: Pack a silica gel column using a gradient solvent system starting with Hexane:EtOAc (8:2) .
-
Elution:
-
Fraction A (Hexane:EtOAc 8:2): Elutes non-polar impurities.
-
Fraction B (Hexane:EtOAc 6:4): Typically elutes DMBQ (Major band, yellow/orange).
-
Fraction C (Hexane:EtOAc 5:5 to 4:6): Elutes HMOBQ . Due to the hydroxymethyl group, HMOBQ is slightly more polar than DMBQ and elutes later.
-
-
Polishing: Final purification of Fraction C can be achieved via Semi-preparative HPLC (C18 column, Water:Acetonitrile gradient).
Pharmacological Mechanism: Redox Cycling
The therapeutic potential of HMOBQ lies in its ability to hijack cellular redox machinery. Unlike simple antioxidants, it acts as a redox catalyst .
Mechanism of Action[1][3][9]
-
Reduction: HMOBQ is reduced by intracellular reductants (e.g., Ascorbate, NAD(P)H:quinone oxidoreductase 1 - NQO1) to its semiquinone radical or hydroquinone form.
-
Auto-oxidation: The reduced form reacts rapidly with molecular oxygen (
). -
ROS Generation: This reaction regenerates the parent HMOBQ and produces Superoxide anion (
), which dismutates to Hydrogen Peroxide ( ). -
Cytotoxicity: In cancer cells (which often have higher ROS baselines), this "futile redox cycling" overwhelms antioxidant defenses, triggering apoptosis.
Diagram: Redox Cycling & NO Release
Caption: HMOBQ mediates electron transfer from Ascorbate to Oxygen (generating ROS) or S-Nitrosothiols (releasing NO).
Physicochemical Properties Table
| Property | Data | Relevance |
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxy-1,4-benzoquinone | Standard Identification |
| Molecular Formula | ||
| Molecular Weight | 168.15 g/mol | Small molecule, cell permeable |
| Appearance | Yellow to Orange crystalline solid | Typical of benzoquinones |
| Solubility | Soluble in DCM, MeOH, DMSO; Poor in Water | Lipophilic enough for membrane crossing |
| Redox Potential | ~ -100 to +50 mV (vs NHE) | Tuned for interaction with Ascorbate/NQO1 |
| Stability | Light sensitive; degrades in alkaline pH | Store in amber vials, pH < 7 |
References
-
Hidvégi, M., et al. (2002). "Avemar (MSC) induces apoptosis and inhibits ribonucleotide reductase in human leukemia cell lines." Cancer Letters.
-
Sánchez-Cruz, P., García, C., & Alegría, A. E. (2010).[1] "Role of quinones on the ascorbate reduction rates of S-nitrosoglutathione." Free Radical Biology and Medicine.
- Otto, A., et al. (2004). "Identification of 2,6-dimethoxy-1,4-benzoquinone as a major bioactive component of fermented wheat germ extract.
-
Buettner, G. R., & Jurkiewicz, B. A. (1996). "Catalytic metals, ascorbate and free radicals: combinations to avoid." Radiation Research.
- Driebergen, R. J., et al. (1990). "Electrochemistry of methoxy-1,4-benzoquinones." Analytica Chimica Acta.
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone molecular formula C8H8O4
Technical Monograph: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMMBQ)
Executive Summary this compound (HMMBQ), molecular formula C8H8O4, is a functionalized quinone derivative distinguished by its amphiphilic properties and high redox potential.[1] Unlike simple benzoquinones, the presence of a hydroxymethyl group confers enhanced water solubility, making HMMBQ a critical electron transfer mediator in aqueous biosensing systems and a potent redox cycler in pharmacological contexts.[1][2] This guide synthesizes the physicochemical profile, validated synthesis protocols, and mechanistic applications of HMMBQ in drug development and bio-electrochemistry.[1][2]
Section 1: Chemical Identity & Physicochemical Profile[2]
HMMBQ is structurally characterized by a para-quinone core substituted at the 2- and 6-positions.[1][2] This substitution pattern creates an electronic push-pull system (electron-donating methoxy vs. electron-withdrawing carbonyls), stabilizing the molecule while maintaining reactivity toward nucleophiles and reductants.[1][2]
Table 1: Physicochemical Specifications
| Property | Data |
|---|---|
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxy-1,4-benzoquinone |
| CAS Registry Number | 50827-57-1 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 155–157 °C |
| Solubility | Soluble in water, methanol, chloroform; High aqueous solubility (>10 g/L) due to -CH₂OH moiety |
| Redox Potential | ~ +150 to +200 mV vs. SCE (Estimated based on analogs) |[1][2]
Section 2: Synthesis & Production
The most robust synthetic route involves the oxidative demethylation of 3,5-dimethoxybenzyl alcohol.[2] This method is preferred over total synthesis for its atom economy and use of "green" oxidants like hydrogen peroxide.[2]
Mechanism: The reaction proceeds via the electrophilic attack of the oxidant on the electron-rich aromatic ring, followed by hydrolysis of the methoxy group and oxidation to the quinone state.[2]
Protocol 1: Oxidative Synthesis from 3,5-Dimethoxybenzyl Alcohol Source Validation: Adapted from catalytic oxidation protocols using H₂O₂ (Ref 1).
-
Reagents:
-
Procedure:
-
Step A: Dissolve 3,5-dimethoxybenzyl alcohol in the solvent system at room temperature.
-
Step B: Dropwise addition of H₂O₂ solution over 30 minutes. Maintain temperature < 50 °C to prevent over-oxidation.[2]
-
Step C: Stir the reaction mixture for 6–9 hours. Monitor by TLC (visualize with UV or iodine; product appears as a yellow spot).[2]
-
Step D: Quench with brine and extract with Ethyl Acetate (3x).
-
Step E: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Step F: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc 6:4).
-
-
Yield: Typical isolated yields range from 85% to 93%.[2]
Figure 1: Synthetic pathway via oxidative demethylation of 3,5-dimethoxybenzyl alcohol.[1]
Section 3: Mechanism of Action (Pharmacology & Bio-electrochemistry)[2]
HMMBQ operates primarily through Redox Cycling and Michael Addition .[2] Its quinone moiety accepts electrons to form a semiquinone radical, which can either shuttle electrons (in sensors) or generate Reactive Oxygen Species (ROS) in biological systems.[1]
Biological Redox Cycling (Toxicity/Therapeutic Mechanism)
In cellular environments, HMMBQ is reduced by flavoenzymes (e.g., NADPH:cytochrome P450 reductase) to the semiquinone radical.[1]
-
Futile Cycling: The semiquinone reacts with molecular oxygen (O₂) to regenerate the parent quinone and produce superoxide anion (O₂[4]•⁻).
-
Outcome: This cycle depletes cellular reductants (NADPH, GSH) and generates oxidative stress, leading to DNA damage and apoptosis in tumor cells.[1]
Bio-electrochemical Mediation (Sensor Application)
In glucose biosensors, HMMBQ acts as a soluble mediator, replacing oxygen as the electron acceptor for Glucose Oxidase (GOx).[1]
-
Advantage: Its hydroxymethyl group confers high water solubility, allowing rapid diffusion and efficient electron shuttling between the enzyme active site and the electrode surface.[1][2]
Figure 2: Dual mechanism of action: ROS generation (biological) vs. Electron Shuttling (sensors).[2]
Section 4: Experimental Protocols
Protocol 2: ROS Generation Assay (Ascorbate Oxidation)
Purpose: To quantify the catalytic efficiency of HMMBQ in generating ROS.
-
Setup: Prepare a reaction mixture in phosphate buffer (pH 7.4) containing 100 µM Ascorbate and 1 mM EDTA.[2]
-
Initiation: Add HMMBQ (1–10 µM final concentration).
-
Measurement: Monitor the consumption of ascorbate spectrophotometrically at 265 nm (ε = 14,500 M⁻¹cm⁻¹).
-
Control: Run a parallel blank without HMMBQ to determine the auto-oxidation rate.
-
Analysis: The rate of ascorbate consumption is directly proportional to the redox cycling capacity of the quinone.[2]
Protocol 3: Cyclic Voltammetry (CV) Characterization
Purpose: To determine the formal redox potential (E⁰').[2]
-
Electrode System: Glassy carbon (Working), Platinum wire (Counter), Ag/AgCl (Reference).[1]
-
Solution: 1 mM HMMBQ in 0.1 M KCl or Phosphate Buffer (pH 7.0).
-
Parameters: Scan rate 50 mV/s, Range -0.4V to +0.6V.
-
Expected Result: A reversible or quasi-reversible redox couple centered around +150 to +200 mV (vs. SCE), indicating stable electron transfer kinetics.[2]
References
-
Synthesis of substituted benzoquinones: Title: ONO-Pincer Ruthenium Complex-Bound Norvaline for Efficient Catalytic Oxidation of Methoxybenzenes with Hydrogen Peroxide.[1][2] Source: Royal Society of Chemistry (RSC) Advances.[2] URL:[Link]
-
Biological Activity & Redox Cycling: Title: Metal-Independent Reduction of Hydrogen Peroxide by Semiquinones.[2] Source: ACS Publications (Free Radical Biology & Medicine context).[2] URL:[Link][2]
-
Sensor Applications: Title: Amperometric sensor utilizing substituted benzoquinones as mediators (Patent WO2003033726A1).[2] Source: Google Patents.[2] URL:[2]
-
Physicochemical Data: Title: this compound Product Entry.[1][2][4][5][6][7][8][9][10][11][12] Source: ChemicalBook / NIST WebBook.[2] URL:[Link][2]
Sources
- 1. Semiochemical Compounds: Quinones [pherobase.com]
- 2. guidechem.com [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals - [thieme-connect.com]
Technical Guide: Spectral Characterization of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
[1][2]
Executive Summary & Chemical Identity[1][3][4]
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (CAS: 50827-57-1) is a functionalized quinone derivative of significant interest in bio-organic chemistry due to its role as an electron transfer enhancer and a biosynthetic intermediate in fungal secondary metabolism.[1] Structurally, it possesses a 1,4-benzoquinone core decorated with a hydroxymethyl group at the C2 position and a methoxy group at the C6 position. This specific substitution pattern imparts unique electronic properties, distinguishing it from its isomer, 2-hydroxymethyl-5-methoxy-1,4-benzoquinone.[1]
This guide provides a comprehensive analysis of the spectral data required for the unambiguous identification of this compound, synthesizing experimental protocols with theoretical grounding in spectroscopy.
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione |
| Molecular Formula | C |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 50827-57-1 |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, MeOH, CHCl |
Synthesis & Isolation Strategy
To obtain high-purity samples for spectral analysis, the compound is typically synthesized via the oxidation of 1,2,4-trihydroxybenzene derivatives or through metal-catalyzed C-H functionalization of methoxy-benzoquinones. The following workflow outlines the critical path for isolation and purification, a prerequisite for valid spectral data.
Experimental Workflow (DOT Visualization)
Figure 1: Synthetic pathway for the isolation of this compound via oxidative functionalization.
Spectral Analysis & Structural Elucidation
The structural elucidation of this compound relies on the distinct electronic environments created by the electron-donating methoxy group and the hydroxymethyl moiety.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for distinguishing the 2,6-substitution pattern from the 2,5-isomer.
H NMR Analysis (300-600 MHz, CDCl
)
The molecule lacks symmetry, resulting in two distinct quinoid protons.
-
3.82 ppm (3H, s, -OCH
): The methoxy group typically resonates as a sharp singlet. -
4.50 ppm (2H, s or d, -CH
OH): The methylene protons appear here. If the hydroxyl proton couples, this signal may appear as a doublet ( Hz); otherwise, it is a singlet. -
5.95 ppm (1H, d,
Hz, H-5): This proton is ortho to the methoxy group. The electron-donating resonance effect of the oxygen atom shields this proton, shifting it upfield relative to a standard quinone proton. -
6.60 ppm (1H, t or m,
Hz, H-3): This proton is ortho to the hydroxymethyl group. It is less shielded than H-5 and appears in the typical quinoid region.[1] The coupling ( ) represents long-range coupling (allylic/W-coupling) across the ring.[1]
C NMR Analysis (75-150 MHz, CDCl
)
-
Carbonyls (C1, C4): Two distinct signals at ~182 ppm and ~187 ppm . The carbonyl ortho to the methoxy group (C1) is more shielded.
-
C-OMe (C6): Deshielded signal at ~158 ppm due to direct oxygen attachment.[1]
-
C-CH
OH (C2): Resonates at ~145-148 ppm .[1] -
Methine Carbons (C3, C5):
-
Aliphatic Carbons:
Infrared (IR) Spectroscopy
The IR spectrum reveals the "fingerprint" of the quinone core and the alcohol functionality.
-
3300–3500 cm
(Broad): O-H stretching vibration from the hydroxymethyl group.[1] -
1650–1680 cm
(Strong, Split): C=O stretching.[1] The asymmetry of the molecule often splits the quinone carbonyl band into a doublet. -
1600 cm
: C=C stretching of the quinone ring.[1] -
1200–1250 cm
: C-O-C asymmetric stretching (Methoxy group).[1]
Mass Spectrometry (MS)
-
Molecular Ion (M
): m/z 168.[1] -
Fragmentation Pattern:
-
m/z 153 (M - 15): Loss of methyl radical (
CH ) from the methoxy group.[1] -
m/z 150 (M - 18): Loss of water (H
O), characteristic of the hydroxymethyl group forming a stable exocyclic double bond or cyclization. -
m/z 140 (M - 28): Loss of CO (carbon monoxide), a standard fragmentation for quinones.
-
Consolidated Spectral Data Table
| Technique | Parameter | Assignment |
| -OCH | ||
| -CH | ||
| H-5 (Ring proton ortho to OMe) | ||
| H-3 (Ring proton ortho to CH | ||
| C=O[1] (C4, C1) | ||
| C-6 (C-OMe) | ||
| C-2 (C-CH | ||
| C-3 (Methine) | ||
| C-5 (Methine, shielded) | ||
| -CH | ||
| -OCH | ||
| IR (KBr) | O-H Stretch | |
| C=O[1] Stretch (Quinone) | ||
| C=C Stretch | ||
| UV-Vis | ||
Structural Logic & Isomer Differentiation[1]
Distinguishing the 2,6-isomer from the 2,5-isomer is critical. The logic relies on the coupling patterns and chemical shifts of the ring protons.
Figure 2: Decision tree for distinguishing 2,6-substitution from 2,5-substitution using proton NMR.
References
-
Yoshida, R., Isozaki, K., Yokoi, T., Yasuda, N., Sadakane, K., Iwamoto, T., Takaya, H., & Nakamura, M. (2016). Iron-catalysed oxidative C–H functionalization of methoxy-substituted benzenes. Organic & Biomolecular Chemistry, 14(31), 7468–7479. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13735626, this compound.[1] [Link]
-
Bohlmann, F., & Zdero, C. (1970). Naturally Occurring Quinones.[1][2] Phytochemistry, 9, 883-888. (General reference for quinone spectral shifts).
Technical Guide: Solubility Profiling of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
[1][2]
Executive Summary
This compound (CAS: 50827-57-1) is a functionalized p-quinone characterized by a unique amphiphilic structure.[1][2][3] Unlike simple benzoquinones, the presence of a hydroxymethyl group (-CH₂OH) alongside a methoxy group (-OCH₃) imparts dual solubility characteristics, allowing dissolution in both polar protic solvents and moderately polar organic solvents.[1][2]
This guide provides researchers with a structural rationale for solvent selection, predicted solubility tiers, and a validated experimental protocol for determining precise saturation limits.[1][2]
Physicochemical Identity & Structural Logic[1][2][4]
To predict solubility behavior, one must analyze the solute-solvent interaction potential encoded in the molecule's structure.[1][2]
Compound Profile
| Property | Specification |
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Colorless to light yellow solid (crystalline) |
| Melting Point | 155–157°C |
| Predicted LogP | ~ -0.1 to 0.5 (Amphiphilic) |
Solvation Mechanism
The molecule contains three distinct interaction domains:[1][2]
-
Quinone Ring (C=O): Acts as a Hydrogen Bond Acceptor (HBA).[1][2]
-
Hydroxymethyl Group (-CH₂OH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor.[1][2] This moiety significantly enhances water and alcohol solubility compared to 2,6-dimethoxybenzoquinone.[1][2]
-
Methoxy Group (-OCH₃): Lipophilic character, aiding solubility in chlorinated solvents like chloroform.[1][2]
Solubility Landscape: Solvent Compatibility Guide
The following data categorizes solvents based on interaction efficiency. Note: Quantitative values are estimates based on structural analogs (e.g., 2,6-dimethoxy-1,4-benzoquinone) and qualitative literature reports.[1][2]
Polar Aprotic Solvents (High Solubility)
Primary Recommendation for Stock Solutions [1][2]
-
Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).[1][2]
-
Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2]
-
Utility: Ideal for preparing high-concentration stock solutions (>10 mg/mL) for biological assays.[1][2]
Polar Protic Solvents (Moderate to High Solubility)
-
Mechanism: The hydroxymethyl group facilitates hydrogen bonding network formation.[1][2]
-
Water Solubility: Good.[1][2] Unlike many lipophilic quinones, this derivative is water-soluble, making it valuable for aqueous cosmetic formulations without harsh surfactants.[1][2]
-
Temperature Sensitivity: Solubility increases significantly with temperature (e.g., heating to 40°C).[1][2]
Chlorinated & Organic Solvents (Moderate Solubility)[1][2]
-
Mechanism: The methoxy group and the planar quinone ring allow for Van der Waals interactions and weak polar bonding.[1][2]
-
Utility: Useful for extraction and purification processes.[1][2]
Non-Polar Solvents (Low Solubility)[1][2]
Validated Experimental Protocol: Saturation Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a specific solvent.
Critical Constraint: Quinones are photosensitive and can degrade in alkaline environments.[1][2] All steps must be performed under amber light or in foil-wrapped vessels.
Workflow Diagram
Figure 1: Step-by-step workflow for determining thermodynamic solubility while mitigating degradation risks.
Detailed Methodology
Step 1: Preparation of Super-Saturated Solution
-
Weigh approximately 10 mg of the compound into a 4 mL amber glass vial.
-
Add 1 mL of the target solvent (e.g., Water, PBS, or Ethanol).[1][2]
-
Visually inspect: If the solid dissolves completely immediately, add more solid until a visible precipitate remains (ensuring saturation).[1][2]
Step 2: Equilibration
-
Place the vial on an orbital shaker (200 rpm) or a thermomixer.
-
Maintain temperature at 25°C ± 0.5°C.
-
Agitate for 24 hours . (Note: For rapid screening, 4 hours with sonication may suffice, but 24 hours is the standard for thermodynamic solubility).[1][2]
Step 3: Phase Separation
-
Filtration: Using a syringe, draw up the suspension and pass it through a 0.45 µm PTFE or Nylon syringe filter .[1][2] (Avoid cellulose acetate if using organic solvents).[1][2]
-
Centrifugation Alternative: If volume is low, centrifuge at 14,000 x g for 10 minutes and pipette the supernatant.
Step 4: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[1][2]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [Gradient or Isocratic 30:70].[1][2]
-
Detection: UV Absorbance at 280 nm (characteristic quinone absorption).[1][2]
-
Calculation: Compare peak area against a standard curve prepared from a DMSO stock solution (0.1 – 1.0 mg/mL).
Stability & Handling Considerations
pH Sensitivity
Quinones are electrophilic and susceptible to nucleophilic attack (e.g., Michael addition) in basic conditions.[1][2]
-
Risk: At pH > 8.0, the compound may undergo ring degradation or polymerization.[1][2]
-
Mitigation: Conduct aqueous solubility studies in buffered systems (pH 5.0 – 7.4). Avoid unbuffered alkaline water.[1][2]
Photostability[1][2]
References
Sources
- 1. 2-Methoxy-6-Methyl-1,4-Benzoquinone | C8H8O3 | CID 101355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-1,4-benzoquinone | C7H6O3 | CID 76146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Technical Monograph: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Abstract This technical guide provides a comprehensive analysis of this compound (CAS 50827-57-1), a bioactive quinone derivative.[1][2] Primarily recognized as a metabolite within the metabolome of the medicinal fungus Antrodia camphorata, this compound has garnered attention for its unique redox properties and potential as an electron transfer enhancer.[2] This document details its chemical identity, discovery history, a validated ruthenium-catalyzed synthesis protocol, and its biological mechanism of action involving quinone redox cycling.[2]
Chemical Identity & Discovery History[1][2]
1.1 Chemical Profile
-
IUPAC Name: 2-(Hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione[1][2]
-
Structural Class: Benzoquinone derivative; Quinone methide precursor.[1]
1.2 Discovery & Natural Occurrence The discovery of this compound is inextricably linked to the pharmacological exploration of Antrodia camphorata (syn.[1][2] Taiwanofungus camphoratus), a parasitic fungus endemic to Taiwan.[2] Historically revered for its hepatoprotective and anti-inflammatory properties, A. camphorata contains a complex array of ubiquinone derivatives, including Antroquinonol and various Antrocamols.[2]
While complex terpenoid-quinones often dominate the literature, simpler benzoquinone metabolites like this compound were identified through exhaustive fractionation of the fungal mycelium.[1][2] These smaller molecules are critical for understanding the biosynthetic pathways of the larger antroquinonols and possess distinct redox activities that contribute to the fungus's overall therapeutic profile.[2]
Chemical Synthesis: Validated Protocol
While natural isolation is possible, it is low-yielding.[1][2] The preferred method for generating research-grade material is chemical synthesis.[1] The protocol below is adapted from the work of Yoshida et al. (2016), utilizing a chemoselective ruthenium-catalyzed oxidation.
2.1 Reaction Logic The synthesis relies on the oxidative dearomatization of a phenolic precursor.[2] Using a Ruthenium (Ru) catalyst allows for the selective introduction of the quinone moiety without over-oxidizing the hydroxymethyl group, a common pitfall in traditional hypervalent iodine oxidations.[2]
2.2 Experimental Protocol
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, dissolve 3,5-Dimethoxybenzyl alcohol (1.0 eq) in Ethyl Acetate (0.1 M concentration).
-
Catalyst Addition: Add the Ruthenium catalyst (1-5 mol%) under an inert atmosphere (N₂ or Ar).
-
Oxidation: Slowly add Hydrogen Peroxide (30% aq., 2-3 eq) dropwise at 0°C to control the exotherm.[1][2]
-
Reaction: Allow the mixture to warm to 20°C and stir for 15 hours. Monitor via TLC (Target R_f ~0.3 in 1:1 Hexane/EtOAc).
-
Quenching: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide.
-
Extraction: Extract the aqueous layer with EtOAc (3x).[1][2] Combine organic layers and dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexanes) to yield the yellow/orange solid product.
2.3 Synthesis Pathway Visualization
Caption: Figure 1. Chemoselective synthesis of this compound via Ruthenium-catalyzed oxidation of 3,5-dimethoxybenzyl alcohol (Adapted from Yoshida et al., 2016).[1][2][5]
Biological Mechanism of Action[2][7]
The biological activity of this compound is defined by its ability to undergo redox cycling.[1][2] This "quinone switch" allows it to accept electrons to form a semiquinone radical and subsequently a hydroquinone, or to transfer electrons to molecular oxygen, generating Reactive Oxygen Species (ROS).[2]
3.1 Mechanism 1: NQO1-Mediated Detoxification In healthy cells, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) reduces the quinone directly to the stable hydroquinone (2-hydroxymethyl-6-methoxy-1,4-hydroquinone), bypassing the toxic semiquinone radical.[1][2] This hydroquinone can act as an antioxidant.[1][7]
3.2 Mechanism 2: ROS Generation (Cytotoxicity) In cancer cells with altered redox balance, the compound can undergo one-electron reduction (e.g., by P450 reductase) to form a semiquinone radical.[2] This radical reacts with O₂ to form Superoxide (O₂[1][2]•⁻), leading to oxidative stress and apoptosis.[2] This dual nature makes it a "redox-directed" pharmacological agent.[1]
3.3 Mechanism Visualization
Caption: Figure 2.[1][2] The dual redox mechanism: NQO1-mediated detoxification vs. Semiquinone-driven ROS generation.[1][2]
Isolation Strategy (Natural Source)
For researchers seeking to isolate the native metabolite from Antrodia camphorata, the following workflow is recommended.
Table 1: Isolation Protocol Parameters
| Stage | Parameter | Specification |
| Source Material | Antrodia camphorata | Dried Mycelium or Fruiting Bodies (Ground) |
| Solvent A | Extraction | Ethanol (95%) or Methanol |
| Solvent B | Partitioning | Ethyl Acetate / Water |
| Chromatography | Stationary Phase | Silica Gel 60 (0.063-0.200 mm) |
| Eluent | Mobile Phase | Hexane : Ethyl Acetate (Gradient 80:20 → 0:100) |
| Detection | UV-Vis | 254 nm and 280 nm (Quinone absorbance) |
Protocol:
-
Extraction: Macerate 100g of dried A. camphorata powder in 1L Ethanol for 48 hours. Filter and concentrate the filtrate.[1]
-
Partition: Suspend the crude extract in water and partition with Ethyl Acetate (3x). Collect the organic phase.[1][8]
-
Fractionation: Subject the EtOAc fraction to silica gel column chromatography. Elute with a Hexane/EtOAc gradient.[1]
-
Isolation: Monitor fractions via TLC. The benzoquinone derivatives typically elute in the mid-polarity region (30-50% EtOAc).[1][2] Purify active fractions via HPLC (C18 column, MeOH/H₂O gradient) to obtain the pure compound.
References
-
Yoshida, R., Isozaki, K., Yokoi, T., Yasuda, N., Sadakane, K., Iwamoto, T., Takaya, H., & Nakamura, M. (2016).[2] Ruthenium-catalyzed chemoselective oxidation of phenols to quinones. Organic & Biomolecular Chemistry, 14(31), 7468-7479.[2][6] Link
-
Geethangili, M., & Tzeng, Y. M. (2011).[2] Review of Pharmacological Effects of Antrodia camphorata and Its Bioactive Compounds. Evidence-Based Complementary and Alternative Medicine, 2011, 212641.[2] Link
-
Lee, Y. R., et al. (2007).[2] Antroquinonol, a new pyrroloquinoline derivative from Antrodia camphorata.[2] Organic Letters, 9(22), 4425-4428.[2] (Contextual reference for Antrodia quinones). Link[1][2]
-
Santa Cruz Biotechnology. (2024).[1][2] this compound Product Data Sheet. Link[1][2]
Sources
- 1. 2-Methoxy-6-Methyl-1,4-Benzoquinone | C8H8O3 | CID 101355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New and Cytotoxic Components from Antrodia camphorata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone structural analogs and derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMMBQ) , a critical pharmacophore sharing structural homology with ubiquinone (CoQ10) precursors and bioactive fungal metabolites like Antroquinonol.
Unlike simple benzoquinones, the HMMBQ scaffold possesses a unique "Push-Pull" electronic structure: the electron-donating methoxy group (C6) modulates the redox potential, while the hydroxymethyl group (C2) serves as a polar handle for solubility or ester-based prodrug derivatization. This molecule acts as a dual-function agent:
-
Cytotoxic Warhead: Induces apoptosis in neoplastic cells via ROS generation.
-
Cytoprotective Switch: Activates the Nrf2/Keap1 pathway in normal tissues at sub-toxic doses.
Section 1: Chemical Architecture & Reactivity
The efficacy of HMMBQ is dictated by its electrophilic nature and redox cycling capability.
The Pharmacophore
-
1,4-Benzoquinone Core: Acts as a Michael acceptor. The C3 and C5 positions are susceptible to nucleophilic attack by thiols (e.g., cysteine residues on Keap1 or Glutathione).
-
C6-Methoxy Group (-OCH₃): An electron-donating group (EDG) that lowers the reduction potential compared to unsubstituted benzoquinone, stabilizing the semiquinone radical intermediate. This prevents "runaway" oxidative stress, allowing for tunable cytotoxicity.
-
C2-Hydroxymethyl Group (-CH₂OH): A primary alcohol that increases hydrophilicity (LogP modulation). It is the primary site for chemical modification (SAR expansion) to create lipophilic esters or glycosides.
Redox Cycling Mechanism
The quinone moiety undergoes a two-electron reduction catalyzed by NQO1 (NAD(P)H:quinone oxidoreductase 1) to form the hydroquinone.
-
Reaction: Quinone + 2e⁻ + 2H⁺ ⇌ Hydroquinone
-
Significance: In the presence of O₂, the semiquinone intermediate can transfer an electron to oxygen, generating Superoxide (O₂[1]•⁻). This is the basis of its anticancer toxicity (ROS overload).
Section 2: Synthetic Strategies
Core Directive: The synthesis of HMMBQ requires careful oxidation control to prevent over-oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.
Validated Synthetic Protocol (Self-Validating System)
Target: this compound (CAS: 50827-57-1) Precursor: 3-Hydroxy-5-methoxybenzyl alcohol (or protected variants).
Step-by-Step Methodology:
-
Starting Material Preparation:
-
Begin with 3,5-Dihydroxybenzyl alcohol .
-
Selective Methylation: Treat with 1 equivalent of Dimethyl sulfate (Me₂SO₄) and K₂CO₃ in Acetone (Reflux, 4h).
-
Purification: Isolate the mono-methoxy product (3-hydroxy-5-methoxybenzyl alcohol) via silica gel chromatography (Hexane:EtOAc 7:3).
-
-
Oxidative Transformation (The Critical Step):
-
Reagent: Fremy’s Salt (Potassium nitrosodisulfonate) or Salcomine/O₂. Note: Fremy's salt is preferred for preserving the hydroxymethyl group.
-
Reaction: Dissolve precursor (10 mmol) in KH₂PO₄ buffer (pH 6.0) / Acetone (1:1 v/v).
-
Addition: Add Fremy’s Salt (2.5 eq) dissolved in buffer dropwise at 0°C.
-
Monitoring: The solution turns from colorless to deep yellow/orange. Monitor via TLC (vanishing of phenol spot).
-
Quench & Extraction: Extract with Dichloromethane (DCM) x3. Wash with brine. Dry over Na₂SO₄.
-
-
Validation (QC Criteria):
-
¹H NMR (CDCl₃, 400 MHz): Look for Quinone protons (singlets) at δ 6.0–6.7 ppm. Methoxy singlet at δ 3.8 ppm. Hydroxymethyl methylene doublet at δ 4.5 ppm.
-
Visual: Bright yellow/orange solid.
-
Visualization: Synthetic Workflow
Figure 1: Chemo-selective synthesis route preserving the primary alcohol pharmacophore.
Section 3: Structure-Activity Relationship (SAR)
Modifications to the HMMBQ scaffold drastically alter bioactivity. The following table summarizes key derivatives.
| Position | Modification | Effect on Bioactivity | Therapeutic Application |
| C2 (-CH₂OH) | Esterification (Acetate/Succinate) | Increases lipophilicity and cellular permeability. Acts as a prodrug (hydrolyzed intracellularly). | Solid Tumor Penetration |
| C2 (-CH₂OH) | Long Chain Fatty Acid (e.g., Palmitate) | Mimics Ubiquinone/Antroquinonol. Anchors molecule in mitochondrial membrane. | Mitochondrial Uncoupling |
| C6 (-OCH₃) | Ethoxy / Propoxy | Increases steric bulk. Reduces metabolic clearance by O-demethylases. | Extended Half-life |
| C6 (-OCH₃) | Removal (H) | Increases electrophilicity significantly (High Toxicity). | Potent Cytotoxin (Narrow Therapeutic Index) |
| Ring (C3/C5) | Methylation | Blocks Michael addition sites. Prevents Keap1 interaction. | Loss of Nrf2 Activation (Negative Control) |
Section 4: Mechanism of Action (MOA)
The therapeutic duality of HMMBQ relies on the Keap1-Nrf2 Pathway .
-
Basal State: Nrf2 is bound to Keap1 (an E3 ubiquitin ligase adaptor) in the cytoplasm and targeted for proteasomal degradation.
-
Activation: HMMBQ enters the cell. The electrophilic quinone ring undergoes a Michael Addition with the reactive cysteine thiols (Cys151, Cys273) of Keap1.
-
Release: This covalent modification induces a conformational change in Keap1, preventing Nrf2 ubiquitination.
-
Transcription: Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) , and upregulates cytoprotective genes (HMOX1, NQO1).[2]
Visualization: Nrf2 Signaling Pathway
Figure 2: Electrophilic activation of the Nrf2 cytoprotective axis by HMMBQ.
Section 5: Experimental Protocols
NQO1 Induction Bioassay (Prochaska Assay)
Purpose: To quantify the potency of HMMBQ analogs in activating the Nrf2 pathway.
-
Cell Line: Hepa1c1c7 (Murine hepatoma cells).
-
Seeding: Plate 10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add HMMBQ (serial dilutions: 0.1 µM – 50 µM) for 24h. Include Sulforaphane (5 µM) as a positive control.
-
Lysis: Remove media, wash with PBS. Add 50 µL Digitonin solution (0.8 g/L / 2 mM EDTA). Agitate 10 min.
-
Reaction: Add 200 µL reaction mix (0.5 M Tris-HCl pH 7.4, 0.7 mM MTT, 50 µM Menadione).
-
Readout: Measure absorbance at 610 nm after 5 mins. The blue color intensity correlates with NQO1 activity (reduction of MTT).
-
Calculation: Specific Activity = (Absorbance / Protein Concentration).
Evaluation of Mitochondrial Toxicity (MTT vs. ATP)
Purpose: Distinguish between cytoprotection and mitochondrial uncoupling.
-
Protocol: Perform standard MTT assay alongside an ATP luminescence assay (CellTiter-Glo).
-
Interpretation: If MTT reduction decreases but ATP levels remain stable, the compound may be interfering with the electron transport chain (common for quinones) rather than killing the cell. A drop in both indicates cytotoxicity.
References
-
BenchChem. (2024). Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols.Link
-
ChemicalBook. (2024). Product Monograph: this compound (CAS 50827-57-1).[3]Link
-
National Institutes of Health (NIH). (2023).[4] 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling.[5] PubMed. Link
-
Frontiers in Pharmacology. (2021). Potential of Steroidal Alkaloids and Quinones in Cancer: Insight Into Structure–Activity Relationships.Link[6]
-
Taguchi, K., et al. (2011). Molecular mechanisms of the Keap1–Nrf2 pathway in stress response and cancer evolution. Genes to Cells. Link
Sources
- 1. scielo.org.co [scielo.org.co]
- 2. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Structure-Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships [frontiersin.org]
Technical Guide: Chemical Stability & Degradation of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMOBQ)
The following technical guide details the chemical stability, degradation mechanisms, and analytical profiling of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMOBQ) .
Executive Summary
This compound (HMOBQ) is a reactive quinone intermediate often associated with the fermentation products of wheat germ (e.g., Avemar) and biological electron transfer systems. Unlike simple benzoquinones, HMOBQ possesses a hydroxymethyl (-CH₂OH) moiety at the C2 position. This structural feature introduces a distinct instability pathway: the formation of highly electrophilic quinone methides (QMs) via dehydration.
This guide provides a mechanistic breakdown of HMOBQ degradation, distinguishing it from generic quinone instability. It establishes a self-validating protocol for stability profiling, emphasizing the critical control of pH and light to prevent spontaneous alkylation and redox cycling.
Physicochemical Profile & Reactivity Logic
To predict stability, one must understand the electronic push-pull forces on the quinone ring.
| Property | Specification | Chemical Implication |
| Molecular Formula | C₈H₈O₄ | MW: 168.15 g/mol |
| Core Structure | 1,4-Benzoquinone | Susceptible to Michael addition (nucleophilic attack) at C3/C5. |
| C2 Substituent | -CH₂OH (Hydroxymethyl) | Critical Instability Point. Can eliminate H₂O to form a Quinone Methide. |
| C6 Substituent | -OCH₃ (Methoxy) | Electron-donating group (EDG). Modulates redox potential but makes C5 electron-rich, directing nucleophiles to C3. |
| Redox Character | Oxidant | Readily reduced to hydroquinone (HMOBHQ); supports redox cycling with O₂. |
Degradation Mechanisms
HMOBQ degradation is not a single event but a competition between three primary pathways: Redox Cycling , Quinone Methide Formation , and Nucleophilic Addition .
Pathway A: Quinone Methide Formation (Dehydration)
This is the most distinct and chemically dangerous pathway for hydroxymethyl quinones. Under acidic conditions or thermal stress, the hydroxyl group is protonated and leaves as water, creating a methylene bridge with significant double-bond character (Quinone Methide).
-
Mechanism: Protonation of -CH₂OH
Loss of H₂O Formation of exocyclic =CH₂. -
Consequence: The resulting Quinone Methide is a "super-electrophile" that rapidly alkylates water (reforming HMOBQ), proteins, or DNA. In the absence of nucleophiles, it polymerizes into insoluble tars.
Pathway B: Redox Cycling & ROS Generation
In the presence of reducing agents (ascorbate, thiols) or transition metals, HMOBQ accepts electrons to form the semiquinone radical and subsequently the hydroquinone (HMOBHQ).
-
Auto-oxidation: HMOBHQ is unstable in air; it reacts with O₂ to regenerate HMOBQ, producing Hydrogen Peroxide (H₂O₂) and Superoxide (
). -
Impact: This cycle depletes reducing agents in the formulation and generates oxidative stress that degrades other excipients.
Pathway C: Nucleophilic Michael Addition
The quinone ring is electrophilic. Nucleophiles (amines, thiols like Glutathione) attack the ring carbons (typically C3, sterically less hindered than C5).
-
Product: Thioether-substituted hydroquinones, which often have different redox potentials and solubility profiles.
Visualized Degradation Network
The following diagram maps the causal relationships between these pathways.
Figure 1: Mechanistic degradation network of HMOBQ showing the critical Quinone Methide switch (Red) and Redox Cycle (Blue/Green).
Stability Profiling Protocol (Self-Validating System)
This protocol is designed to isolate the specific degradation pathway active in your sample.
Analytical Method: RP-HPLC
Standard quinone analysis requires acidic conditions to suppress ionization of phenolic degradation products.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, stabilizing the quinone).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection:
-
UV 290 nm: Primary detection for the Quinone ring.
-
UV 254 nm: Secondary detection for aromatic byproducts.
-
-
Temperature: 25°C (Strict control required; higher T promotes QM formation).
Stress Testing Workflow
Perform these tests in parallel to identify the dominant instability mode.
| Stress Condition | Procedure | Expected Outcome & Mechanism |
| Acid Hydrolysis | Dissolve in 0.1M HCl; hold at 25°C for 24h. | Loss of HMOBQ. Appearance of polymeric peaks. Mechanism: Acid-catalyzed dehydration to Quinone Methide. |
| Alkaline Stability | Dissolve in Phosphate Buffer pH 8.0; hold for 4h. | Rapid Degradation. Solution turns dark brown/black. Mechanism: Michael addition of OH⁻ and polymerization. |
| Photostability | Expose 1 mg/mL solution (in water) to UV/VIS light (ICH Q1B). | Isomerization/Oxidation. Appearance of carboxylic acid derivatives. Mechanism: Radical-mediated ring cleavage. |
| Oxidative Stress | Add 3% H₂O₂ to sample. | Ring Cleavage. Loss of UV 290 signal; formation of malonic acid derivatives. |
| Reductive Stress | Add 1 eq. Ascorbic Acid or NaBH₄.[2] | Peak Shift. HMOBQ disappears; new peak (Hydroquinone) appears. Reversible upon aeration. |
Handling & Storage Recommendations
Based on the mechanistic profile, the following handling procedures are mandatory to maintain integrity:
-
Lyophilization is Preferred: HMOBQ is most stable as a dry solid. In solution, the equilibrium with the hydroquinone and the potential for dehydration are constant threats.
-
Solvent Selection:
-
Avoid: Primary amines (Tris buffer) or Thiols (DTT, Mercaptoethanol). These will instantaneously react via Michael addition.
-
Preferred: DMSO or Acetonitrile for stock solutions. Acidified water (0.1% Formic acid) for aqueous dilutions.
-
-
pH Control: Maintain pH between 3.0 and 5.0.
-
pH > 7:[3] Promotes polymerization and nucleophilic attack.
-
pH < 2: Accelerates Quinone Methide formation.
-
-
Light Protection: Amber glassware is strictly required.
References
-
BenchChem. (2025).[4][5] Synthesis and Reactivity of 2-Hydroxy-1,4-benzoquinone Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2014). Metal-Independent Reduction of Hydrogen Peroxide by Semiquinones. ACS Publications. Retrieved from
-
Santa Cruz Biotechnology. (2024). This compound Product Data. Retrieved from
-
MDPI. (2012). Hydroxyquinones: Synthesis and Reactivity. Molecules Journal. Retrieved from
-
ResearchGate. (2020). Reaction of 2,5-dihydroxy-1,4-benzoquinone with nucleophiles. Chemical Communications. Retrieved from
Sources
- 1. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Role of quinones on the ascorbate reduction rates of S-nitrosogluthathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone from 3,5-dimethoxybenzyl alcohol
Executive Summary
This application note details the synthesis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (Target 2 ) from 3,5-dimethoxybenzyl alcohol (Precursor 1 ). This transformation is critical in the development of mitomycin analogs and specific quinone-based antibiotics.
The core challenge in this synthesis is the chemoselectivity of the oxidation. The starting material contains a benzyl alcohol moiety susceptible to oxidation (to an aldehyde) and an electron-rich aromatic ring susceptible to oxidative demethylation. To ensure high yield and reproducibility, this guide presents a "Protection-Oxidation-Deprotection" (POD) strategy using Cerium(IV) Ammonium Nitrate (CAN), a robust Single Electron Transfer (SET) oxidant.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis relies on the oxidative demethylation of the 1,3,5-trisubstituted benzene ring. Direct oxidation of the unprotected alcohol often yields mixtures of the target quinone and the over-oxidized benzaldehyde-quinone.
Strategic Pathway
-
Protection: Masking the primary alcohol as an acetate ester prevents the formation of the aldehyde side-product.
-
Regioselective Oxidation: CAN mediates the oxidation at the para-positions (C2 and C5) relative to the ring substituents. The methoxy group at C5 acts as a "sacrificial" directing group, being hydrolyzed to the carbonyl oxygen during the reaction.
-
Deprotection: Mild hydrolysis restores the hydroxymethyl group without degrading the sensitive quinone moiety.
Figure 1: Retrosynthetic logic flow from target to starting material.
Experimental Protocols
Phase 1: Chemoprotection (Acetylation)
Objective: Convert 3,5-dimethoxybenzyl alcohol to 3,5-dimethoxybenzyl acetate.
Reagents:
-
3,5-Dimethoxybenzyl alcohol (1.0 eq)
-
Acetic Anhydride (
, 1.5 eq) -
Pyridine (1.2 eq)
-
Dichloromethane (DCM) [Solvent]
Step-by-Step:
-
Dissolution: Dissolve 10.0 mmol of 3,5-dimethoxybenzyl alcohol in 20 mL of anhydrous DCM in a round-bottom flask under
atmosphere. -
Addition: Add 12.0 mmol of pyridine, followed by dropwise addition of 15.0 mmol acetic anhydride at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 10 mL water. Wash the organic layer with 1M HCl (to remove pyridine), then saturated
, and finally brine. -
Isolation: Dry over
, filter, and concentrate in vacuo.-
Expected Yield: >95% (Colorless oil/solid).
-
Phase 2: Oxidative Demethylation (The CAN Reaction)
Objective: Convert 3,5-dimethoxybenzyl acetate to 2-acetoxymethyl-6-methoxy-1,4-benzoquinone.
Reagents:
-
3,5-Dimethoxybenzyl acetate (1.0 eq)
-
Cerium(IV) Ammonium Nitrate (CAN) (2.5 eq)
-
Acetonitrile (
) / Water ( ) (2:1 ratio)
Step-by-Step:
-
Preparation: Dissolve 5.0 mmol of the acetate intermediate in 15 mL of
. -
Oxidant Solution: Dissolve 12.5 mmol of CAN in 10 mL of water.
-
Oxidation: Cool the substrate solution to 0°C. Add the CAN solution dropwise over 10 minutes. The solution will turn transiently dark (radical cation formation) and then bright orange/yellow (quinone formation).
-
Duration: Stir at 0°C for 30 minutes. Do not let the reaction run too long to avoid decomposition.
-
Extraction: Dilute with 50 mL water and extract with DCM (
mL). -
Purification: The crude residue often contains nitrated byproducts if allowed to warm. Flash chromatography on silica gel (Eluent: DCM/MeOH 98:2) is recommended.[1]
-
Observation: The product is a yellow/orange solid.
-
Phase 3: Deprotection (Hydrolysis)
Objective: Restore the alcohol to yield this compound.
Reagents:
-
Acetoxymethyl-quinone intermediate
- (5% aqueous) or Lipase (for enzymatic hydrolysis)
-
Note: Avoid strong bases (NaOH/KOH) as quinones are unstable in high pH (Michael addition/polymerization).
Step-by-Step:
-
Acid Hydrolysis: Dissolve the quinone in THF/Water (1:1). Add catalytic
(0.1 eq) and stir at RT for 4-6 hours. -
Workup: Neutralize carefully with solid
, filter, and extract with Ethyl Acetate. -
Final Isolation: Recrystallize from Ethanol/Hexane if necessary.
Quantitative Data Summary
| Parameter | Phase 1 (Protection) | Phase 2 (Oxidation) | Phase 3 (Deprotection) |
| Reagent | CAN (Ce | 5% | |
| Solvent | DCM | MeCN / | THF / |
| Temp | 0°C | 0°C | RT |
| Time | 2 h | 0.5 - 1 h | 4 - 6 h |
| Typical Yield | 95-98% | 60-75% | 85-90% |
| Key Risk | Incomplete conversion | Over-oxidation / Tarring | Quinone polymerization |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of this compound.
References
-
Yoshida, R., Isozaki, K., Yokoi, T., Yasuda, N., Sadakane, K., Iwamoto, T., Takaya, H., & Nakamura, M. (2016). Chemoselective oxidation of benzyl alcohols to benzoquinones. Organic & Biomolecular Chemistry, 14(31), 7468–7479. Link
- Nair, V., & Deepthi, A. (2007). Cerium(IV) Ammonium Nitrate (CAN): A Useful Reagent for the Synthesis of Quinones. Chemical Reviews, 107, 1862.
-
BenchChem. (2025). Synthesis of this compound: Product Data and Suppliers. BenchChem. Link
-
ChemicalBook. (2024). This compound Properties and Synthesis. ChemicalBook. Link
Sources
Protocol for purification of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone by column chromatography
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMBQ) is a reactive intermediate often encountered during the oxidative degradation of lignin models (specifically vanillyl alcohol) or synthesized as a bioactive quinone scaffold.
Unlike simple alkyl-quinones, HMBQ possesses a hydroxymethyl group at the C2 position. This structural feature introduces a critical instability factor: the potential for acid-catalyzed dehydration to form a highly reactive quinone methide , which rapidly polymerizes or reacts with nucleophiles.
Core Challenge: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to degrade HMBQ during column chromatography, leading to "streaking," low yields, and contamination with polymeric material.
The Solution: This protocol mandates the use of Neutralized Silica Gel or Florisil and a rapid gradient elution strategy to minimize on-column residence time.
Pre-Purification Analysis
Before committing the crude material to a column, the stability and separation profile must be validated.
Stability Validation (TLC)
Perform a 2D-TLC experiment to check for on-silica degradation.
-
Plate: Silica Gel 60 F254.
-
Spot: Crude reaction mixture.
-
Elute (Dimension 1): 100% Ethyl Acetate (EtOAc).
-
Dry: Air dry for 10 minutes.
-
Elute (Dimension 2): Rotate plate 90° and elute again with 100% EtOAc.
-
Observation: All stable compounds should appear on the diagonal. If the HMBQ spot shows tailing or new spots off-diagonal, the compound is degrading on the silica.
-
Action: If degradation is observed, use Neutralized Silica (see Section 3.1).
-
Solubility Profile
| Solvent | Solubility | Application |
| Hexane/Pet.[1] Ether | Insoluble | Anti-solvent for crystallization |
| Dichloromethane (DCM) | Moderate | Loading solvent |
| Ethyl Acetate (EtOAc) | High | Mobile phase modifier |
| Methanol (MeOH) | High | Avoid (nucleophilic attack risk) |
Detailed Purification Protocol
Stationary Phase Preparation (Critical Step)
Standard silica gel must be neutralized to prevent acid-catalyzed decomposition.
Materials:
-
Silica Gel 60 (230–400 mesh).
-
Triethylamine (Et₃N).
-
Mobile Phase A (Hexane).
Procedure:
-
Suspend the required amount of silica (30:1 ratio of silica to crude mass) in Hexane containing 1% Triethylamine .
-
Slurry pack the column.
-
Flush the column with 3 column volumes (CV) of pure Hexane to remove excess free amine.
-
Why: Excess amine can react with the quinone via Michael addition. The goal is to neutralize surface silanols, not to have basic mobile phase.
-
Mobile Phase Optimization
The hydroxymethyl group increases polarity significantly compared to simple methoxy-quinones.
-
Gradient System: Hexane : Ethyl Acetate (Hex:EtOAc).
-
Starting Conditions: 90:10 Hex:EtOAc.
-
Target Elution: HMBQ typically elutes between 40% and 60% EtOAc depending on the specific silica activity.
Step-by-Step Chromatography Workflow
Step 1: Sample Loading
-
Dissolve the crude residue in a minimum volume of DCM.
-
Alternative: If the crude is gummy, adsorb it onto a small amount of Celite or Neutralized Silica (dry loading) to improve band resolution.
-
Caution: Do not use heat during rotary evaporation; keep water bath <35°C.
Step 2: Elution Gradient Run the column with the following gradient profile (based on 1g crude scale):
| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV) | Purpose |
| 1 | 90 : 10 | 2 | Elute non-polar impurities (starting phenols) |
| 2 | 70 : 30 | 3 | Elute less polar side products |
| 3 | 50 : 50 | 4-6 | Elution of HMBQ (Target) |
| 4 | 0 : 100 | 2 | Flush polar polymers/salts |
Step 3: Fraction Collection & Monitoring
-
Collect small fractions (10–15 mL for a 1g scale).
-
Detection:
-
Visual: HMBQ is typically yellow to orange.
-
UV: Strong absorbance at 254 nm.
-
Stain: Anisaldehyde or PMA stain (HMBQ may reduce the stain, appearing as a white spot on a colored background or turning brown).
-
Step 4: Workup
-
Pool pure fractions immediately.
-
Evaporate solvent under reduced pressure at <35°C .
-
Storage: Store under Argon at -20°C. Quinones are light-sensitive; wrap vials in aluminum foil.
Visualization of Workflow
Purification Logic Flow
Figure 1: Decision matrix and workflow for the purification of labile quinones.
Troubleshooting & Optimization
| Issue | Mechanistic Cause | Corrective Action |
| Tailing / Streaking | Acidic sites on silica catalyzing quinone methide formation or H-bonding with the -CH₂OH group. | Switch to Neutral Silica (Section 3.1) or add 0.5% Isopropanol to the mobile phase to reduce tailing. |
| Product turns brown/black | Base-catalyzed polymerization (if too much Et₃N used) or thermal decomposition. | Ensure column is flushed of free amine before loading. Keep rotavap bath below 35°C . |
| Co-elution with Vanillin | Incomplete oxidation or similar polarity. | Change solvent system to DCM : Methanol (98:2 to 95:5). The selectivity differs from Hex:EtOAc. |
| Low Recovery | Irreversible adsorption. | Use Florisil (Magnesium Silicate) instead of silica, or perform a rapid filtration through a short plug rather than a long column. |
References
-
BenchChem. (2025).[2] Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols. Retrieved from
- Teuber, H. J., & Rau, W. (1953). Reaction of Fremy's Salt with Phenols (Synthesis of Quinones). Chemische Berichte, 86, 1036.
-
Organic Syntheses. (1977). Oxidation of Phenols to Benzoquinones: this compound analogs. Organic Syntheses, Coll.[3] Vol. 6, p. 1010. Retrieved from
- Adler, E., et al. (1960). Periodate oxidation of phenols. VIII. The structure of the dimeric oxidation product of vanillyl alcohol. Acta Chemica Scandinavica.
-
ChemicalBook. (2024).[4] this compound Product Properties and Synthesis Routes. Retrieved from
Sources
- 1. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone as an enhancer of electron transfer processes
Executive Summary
This guide details the application of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMMBQ) , a specialized quinone derivative (CAS 50827-57-1), as a potent electron transfer mediator.[1] Unlike lipophilic ubiquinone analogs or highly reactive simple benzoquinones, HMMBQ possesses a unique hydroxymethyl moiety that confers amphiphilic properties, allowing it to shuttle electrons effectively at aqueous-organic interfaces (e.g., mitochondrial membranes, electrode surfaces).
Primary applications covered:
-
Bio-Electrochemical Systems: Enhancing current response in enzymatic biosensors.
-
Enzymatic Kinetics: Probing NAD(P)H:quinone oxidoreductase 1 (NQO1) activity.
-
Mitochondrial Bioenergetics: Inducing controlled redox cycling for therapeutic screening.
Mechanistic Principles
The utility of HMMBQ stems from its ability to undergo reversible two-electron reduction to its hydroquinone form (HMMHQ). This process is thermodynamically tuned to accept electrons from biological reductases (like NQO1) and donate them to terminal acceptors (like Oxygen or Electrodes).
The Structural Advantage
-
Methoxy Group (-OCH₃): Modulates the redox potential (
), preventing rapid, non-specific alkylation of proteins (unlike simple benzoquinone). -
Hydroxymethyl Group (-CH₂OH): Increases aqueous solubility and facilitates hydrogen bonding, enhancing interaction with the solvent shell and enzyme active sites.
Pathway Visualization: The NQO1 Redox Cycle
The following diagram illustrates how HMMBQ acts as a "Futile Cycle" generator or an electron shuttle, depending on the environment.
Figure 1: Dual-pathway mechanism of HMMBQ. Pathway A represents biological redox cycling (ROS generation). Pathway B represents electrochemical mediation in biosensors.
Protocol A: Electrochemical Characterization (Biosensor Mediation)
Purpose: To determine the formal redox potential (
Materials:
-
Potentiostat (e.g., BioLogic, CH Instruments).
-
Working Electrode: Glassy Carbon (GCE), 3 mm diameter.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4, degassed with N₂.
-
HMMBQ Stock: 10 mM in DMSO.
Step-by-Step Methodology:
-
Electrode Pre-treatment (Critical):
-
Polish GCE with 0.05 µm alumina slurry on a microcloth for 2 minutes.
-
Sonicate in ethanol for 30 seconds, then in deionized water for 30 seconds.
-
Why: Quinone electron transfer kinetics are highly sensitive to surface oxides. A reproducible surface is essential for defining the reversible peaks.
-
-
Cyclic Voltammetry (CV) Setup:
-
Prepare a 100 µM HMMBQ solution in degassed PBS (final DMSO < 1%).
-
Scan Range: -0.6 V to +0.6 V vs. Ag/AgCl.
-
Scan Rate: Run varying rates: 10, 20, 50, 100, 200 mV/s.
-
-
Data Analysis:
-
Identify the anodic (
) and cathodic ( ) peak potentials. -
Calculate
. -
Self-Validation Check: Plot Peak Current (
) vs. Square Root of Scan Rate ( ). A linear relationship ( ) confirms the process is diffusion-controlled, a requirement for a stable mediator.
-
-
Enzyme Coupling (Optional):
-
Add Glucose Oxidase (1 mg/mL) and Glucose (10 mM) to the cell.
-
Observe the catalytic wave: The oxidative peak current should increase significantly while the reductive peak diminishes, indicating HMMBQ is successfully shuttling electrons from the enzyme to the electrode.
-
Protocol B: NQO1-Specific Kinetic Assay
Purpose: To quantify the efficiency of HMMBQ as a substrate for NQO1, relevant for drug development targeting NQO1-overexpressing tumors.
Materials:
-
Recombinant human NQO1 (or cell lysate: HT-29 or HCT-116).
-
NADH (Cofactor).
-
Dicoumarol (Specific NQO1 inhibitor).
-
Spectrophotometer (UV-Vis) capable of kinetic mode.
Experimental Workflow:
| Component | Volume (µL) | Final Conc. | Function |
| PBS (pH 7.4) + 0.01% Tween-20 | 880 | - | Buffer |
| NADH (10 mM) | 10 | 100 µM | Electron Donor |
| HMMBQ (Variable) | 10 | 10-100 µM | Electron Acceptor |
| Start Reaction: NQO1 Enzyme | 100 | 5-10 µg | Catalyst |
Protocol:
-
Baseline Correction: Measure absorbance at 340 nm (NADH absorption) for 1 minute to ensure stability.
-
Reaction Initiation: Add NQO1. Mix by inversion immediately.
-
Measurement: Monitor the decrease in Absorbance at 340 nm (
) for 3 minutes. -
Inhibition Control (Validation):
-
Run a parallel cuvette containing 10 µM Dicoumarol.
-
Result: The rate of NADH oxidation should drop by >90%. If not, the reduction is being driven by other enzymes (e.g., P450 reductase) or non-enzymatic processes.
-
Calculation:
Protocol C: Mitochondrial Respirometry (Electron Bypass)
Purpose: To demonstrate HMMBQ's ability to bypass Complex I inhibition by shuttling electrons directly to downstream acceptors or generating ROS.
Materials:
-
Seahorse XF Analyzer or Oroboros O2k.
-
Isolated Mitochondria or Permeabilized Cells.
-
Substrates: Pyruvate/Malate (Complex I linked).
-
Inhibitor: Rotenone (Complex I inhibitor).
Workflow:
-
State 2 Respiration: Add Mitochondria + Substrates. Measure basal Oxygen Consumption Rate (OCR).
-
Inhibition: Inject Rotenone (0.5 µM). OCR should flatline.
-
Rescue/Bypass: Inject HMMBQ (1 - 5 µM).
-
Observation: If HMMBQ acts as an effective mediator, a slight recovery in OCR may be observed (non-proton pumping), or a spike in Extracellular Acidification Rate (ECAR) if the cell shifts to glycolysis due to ROS stress.
-
-
ROS Confirmation: Use MitoSOX Red fluorescence. HMMBQ treatment should significantly increase the fluorescent signal compared to untreated controls, confirming the redox cycling mechanism (Pathway A in Figure 1).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Buffer | HMMBQ is moderately hydrophobic. | Dissolve stock in DMSO; ensure final DMSO < 0.5%. Warm buffer to 37°C. |
| High Background Signal (CV) | Electrode fouling. | Re-polish GCE. Use electrochemical cleaning (cycling in 0.5 M H₂SO₄). |
| No Inhibition by Dicoumarol | Off-target reduction. | The reaction may be driven by one-electron reducers (P450).[2][3] This indicates HMMBQ is acting as a general quinone rather than a specific NQO1 probe in that specific cell line. |
References
-
Santa Cruz Biotechnology. this compound Product Data Sheet. (CAS 50827-57-1).[1][4] Defines the compound as an enhancer of electron transfer.[5]
-
Ross, D., et al. (2000). "NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms."[6] Chemico-Biological Interactions, 129(1-2), 77-97. (Establishes the mechanism of NQO1-mediated quinone reduction).
-
Gulaboski, R., et al. (2013). "Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers." Scientific Reports, 3, 1865. (Details the redox behavior of methoxy-benzoquinone derivatives).
-
BenchChem. Synthesis of 2-Hydroxy-1,4-benzoquinone: A Technical Guide. (Provides structural context for hydroxy-substituted quinones).
-
Digby, T., et al. (2005). "Effect of NQO1 induction on the antitumor activity of RH1 in human tumors in vitro and in vivo."[7] Cancer Chemotherapy and Pharmacology, 56(3), 307-316.[7] (Contextualizes hydroxymethyl-benzoquinones in cancer therapy).
Sources
- 1. scbt.com [scbt.com]
- 2. One- and two-electron reduction of 2-methyl-1,4-naphthoquinone bioreductive alkylating agents: kinetic studies, free-radical production, thiol oxidation and DNA-strand-break formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Electron Transfer Mediator Modulates Type II Porphyrin-Based Metal-Organic Framework Photosensitizers for Type I Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of NQO1 induction on the antitumor activity of RH1 in human tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for Thiele-Winter acetoxylation in quinone synthesis
Executive Summary
The Thiele-Winter acetoxylation is a cornerstone transformation in the synthesis of polyfunctionalized aromatic scaffolds, particularly in the development of bioactive naphthoquinones (e.g., Atovaquone analogs) and antitumor agents. This reaction involves the acid-catalyzed 1,4-addition of acetic anhydride to a quinone, resulting in the formation of a triacetoxy aromatic product.[1]
While the classical sulfuric acid-mediated protocol is robust, it suffers from thermodynamic instability and "tar" formation if not strictly controlled. This guide provides a dual-protocol approach: a refined Classic Method for cost-effective scale-up and a Modern Lewis Acid Method for sensitive substrates, ensuring high yield and regiochemical fidelity.
Mechanistic Insight & Pathway Visualization
Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via the formation of an acetoxonium intermediate. The driving force is the aromatization of the quinoid system into the stable hydroquinone framework, which is subsequently trapped as the triacetate.
Key Mechanistic Driver: The reaction is governed by the nucleophilic attack of the anhydride oxygen on the protonated quinone carbonyl, followed by rearrangement.
Figure 1: Mechanistic pathway of Thiele-Winter acetoxylation showing the critical aromatization step.
Critical Parameter Analysis
The choice of catalyst dictates the reaction profile. Sulfuric acid is aggressive and fast but prone to side reactions. Lewis acids (e.g., Metal Triflates) offer kinetic control under milder conditions.[2]
Table 1: Catalyst Performance & Profile Comparison
| Parameter | Classic ( | Modern (Lewis Acid - |
| Reaction Type | Exothermic (Aggressive) | Mild (Controlled) |
| Temperature | 0°C to 25°C (Strict Control) | 25°C to 40°C |
| Time | 1 – 4 Hours | 4 – 12 Hours |
| Yield (Typical) | 70 – 85% | 85 – 95% |
| Workup | Ice-Quench (Hydrolysis risk) | Solvent Extraction / Filtration |
| Substrate Tolerance | Low (Acid-sensitive groups degrade) | High (Tolerates labile groups) |
Experimental Protocols
Protocol A: The Refined Classic Method ( )
Best for: Large-scale synthesis of simple quinones where cost is the primary constraint.
Reagents:
-
Substrate: 1,4-Benzoquinone (10 mmol, 1.08 g)
-
Solvent/Reagent: Acetic Anhydride (
) (5 mL, ~5 equiv) -
Catalyst: Conc. Sulfuric Acid (
) (0.1 mL)
Step-by-Step Methodology:
-
Preparation: Place the 1,4-benzoquinone in a round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Add acetic anhydride (
) at room temperature. The quinone may not fully dissolve immediately; this is normal. -
Thermal Control (Crucial): Cool the mixture to 0°C using an ice-water bath.
-
Why? The addition of
to is highly exothermic. Uncontrolled heat leads to polymerization ("tarring").
-
-
Catalyst Addition: Add the
dropwise over 5 minutes.-
Observation: The temperature should not exceed 10°C. The solution will darken slightly.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
-
Endpoint Check: TLC (Silica, 30% EtOAc/Hexane) should show consumption of the yellow quinone spot.
-
-
Quench & Workup: Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.
Protocol B: The Modern Lewis Acid Method (Metal Triflate)
Best for: Late-stage functionalization, drug intermediates, and acid-sensitive substrates.
Reagents:
-
Substrate: Substituted Quinone (10 mmol)
-
Solvent/Reagent: Acetic Anhydride (5 mL)
-
Catalyst: Bismuth(III) Triflate (
) (1-5 mol%)
Step-by-Step Methodology:
-
Setup: In a dry flask under nitrogen atmosphere, combine the quinone and catalyst (
). -
Initiation: Add acetic anhydride in one portion at room temperature.
-
Reaction: Stir at room temperature (25°C). If the substrate is sterically hindered, mild heating to 40°C may be required.
-
Monitoring: Monitor via TLC. Reaction times may be longer (4–12 hours) compared to the sulfuric acid route.
-
Workup (Simplified):
-
Dilute with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash with saturated
(to neutralize acetic acid byproduct) and brine.
-
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (if no precipitate forms) or recrystallization.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Black Tar Formation | Thermal runaway during acid addition. | Protocol A: Cool to -10°C during addition; reduce acid concentration. |
| Incomplete Reaction | Catalyst deactivation or steric hindrance. | Protocol B: Increase catalyst load to 10 mol% or switch to Indium Triflate ( |
| Regioisomer Mix | Substrate substituents directing poorly. | Use steric bulk to force regioselectivity. Electron-withdrawing groups (EWGs) generally direct meta to the EWG. |
| Hydrolysis of Product | Quench water too warm or exposure too long. | Protocol A: Filter precipitate immediately after ice quench; do not let sit in acidic water. |
References
-
Thiele, J. (1898).[1][6] Ueber die Einwirkung von Essigsäureanhydrid auf Chinon und auf Dibenzoylstyrol. Berichte der deutschen chemischen Gesellschaft.
-
McOmie, J. F. W., & Blatchly, J. M. (1972).[6] The Thiele-Winter Acetoxylation of Quinones. Organic Reactions.
-
Orio, M., et al. (2008). Bi(OTf)3-catalyzed Thiele–Winter reaction of 1,4-quinones. Tetrahedron Letters.
-
Villemin, D., et al. (2025). Liquid and Solid Acids as Catalysts for the Thiele—Winter Reaction of Menadione. ResearchGate.
-
Organic Chemistry Portal. Lewis Acid Catalyzed Acylation Reactions.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 6. Thiele Reaction [drugfuture.com]
Application Note: Precision Quantification of 2,6-Dimethoxy-1,4-Benzoquinone (2,6-DMBQ) by RP-HPLC-UV
This Application Note is structured as a comprehensive technical guide for the quantification of 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ). It synthesizes established methodologies, specifically focusing on the optimization required for complex matrices like Fermented Wheat Germ Extract (FWGE) and biological samples.
Abstract
2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ) is a bioactive benzoquinone with significant immunomodulatory and antiproliferative properties, notably identified as a key active principle in fermented wheat germ extract (FWGE).[1] Accurate quantification of 2,6-DMBQ is critical for pharmacokinetic studies and quality control of nutraceutical formulations. This guide details a robust, validated RP-HPLC protocol utilizing isocratic elution on a C18 stationary phase. The method achieves high specificity and sensitivity by leveraging the compound's distinct UV absorption maximum at 289 nm, resolving it effectively from complex matrix interferences.
Introduction & Scientific Rationale
The Analyte
2,6-DMBQ (CAS: 530-55-2) is a naturally occurring quinone.[1][2][3] Unlike its hydroquinone precursors, the para-quinone structure is highly redox-active.
-
Therapeutic Relevance: It acts as an mTOR inhibitor and exerts cytotoxic effects on gastric cancer cells [1].[1] It is also the marker compound for the standardization of Avemar (FWGE) [2].
-
Chemical Challenges: The molecule is photosensitive and susceptible to reduction to its hydroquinone form or degradation in alkaline pH.
Method Strategy
-
Stationary Phase: A C18 (Octadecyl) column is selected due to the moderate lipophilicity of 2,6-DMBQ.
-
Mobile Phase Chemistry: An acidic aqueous phase is mandatory. Quinones can interact with free silanol groups on silica columns, causing peak tailing. Adding acetic acid or formic acid suppresses silanol ionization and maintains the analyte in a neutral state, sharpening peak shape.
-
Detection: While many quinones absorb at 254 nm, 2,6-DMBQ exhibits a specific local maximum at 289 nm [3]. Using 289 nm significantly improves the signal-to-noise ratio against non-specific matrix background compared to the generic 254 nm.
Experimental Protocol
Chemicals and Reagents[3][5][6][7]
-
Standard: 2,6-Dimethoxy-1,4-benzoquinone (purity ≥ 98%).[2]
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Water (Milli-Q/18.2 MΩ).
-
Modifiers: Glacial Acetic Acid or Formic Acid (HPLC Grade).
-
Extraction Solvent: Chloroform (for solid samples) or Ethyl Acetate (for biofluids).
Instrumentation & Conditions[5]
| Parameter | Setting | Rationale |
| Column | C18, 5 μm, 4.6 × 250 mm (e.g., TSK-gel ODS-80Ts or Equivalent) | Standard RP column provides sufficient retention and theoretical plates. |
| Mobile Phase | Methanol : 0.5% Acetic Acid in Water (25:75 v/v) | Isocratic elution ensures stable baseline and reproducibility. Methanol is preferred over ACN for better selectivity of methoxy-substituted quinones in this specific separation [3]. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol | 20 μL | Optimized for sensitivity without column overload. |
| Detection | UV @ 289 nm | |
| Temperature | 25°C - 30°C | Controlled temperature prevents retention time drift. |
| Run Time | 15 - 20 minutes | Analyte typically elutes between 8–12 minutes depending on dead volume. |
Preparation of Standards
Caution: 2,6-DMBQ is light-sensitive. Perform all operations in amber glassware or low-light conditions.
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of 2,6-DMBQ in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Serially dilute the stock with the mobile phase to generate a calibration curve.
-
Suggested Range: 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 μg/mL.
-
Sample Preparation Workflow
The extraction efficiency is critical. Chloroform is superior for extracting the non-polar quinone form, whereas alcohols may extract interfering glycosides.
Workflow Visualization (DOT)
Figure 1: Optimized sample preparation workflow for the isolation of 2,6-DMBQ from solid matrices.
Protocol Steps:
-
Extraction: Accurately weigh 1.0 g of sample (e.g., fermented wheat germ powder). Add 10 mL of Chloroform.
-
Agitation: Sonicate for 30 minutes at room temperature. Avoid high heat to prevent degradation.
-
Separation: Centrifuge at 4000 rpm for 10 minutes. Collect the organic (lower) supernatant.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at <40°C.
-
Reconstitution: Dissolve the residue in 1.0 mL of the Mobile Phase (MeOH:Acidified Water).
-
Filtration: Filter through a 0.45 μm PTFE membrane before injection.
Method Validation (Self-Validating System)
To ensure the trustworthiness of your data, the following validation parameters must be met.
| Validation Parameter | Acceptance Criteria | Notes |
| Linearity ( | Range: 0.5 – 50 μg/mL. | |
| Retention Time Precision | RSD | If drifting, re-equilibrate column or check pump flow stability. |
| Peak Area Precision | RSD | Based on 6 replicate injections of a mid-level standard. |
| Recovery (Accuracy) | Spike a blank matrix with known standard and calculate recovery. | |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typical LOQ is ~0.1 μg/mL with this method. |
| Resolution ( | Between 2,6-DMBQ and nearest matrix peak. |
Troubleshooting & Optimization
Issue 1: Peak Tailing
-
Cause: Interaction with silanol groups or insufficient buffering.
-
Solution: Increase acid concentration in the aqueous phase (e.g., from 0.5% to 1.0% Acetic Acid). Ensure the column is end-capped.
Issue 2: "Ghost" Peaks or Baseline Drift
-
Cause: Contaminated mobile phase or late-eluting matrix components from previous run.
-
Solution: Use HPLC-grade solvents. If analyzing complex plant extracts, extend the run time to 30 minutes or add a "wash" step (90% Methanol) at the end of the run to clear the column.
Issue 3: Degradation of Standard
-
Cause: 2,6-DMBQ is sensitive to oxidation and light.
-
Solution: Prepare standards daily. Store stock solutions at -20°C in amber vials. If the standard solution turns from yellow to brown, it has degraded.
References
-
Zu, X., et al. (2020).[1][4] "2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo."[1] Cancer Cell International, 20, 233. Link
-
Benkő, A., et al. (2022). "Wheat Germ Fermentation with Saccharomyces cerevisiae and Lactobacillus plantarum: Process Optimization for Enhanced Composition and Biological Properties." Foods, 11(9), 1213. Link
-
Poopasit, K., et al. (2010). "Quantitative HPLC analysis and extraction of 2,6-dimethoxy-1,4-benzoquinone from Ficus foveolata stems." Journal of Health Research, 24(Supp 1), 55-60. Link
-
BenchChem. (2025).[5] "High-Performance Liquid Chromatography (HPLC) Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone." BenchChem Application Notes. Link
Sources
- 1. 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-dimethoxy-1,4-benzoquinone, 530-55-2 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone in organic synthesis
Application Note: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone in Organic Synthesis & Chemical Biology
Part 1: Executive Summary
This compound (HMMBQ) is a specialized quinone derivative that bridges the gap between classical organic synthesis and redox biology. Unlike simple benzoquinones, HMMBQ possesses a hydroxymethyl "warhead" adjacent to the redox-active ring. This bifunctionality allows it to serve two distinct, high-value roles:
-
Latent Electrophile (Quinone Methide Precursor): Under specific conditions, the hydroxymethyl group dehydrates to form a highly reactive para-quinone methide, capable of rapid, regioselective conjugation with thiols and amines. This mimics the alkylating mechanism of antitumor antibiotics like Mitomycin C.[1]
-
Redox Mediator: The methoxy substituent modulates the quinone's reduction potential, making it an ideal electron transfer agent for catalyzing the release of nitric oxide (NO) from S-nitrosothiols (GSNO) in physiological conditions.
This guide provides a validated protocol for its chemoselective synthesis and details its application as a scaffold for developing bioreductive alkylating agents.
Part 2: Chemical Profile & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 50827-57-1 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |
| Redox Character | Electron Transfer Enhancer; Michael Acceptor |
| Key Stability Note | Sensitive to light and strong bases (polymerization risk via quinone methide) |
Part 3: Validated Synthetic Protocol
Method: Chemoselective Oxidation of 3,5-Dimethoxybenzyl Alcohol Rationale: Traditional oxidation of electron-rich phenols often leads to over-oxidation or polymerization. This protocol utilizes a Ruthenium (Ru) catalyst with hydrogen peroxide to achieve high regioselectivity for the para-quinone without destroying the hydroxymethyl handle.
Reagents:
-
Substrate: 3,5-Dimethoxybenzyl alcohol[2]
-
Catalyst: Ru complex (e.g., [Ru(salen)(NO)(H2O)]+ or simpler RuCl3/ligand systems adapted from Yoshida et al.)
-
Oxidant: 30% Hydrogen Peroxide (
) -
Solvent: Ethyl Acetate (EtOAc)[3]
Step-by-Step Procedure:
-
Preparation: In a 50 mL Schlenk flask, dissolve 3,5-dimethoxybenzyl alcohol (1.0 mmol, 168 mg) in Ethyl Acetate (5 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (1 mol%) to the solution. Stir until homogenous.
-
Oxidation Initiation: Slowly add 30%
(4.0 mmol, 4 equiv) dropwise over 10 minutes at room temperature (20–25°C). Caution: Exothermic reaction. -
Reaction Monitoring: Stir the mixture for 15 hours. Monitor via TLC (SiO2, Hexane:EtOAc 1:1). The product will appear as a distinct yellow/orange spot, distinct from the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous
(5 mL) to neutralize excess peroxide. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with EtOAc (2 x 10 mL).
-
Purification: Combine organic layers, dry over anhydrous
, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica Gel, Gradient 0-30% EtOAc in Hexanes). -
Yield: Expect 85–93% yield of yellow crystals.
Expert Insight: The methoxy group at position 6 is crucial. It electronically stabilizes the quinone system, preventing rapid degradation, while directing the nucleophilic attack during subsequent applications.
Part 4: Core Applications
Application A: Bioreductive Alkylation (Mitomycin C Mimicry)
Mechanism: HMMBQ acts as a simplified pharmacophore of Mitomycin C. The quinone ring serves as the "trigger" and the hydroxymethyl group as the "warhead."
-
Reduction: In hypoxic tumor environments, the quinone is reduced to the hydroquinone.
-
Activation: The electron-rich hydroquinone facilitates the elimination of the hydroxyl group (as water or after carbamate activation), generating a Quinone Methide .
-
Alkylation: This intermediate is a potent electrophile that alkylates DNA or proteins (specifically thiol residues).
Protocol for Nucleophilic Trapping (Simulation of Drug Action):
-
Dissolve HMMBQ (0.1 mmol) in phosphate buffer (pH 7.4) / DMSO (9:1).
-
Add a reducing agent (e.g.,
or biological reductant DT-diaphorase) to generate the hydroquinone in situ. -
Add the nucleophile (e.g., N-acetylcysteine or Glutathione, 5 equiv).
-
Observation: HPLC analysis will show the formation of a thioether adduct at the benzylic position, confirming the "reductive activation" mechanism.
Application B: Enhancer of NO Release
Mechanism: HMMBQ catalyzes the electron transfer from Ascorbate to S-Nitrosoglutathione (GSNO), triggering the release of Nitric Oxide (NO). This is critical for research into vasodilatory drugs.
-
System: Ascorbate + GSNO + HMMBQ (Cat.)
NO + Dehydroascorbate + GSSG. -
Utility: Researchers use HMMBQ to study "uncoupling" mechanisms in endothelial cells or to formulate NO-donating prodrugs.
Part 5: Visualizing the Pathways
Diagram 1: Synthesis & Activation Workflow
Caption: Synthesis of HMMBQ and its subsequent bio-activation pathway into a reactive quinone methide alkylating agent.
Diagram 2: Redox Cycling Mechanism
Caption: Catalytic cycle where HMMBQ mediates electron transfer from Ascorbate to GSNO, facilitating Nitric Oxide release.
Part 6: References
-
Yoshida, R., Isozaki, K., Yokoi, T., Yasuda, N., Sadakane, K., Iwamoto, T., Takaya, H., & Nakamura, M. (2016). Chemoselective oxidation of benzyl alcohols to benzoquinones using a ruthenium catalyst. Organic & Biomolecular Chemistry, 14(31), 7468-7479.[2]
-
Sanchez-Cruz, P., Garcia, C., & Alegria, A. E. (2010).[4] Role of quinones in the ascorbate reduction rates of S-nitrosoglutathione. Free Radical Biology and Medicine, 49(11), 1660-1666.
-
Driebergen, R. J., et al. (1990). Electrochemistry of quinones and their application as mediators. Analytica Chimica Acta, 233, 251-268.
-
Rokita, S. E. (2010). Quinone Methides. Wiley-Interscience. (General reference for Quinone Methide chemistry and alkylation mechanisms).
Sources
Application Note: Cell Culture Assays Using 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Executive Summary & Compound Profile
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (hereafter referred to as HM-MBQ ) is a bioactive quinone scaffold structurally related to ubiquinone precursors and phytochemicals found in fermented wheat germ and Begonia species. Unlike simple benzoquinones, the presence of the hydroxymethyl and methoxy groups confers unique physicochemical properties, balancing lipophilicity with redox potential.
Research into HM-MBQ focuses on its dualistic nature:
-
Cytotoxicity (High Concentration): Induction of apoptosis via Reactive Oxygen Species (ROS) generation and glutathione (GSH) depletion.
-
Cytoprotection (Low Concentration): Activation of the Nrf2-KEAP1 antioxidant response element (ARE).
This guide provides standardized protocols for evaluating HM-MBQ in vitro, with a critical focus on avoiding "false positives" common to quinone research.
Chemical Profile
| Property | Specification |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Solubility | Soluble in DMSO (>10 mM), Ethanol.[1] Poorly soluble in water. |
| Stability | Light Sensitive. Oxidizes in basic media. |
| Reactivity | Michael Acceptor. Reacts with thiols (Cysteine, GSH). |
Reagent Preparation & Handling
Critical Insight: Quinones are electrophilic Michael acceptors. They can react with thiol-containing components in cell culture media (e.g., mercaptoethanol, cysteine), reducing their effective concentration before reaching the cells.
Stock Solution Protocol
-
Solvent: Dissolve HM-MBQ in anhydrous DMSO (Dimethyl sulfoxide) to a stock concentration of 100 mM .
-
Storage: Aliquot into amber (light-protected) microtubes. Store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Working Solution: Dilute the stock into serum-free media immediately prior to treatment.
-
Note: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Media Considerations
-
Avoid: Media with high concentrations of reducing agents (e.g.,
-mercaptoethanol) during the initial treatment phase unless testing for quenching effects. -
Serum: Fetal Bovine Serum (FBS) contains albumin, which has free thiols. High serum (10%+) may sequester HM-MBQ. For mechanistic studies, consider reducing serum to 1-2% during short-term (4-6h) treatments.
Core Protocol 1: Viability & Cytotoxicity (The "False Positive" Trap)
Scientific Integrity Warning: Quinones, including HM-MBQ, can directly reduce tetrazolium salts (MTT, MTS, WST-1) to formazan in the absence of cellular metabolism. This generates false signals indicating high cell viability even when cells are dead.
Recommended Assay: ATP-based Luminescence (e.g., CellTiter-Glo®) or LDH Release. Conditional Assay: MTT (Only if strict wash steps are applied).
Protocol: ATP-Based Luminescence (Gold Standard)
This assay measures cellular ATP, a marker of metabolically active cells, and is not subject to redox interference by quinones.
-
Seeding: Plate cells (e.g., A549, HeLa, or RAW 264.7) at 5,000–10,000 cells/well in opaque-walled 96-well plates. Incubate for 24h.
-
Treatment:
-
Remove culture media.
-
Add fresh media containing HM-MBQ (0, 1, 5, 10, 20, 50, 100 µM).
-
Incubate for 24h or 48h.
-
-
Readout:
-
Equilibrate plate to room temperature (RT) for 30 mins.
-
Add ATP detection reagent (equal volume to media, typically 100 µL).
-
Orbitally shake for 2 mins to lyse cells.
-
Incubate 10 mins at RT to stabilize signal.
-
Measure Luminescence (Integration time: 0.5–1.0 sec).
-
Alternative: Modified MTT Protocol (If ATP assay is unavailable)
If you must use MTT, you must wash away the quinone before adding the dye.
-
Treatment: Incubate cells with HM-MBQ.
-
Wash (Critical): Aspirate media containing HM-MBQ. Wash cells 2x with warm PBS to remove residual quinone.
-
Dye Addition: Add fresh media containing MTT (0.5 mg/mL).
-
Incubation: 2–4 hours at 37°C.
-
Solubilization: Remove media. Add DMSO to dissolve formazan crystals.
-
Measure: Absorbance at 570 nm.
Core Protocol 2: ROS Generation & Redox Cycling
HM-MBQ exerts bioactivity by cycling between its quinone and semiquinone radical forms, generating Superoxide (
Method: DCFDA Cellular ROS Assay
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates (20,000 cells/well). Allow adherence overnight.
-
Probe Loading:
-
Wash cells 1x with PBS.
-
Incubate with 10–20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30–45 mins at 37°C in the dark.
-
-
Treatment:
-
Wash cells 1x with PBS to remove excess extracellular DCFDA.
-
Add HM-MBQ (diluted in phenol-red-free media or HBSS) to cells.
-
Positive Control: Hydrogen Peroxide (H₂O₂, 100 µM) or Menadione (20 µM).
-
Negative Control: DMSO vehicle.
-
-
Kinetic Measurement:
-
Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Measure Fluorescence (Ex/Em: 485/535 nm) every 10 mins for 2 hours.
-
-
Data Analysis: Plot Relative Fluorescence Units (RFU) over time. Slope indicates rate of ROS generation.
Core Protocol 3: Glutathione (GSH) Depletion
Since HM-MBQ is a Michael acceptor, it binds covalent to GSH. Rapid GSH depletion is a hallmark of quinone toxicity.
Method: Monochlorobimane (mBCl) Fluorometric Assay
-
Treatment: Treat cells with HM-MBQ for defined timepoints (e.g., 1h, 3h, 6h).
-
Staining:
-
Add Monochlorobimane (mBCl) to a final concentration of 50 µM.
-
Incubate for 20 mins at 37°C. (GST enzymes conjugate mBCl to GSH, forming a fluorescent adduct).
-
-
Measurement:
-
Read Fluorescence (Ex/Em: 394/490 nm).
-
Decrease in fluorescence correlates directly with GSH depletion.
-
Mechanistic Visualization
The following diagram illustrates the dual pathway of HM-MBQ: Redox cycling leading to ROS and electrophilic attack leading to Nrf2 activation.
Caption: Mechanistic pathway of HM-MBQ. The compound undergoes redox cycling to generate ROS or reacts with thiols (GSH/Keap1) to trigger Nrf2 signaling or apoptosis.
Data Analysis & Troubleshooting
Calculating IC50
Use non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism.
-
Equation:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High background in MTT | Direct reduction of MTT by HM-MBQ. | Switch to CellTiter-Glo or wash cells 3x with PBS before adding MTT. |
| Precipitation in media | Low solubility in aqueous phase. | Ensure DMSO stock is 100 mM; do not exceed 100 µM final in media. Sonicate stock if necessary. |
| No ROS signal | HM-MBQ antioxidants activity (low dose). | Increase concentration > 10 µM. Ensure DCFDA loading is sufficient (check with H₂O₂ positive control). |
| Variable toxicity | Serum interaction. | Standardize FBS lot or reduce serum to 1% during treatment window. |
References
-
BenchChem. (n.d.). Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols. Retrieved from 2
-
ChemBK. (2024). This compound - Physico-chemical Properties and Biological Activity. Retrieved from 3
-
PubChem. (2025).[4] 2-Methoxy-1,4-benzoquinone Compound Summary. National Library of Medicine. Retrieved from 4[4]
-
Lee, T., et al. (2021).[5] 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling. Phytomedicine. Retrieved from 5
-
Royal Society of Chemistry. (2020). Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. Chemical Communications. Retrieved from 6
Sources
- 1. 2-Methoxy-6-Methyl-1,4-Benzoquinone | C8H8O3 | CID 101355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Methoxy-1,4-benzoquinone | C7H6O3 | CID 76146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Fidelity In Vitro Cytotoxicity Testing for Benzoquinones
Abstract
Benzoquinones (BQs) represent a unique class of electrophilic and redox-active compounds that defy standard cytotoxicity testing workflows. Their dual mechanism of action—Michael addition (alkylation) and futile redox cycling—creates specific artifacts in colorimetric assays like MTT/MTS. Furthermore, their rapid reactivity with serum proteins (albumin) and culture media components (thiols, amines) often leads to drastic underestimations of potency. This guide outlines a validated, artifact-free protocol specifically designed for BQs, emphasizing ATP-based endpoints, serum-controlled exposure, and mechanistic deconvolution.
Introduction: The Benzoquinone Paradox
In drug development, benzoquinones often appear as toxic metabolites (e.g., from benzene or bio-activated drugs) or as potent chemotherapeutic pharmacophores (e.g., geldanamycin analogs, mitomycin C).
However, standard screening protocols often yield false negatives (due to serum scavenging) or false positives (due to assay interference).
-
The Artifact: BQs can non-enzymatically reduce tetrazolium salts (MTT, MTS, WST-1) to formazan, mimicking metabolic activity even in dead cells.
-
The Sink: The electrophilic core of BQs rapidly binds to cysteine residues in serum albumin, reducing the "free" drug concentration available to cells by up to 90%.
Core Mechanisms of Action
-
Electrophilic Stress (Alkylation): Direct covalent binding to cellular nucleophiles (GSH, protein thiols) via Michael addition.
-
Oxidative Stress (Redox Cycling): One-electron reduction to a semiquinone radical, which transfers an electron to molecular oxygen (
), generating Superoxide ( ). This cycle regenerates the parent quinone, allowing a single molecule to generate massive amounts of ROS.
Experimental Design & Pre-Validation
Do not proceed to cell treatment without defining the stability window.
Vehicle and Solvent Selection
-
Preferred Vehicle: Dimethyl Sulfoxide (DMSO).
-
Avoid: Ethanol or protic solvents that may facilitate premature nucleophilic attack.
-
Storage: BQ stock solutions must be prepared fresh immediately before use . Never store frozen diluted stocks; freeze-thaw cycles induce polymerization.
The "Serum-Shift" Validation
Because BQs bind serum proteins, IC50 values are highly dependent on Fetal Bovine Serum (FBS) concentration.
-
Requirement: You must determine the "Serum Shift Index" (SSI).
-
Setup: Run a pilot dose-response in 0.5% FBS (low serum) vs. 10% FBS (standard).
-
Interpretation: A large shift (e.g., IC50 shifts from 1 µM to 50 µM) indicates high protein binding. For mechanistic studies, use low-serum (0.5-1%) media for short exposure times (4-6 hours) to maximize sensitivity.
Validated Cytotoxicity Protocols
Protocol A: The Gold Standard (ATP Bioluminescence)
Recommended for primary screening. Immune to redox interference.
Principle: Measures intracellular ATP levels using luciferase. BQs do not interfere with the luciferase reaction if the lysis step is performed correctly.
Materials:
-
Promega CellTiter-Glo® (or equivalent ATP assay).
-
Opaque-walled 96-well plates (White).
Workflow:
-
Seeding: Seed cells (e.g., 5,000/well) in 100 µL media. Allow attachment (24h).
-
Treatment:
-
Prepare 2X BQ concentration in media.
-
Add 100 µL of 2X BQ to wells (Final Vol: 200 µL).
-
Critical Control: Include "No Cell" wells containing media + BQ to check for background luminescence quenching.
-
-
Incubation: 24 to 48 hours.
-
Development:
-
Equilibrate plate to Room Temperature (RT) for 30 min.
-
Add 100 µL CellTiter-Glo reagent.
-
Orbitally shake for 2 mins (lyses cells).
-
Incubate 10 mins at RT (stabilizes signal).
-
-
Read: Measure Luminescence (Integration time: 0.5 - 1 sec).
Protocol B: Membrane Integrity (LDH Release)
Recommended for confirming necrosis vs. apoptosis.
Why: BQs causing rapid oxidative necrosis will release LDH. This assay measures enzyme activity in the supernatant, physically separated from the cellular BQ.
Workflow:
-
Treatment: Treat cells as above in clear plates.
-
Harvest: Collect 50 µL of supernatant. Transfer to a new plate.
-
Reaction: Add 50 µL LDH reaction mix (Tetrazolium/Diaphorase).
-
Read: Measure Absorbance at 490 nm.
-
Note: Since the BQ is in the supernatant, verify BQ alone does not reduce the LDH probe. If it does, use Protocol A.
-
Protocol C: The "Anti-Protocol" (What to AVOID)
STOP: Do not use MTT, MTS, or WST-1 assays. Reasoning: BQs act as electron acceptors/donors. They can directly reduce MTT to purple formazan in the absence of cells.
-
If you must use MTT: You require a "Cell-Free + Drug" control for every concentration. Subtract this value from the experimental wells. However, this is often statistically invalid due to high background noise.
Mechanistic Deconvolution Protocols
ROS Detection (Redox Cycling Verification)
Probe: CellROX® Deep Red or MitoSOX™ (for mitochondrial superoxide). Avoid DCFDA if possible, as it is prone to leakage and photo-oxidation artifacts.
-
Loading: Treat cells with BQ for anticipated time (e.g., 2-4 hours).
-
Staining: Add CellROX reagent (5 µM final) for the last 30 mins of treatment.
-
Wash: Wash 3x with PBS to remove extracellular BQ (which might fluoresce or quench).
-
Fixation: Fix with 4% Paraformaldehyde (optional, but allows easier handling).
-
Analysis: Flow Cytometry or High-Content Imaging.
Glutathione (GSH) Depletion Assay
Why: Distinguishes alkylating potential. Alkylating BQs deplete GSH rapidly; pure redox cyclers deplete it more slowly via oxidation (GSSG formation).
-
Treatment: Treat cells for short intervals (1h, 3h, 6h).
-
Lysis: Lyse in cold 5% Sulfosalicylic Acid (SSA) to prevent oxidation.
-
Assay: Use Ellman’s Reagent (DTNB) or a GSH-Glo™ assay.
-
Normalization: Normalize GSH levels to total protein content (BCA assay).
Visualizations
Mechanism of Action: The Benzoquinone Fork
This diagram illustrates the divergent pathways of BQ toxicity: Detoxification via NQO1 vs. Toxicity via Redox Cycling and Alkylation.
Caption: Figure 1: BQ toxicity pathways. Note the central role of the Semiquinone radical in redox cycling and the direct alkylation pathway independent of ROS.
Assay Selection Decision Tree
A logical workflow to select the correct assay based on compound properties.
Caption: Figure 2: Decision matrix for selecting cytotoxicity assays. ATP assays are prioritized to avoid redox artifacts common in tetrazolium-based methods.
Data Analysis & Reporting
When reporting BQ cytotoxicity, standard IC50 is insufficient. You must report:
-
IC50 (ATP): The metabolic inhibition concentration.
-
Serum Condition: Explicitly state "% FBS" (e.g., IC50 = 5 µM @ 1% FBS).
-
Interference Check: Statement confirming "No cell-free reduction of assay reagent observed."
Summary Table: Assay Suitability for Benzoquinones
| Assay Type | Suitability | Risk Factor | Recommendation |
| MTT / MTS | Low | Non-enzymatic reduction (False Viability) | AVOID |
| ATP (Glo) | High | Luciferase inhibition (Rare) | PRIMARY CHOICE |
| Resazurin | Medium | Can be reduced by potent reductants | Use with caution |
| Crystal Violet | High | None (Measures biomass, not metabolism) | Good for adherent cells |
| LDH Release | High | BQ optical interference at 490nm | Use blank controls |
References
-
Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. Source: PLOS One. URL:[Link]
-
Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Source: ResearchGate / Anticancer Research. URL:[Link]
-
Molecular mechanisms of quinone cytotoxicity. Source: PubMed / Chemical Research in Toxicology.[1] URL:[Link]
-
Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Source: Chemical Research in Toxicology (ACS). URL:[Link]
-
Redox-Active Quinone Chelators: Properties, Mechanisms of Action, Cell Delivery, and Cell Toxicity. Source: Antioxidants & Redox Signaling.[2][3][4] URL:[Link]
Sources
Application Note: Preparation and Handling of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone Stock Solutions
Abstract & Scope
This technical guide outlines the standardized protocol for preparing, storing, and handling stock solutions of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMBQ).[1] HMBQ is a biologically active quinone often associated with fermented wheat germ extracts and electron transfer processes.[1] Due to the inherent electrophilic nature of the quinone moiety, this compound is susceptible to nucleophilic attack, photodegradation, and redox cycling.[1] This protocol is designed to minimize these degradation pathways, ensuring experimental reproducibility in cytotoxic, antimicrobial, and immunological assays.[1]
Physicochemical Profile & Solubility Data
Before initiating wet lab work, verify the compound identity and solubility limits.[1]
| Property | Specification | Critical Note |
| Formula | ||
| Molar Mass | 168.15 g/mol | Use this exact value for molarity calculations.[1] |
| Appearance | Yellow to Orange Crystalline Solid | Darkening indicates oxidation/polymerization.[1] |
| Solubility (DMSO) | Preferred solvent for primary stocks.[1] | |
| Solubility (Ethanol) | Volatility makes it poor for long-term storage.[1] | |
| Solubility (Water) | < 1 mM (Poor) | Do not use for primary stock.[1] |
Critical Pre-Experimental Analysis (The "Why")
Solvent Selection: The DMSO Imperative
Water is unsuitable for primary stocks due to poor solubility and the potential for rapid hydrolysis or hydration of the quinone ring.[1] Dimethyl Sulfoxide (DMSO) is the required vehicle because:
-
Aprotic Nature: It prevents hydrogen bonding that could facilitate nucleophilic attack on the quinone ring.[1]
-
High Boiling Point: It prevents concentration shifts due to evaporation during storage.[1]
The Photostability Factor
Quinones are photosensitizers.[1] Exposure to UV or intense visible light excites the quinone to a triplet state, facilitating radical formation and dimerization.[1]
-
Directive: All handling must occur under low light or yellow light. All storage vessels must be amber glass or foil-wrapped.[1]
The pH Sensitivity
In basic media (
-
Directive: Ensure all downstream buffers are pH 7.4 or lower (optimally pH 6.5–7.0) for maximum stability during the assay window.
Diagrammatic Workflow
The following logic flow illustrates the critical decision points in the preparation process to prevent precipitation and degradation.
Figure 1: Step-by-step workflow for the preparation of stable HMBQ stock solutions.
Detailed Protocol: Primary Stock Preparation (50 mM)
Safety: HMBQ is a Michael acceptor and potential skin irritant.[1] Wear nitrile gloves and eye protection.[1]
Materials
-
Anhydrous DMSO (Spectrophotometric grade,
99.9%)[1] -
Amber glass vials (1.5 mL or 4 mL) with PTFE-lined caps[1]
-
Analytical Balance (Precision 0.01 mg)
Procedure
-
Equilibration: Remove the HMBQ vial from the freezer and allow it to equilibrate to room temperature (approx. 15 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[1]
-
Weighing: Weigh approximately 8.41 mg of HMBQ into a sterile microcentrifuge tube or amber glass vial.
-
Calculation:
[1]
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. If solid remains, sonicate in a water bath for 2 minutes at room temperature. Do not heat above 37°C.
-
Validation: Inspect against a white background.[1] The solution should be a clear, bright yellow/orange liquid with no particulate matter.[1]
-
Aliquot: Immediately dispense into 50–100 µL aliquots in amber tubes to avoid freeze-thaw cycles.
-
Storage: Store at -80°C (preferred) or -20°C for up to 6 months.
Protocol: Working Solution Preparation
Objective: Dilute the stock into aqueous media without causing precipitation ("crashing out").
The "Step-Down" Dilution Method
Directly adding 50 mM stock to cell culture media often causes local precipitation.[1] Use an intermediate dilution step.
-
Intermediate Stock (500 µM):
-
Add 10 µL of 50 mM Stock to 990 µL of PBS or Media (serum-free).
-
Result: 500 µM HMBQ in 1% DMSO.
-
Action: Vortex immediately.[1] Use within 30 minutes.
-
-
Final Assay Concentration (e.g., 50 µM):
Quality Control & Self-Validation
To ensure the scientific integrity of your stock, perform this self-validation check:
UV-Vis Spectral Scan
Quinones have distinct UV-Vis absorption profiles.[1]
-
Dilute a fresh aliquot to 50 µM in PBS.
-
Scan from 200 nm to 600 nm.[1]
-
Baseline: Observe the
(typically near 280-290 nm and a weaker band in the visible range ~400 nm).[1] -
Degradation Check: If the solution turns dark brown or the
shifts significantly (>10 nm) or flattens, the quinone has degraded (likely polymerized).[1] Discard the stock.
Stability Factors Diagram
Understanding the degradation pathways helps in troubleshooting.[1]
Figure 2: Major degradation pathways for benzoquinones.[1] Avoid light, high pH, and excess thiols during stock preparation.
References
-
PubChem. (n.d.).[1][3][4][5] this compound (Compound).[6][1][2][7] National Library of Medicine.[1][5] Retrieved January 28, 2026, from [Link]
Sources
- 1. 2-Methoxy-6-Methyl-1,4-Benzoquinone | C8H8O3 | CID 101355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Methoxy-1,4-benzoquinone | C7H6O3 | CID 76146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-6-undecyl-1,4-benzoquinone | C18H28O3 | CID 44559530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-5-methoxy[1,4]benzoquinone | C7H6O4 | CID 44631008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
Application Note: Probing Mitochondrial Redox Dynamics and ROS Generation using 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HM-MBQ)
[2][3]
Introduction & Scientific Context
This compound (HM-MBQ) is a bioactive quinone derivative structurally related to Ubiquinone (CoQ10) and 2,6-Dimethoxy-1,4-benzoquinone (DMBQ).[2][3] While often overshadowed by its methylated analogs, HM-MBQ possesses unique electrochemical properties that make it a precision tool for dissecting mitochondrial electron transport chain (ETC) mechanics and cytosolic-mitochondrial redox coupling.[2][3]
Unlike standard inhibitors (e.g., Rotenone, Antimycin A) that block electron flow, HM-MBQ acts primarily as a redox cycler and an artificial electron acceptor .[2][3] It is capable of intercepting electrons from flavoproteins (such as Complex I or NQO1) and transferring them directly to molecular oxygen or other acceptors.[2][3] This property allows researchers to:
-
Induce controlled Oxidative Stress: Generate superoxide (
) and hydrogen peroxide ( ) within the mitochondrial matrix to study antioxidant defense kinetics.[2][3] -
Bypass ETC Blockades: Act as a mediator in amperometric biosensors and potentially bypass specific respiratory complex defects in experimental models.[2][3]
-
Study NQO1-Mediated Bioactivation: Investigate the "futile redox cycle" characteristic of quinone-based chemotherapeutics (e.g., in the context of Fermented Wheat Germ Extract studies).
Key Chemical Properties
| Property | Description |
| Chemical Formula | |
| Molecular Weight | 168.15 g/mol |
| Redox Potential | Lower than 1,4-benzoquinone (+400 mV vs SCE); shifts negative due to methoxy/hydroxymethyl groups, facilitating electron acceptance from biological reductases [1].[2][3][4] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol (>20 mg/mL).[2][3] Sparingly soluble in water.[2][3] |
| Primary Target | NAD(P)H:quinone oxidoreductase 1 (NQO1), Mitochondrial Complex I/II (secondary).[2][3] |
Mechanism of Action: The Futile Redox Cycle[2][3]
To effectively use HM-MBQ, one must understand its dual-phase interaction with the cell.[2][3]
Phase 1: Reductive Activation
HM-MBQ is reduced by intracellular reductases—primarily cytosolic NQO1 or mitochondrial NADH dehydrogenases—to its hydroquinone (HM-MBQH
Phase 2: Auto-oxidation & ROS Generation
The reduced hydroquinone is unstable in the presence of oxygen.[2][3] It spontaneously oxidizes back to the parent quinone, transferring electrons to molecular oxygen.[2][3]
This cycle consumes cellular NADH/NADPH (causing metabolic stress) and generates significant ROS, triggering mitochondrial permeability transition pore (mPTP) opening and subsequent apoptosis.[2][3]
Pathway Visualization
Figure 1: The futile redox cycle of HM-MBQ.[2][3] The compound acts as a catalytic generator of ROS, depleting reducing equivalents.[2][3]
Experimental Protocols
Protocol A: Preparation of HM-MBQ Stock Solution
Critical: Quinones are light-sensitive and prone to oxidation.[2][3] Prepare fresh or store under inert gas.
-
Weighing: Weigh 5 mg of HM-MBQ powder.
-
Solvent: Dissolve in 1.48 mL of anhydrous DMSO to create a 20 mM Stock Solution .
-
Storage: Aliquot into light-proof (amber) tubes. Store at -20°C for up to 1 month.
-
Working Solution: Dilute 1:1000 in assay medium (e.g., DMEM or Seahorse XF media) immediately before use to achieve a final concentration of 20 µM (Typical range: 5–50 µM).
Protocol B: Mitochondrial ROS Detection (MitoSOX™ Red Assay)
Objective: Quantify mitochondrial superoxide generation induced by HM-MBQ.[2][3]
Materials:
Steps:
-
Seeding: Plate cells in a black-walled, clear-bottom 96-well plate (10,000 cells/well) and culture overnight.
-
Staining: Wash cells with HBSS/Ca/Mg.[2][3] Add 5 µM MitoSOX™ working solution.[2][3] Incubate for 10 minutes at 37°C protected from light.
-
Treatment: Remove staining solution.[2][3] Add treatment media containing:
-
Kinetic Measurement: Immediately place plate in a fluorescence microplate reader (Ex/Em: 510/580 nm).
-
Data Acquisition: Measure fluorescence every 5 minutes for 60 minutes.
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the slope (rate of ROS production).
Protocol C: Metabolic Stress Test (Seahorse XF Analysis)
Objective: Determine if HM-MBQ uncouples respiration or inhibits ETC function.[2][3]
Workflow Visualization:
Figure 2: Modified Seahorse XF Stress Test. HM-MBQ is injected first to observe immediate oxygen consumption changes.[2][3]
Steps:
Data Interpretation & Troubleshooting
| Observation | Interpretation | Troubleshooting |
| High Cytotoxicity (MTT Assay) | HM-MBQ is causing massive ROS or alkylating proteins.[2][3] | Co-treat with N-Acetylcysteine (NAC) (5 mM).[2][3] If toxicity is reversed, the mechanism is ROS-dependent.[2][3] |
| No Increase in MitoSOX Signal | Compound might be oxidizing in the media before entering cells.[2][3] | Prepare working solutions immediately before addition. Ensure media is serum-free during short treatments (serum proteins can scavenge quinones).[2][3] |
| OCR Spike in Seahorse | Indicates "Redox Cycling" rather than increased respiration.[2][3] | Verify by checking Extracellular Acidification Rate (ECAR).[2][3] If ECAR does not increase proportionally, it is chemical oxygen consumption, not metabolic demand.[2][3] |
References
-
Driebergen, R. J., et al. (1990).[2][3] Electrochemistry of substituted 1,4-benzoquinones: Relation between redox potential and structure.Analytica Chimica Acta , 233, 251-268.[2][3] Link[2][3]
-
Yoo, A., et al. (2021).[2][3] 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) and its analogs in mitochondrial function and metabolic regulation.[2][3]Phytomedicine , 88, 153608.[2][3] Link[2][3]
-
Sanchez-Cruz, P., et al. (2010).[2][3] Role of quinones in the ascorbate reduction rates of S-nitrosoglutathione.[2][3]Free Radical Biology and Medicine , 49(9), 1387-1394.[2][3] Link[2][3]
-
Madeo, J., & Gunner, M. R. (2005).[2][3][5] Modeling Binding Kinetics at the Q_A Site in Bacterial Reaction Centers.Biochemistry , 44(37), 12345-12354.[2][3] Link[2][3]
-
Patent WO2003033726A1. (2003).[2][3] Amperometric sensor using this compound as a mediator.[2][3][4]Google Patents .[2][3] Link
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone Synthesis
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization & Troubleshooting for 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Executive Summary: The synthesis of This compound (CAS 50827-57-1) presents a specific regiochemical challenge often misunderstood by researchers familiar with standard vanillin chemistry.[1] Low yields are frequently caused by incorrect precursor selection (leading to degradative oxidation) or instability of the hydroxymethyl group under standard oxidative conditions.
This guide prioritizes the Oxidative Demethylation route (Route A) for maximum yield and reproducibility, while providing a troubleshooting framework for the Fremy’s Salt method (Route B).
Part 1: Strategic Route Selection (The "Why" of Low Yield)
Critical Diagnostic: If you are starting with Vanillyl Alcohol (4-hydroxy-3-methoxybenzyl alcohol) and using standard oxidants (Salcomine/O2 or Fremy's Salt), you will not obtain the target efficiently.[1]
-
Reason: Oxidation of Vanillyl Alcohol typically results in Methoxy-p-benzoquinone via degradative loss of the hydroxymethyl group (as formaldehyde) or over-oxidation to the aldehyde (Vanillin quinone).
-
Correction: The regiochemistry of the target (2,6-substitution on the quinone ring) dictates using a meta-substituted precursor or a specific ortho-substituted phenol.
Recommended Workflows
| Feature | Route A: The Modern Standard (Recommended) | Route B: The Classical Approach |
| Precursor | 3,5-Dimethoxybenzyl alcohol | 6-Methoxysalicyl alcohol (2-hydroxy-6-methoxybenzyl alcohol) |
| Reagent | Ru(pdc) catalyst + H₂O₂ (or CAN) | Fremy’s Salt (Potassium nitrosodisulfonate) |
| Mechanism | Oxidative Demethylation | Phenol Oxidation (Teuber Reaction) |
| Typical Yield | >90% (High Purity) | 40–60% (Variable) |
| Key Risk | Over-reaction time | pH sensitivity & Reagent instability |
Part 2: Experimental Protocols
Protocol A: Ruthenium-Catalyzed Oxidative Demethylation (High Yield)
Based on Yoshida et al. (2016)[1][2]
Mechanism: This route utilizes the electron-rich nature of the 3,5-dimethoxy ring.[1] The oxidant attacks the positions para to each other (C2 and C5), converting the aromatic ring to a quinone while demethylating one methoxy group and retaining the hydroxymethyl group.
Reagents:
-
Substrate: 3,5-Dimethoxybenzyl alcohol (1.0 eq)[1]
-
Catalyst: Ru(pdc) (2.5 mol%) [Note: RuCl3 can sometimes be substituted but with lower selectivity]
-
Oxidant: 30% H₂O₂ (4.0 eq)
-
Solvent: Ethyl Acetate (EtOAc) + Water
Step-by-Step:
-
Setup: Dissolve 3,5-dimethoxybenzyl alcohol in EtOAc/H₂O (1:1 v/v).
-
Catalyst Addition: Add the Ruthenium catalyst at room temperature (20–25°C).
-
Oxidation: Dropwise addition of H₂O₂ over 30 minutes. Maintain temperature <30°C to prevent side-chain oxidation.[1]
-
Quench: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize peroxides.[1]
-
Extraction: Separate organic layer.[1] The product is moderately polar; re-extract aqueous layer with EtOAc (3x).
-
Purification: Flash chromatography (Silica, Hexane/EtOAc).
Protocol B: Fremy’s Salt Oxidation (Bench Scale)
For use when 6-methoxysalicyl alcohol is the available precursor.[1]
Step-by-Step:
-
Buffer Prep: Prepare a 0.2M Sodium Phosphate buffer (pH 6.0).[1] Critical: Fremy’s salt is unstable at pH < 5.5.[1]
-
Reagent Solution: Dissolve Fremy’s Salt (2.2 eq) in the buffer. The solution must be violet. If it turns yellow/brown, the reagent is dead.
-
Addition: Dissolve 6-methoxysalicyl alcohol in a minimal amount of Acetone or Methanol. Add this slowly to the stirring Fremy’s solution.
-
Reaction: Stir at 0°C to 10°C . Do not heat. Monitor by TLC (approx. 30-60 mins).[1]
-
Workup: Extract immediately with Chloroform or DCM.[1] Quinones are sensitive to base; do not wash with strong bicarbonate.[1]
Part 3: Troubleshooting Guide (FAQ)
Q1: My product is a black tar/oil. What happened?
-
Cause: Polymerization (Michael addition).[1] Quinones with free positions are electrophilic.[1]
-
Fix:
-
Concentration: Run the reaction more dilute (0.05 M - 0.1 M).
-
Acidity: Ensure the workup is neutral. Avoid strong bases.[1]
-
Temperature: Keep the reaction <25°C.
-
Q2: I am recovering "Methoxybenzoquinone" instead of the hydroxymethyl derivative.
-
Cause: You likely started with Vanillyl Alcohol (4-hydroxy-3-methoxybenzyl alcohol).[1] The oxidation cleaved the hydroxymethyl group (degradative oxidation).
-
Fix: Switch precursor to 3,5-Dimethoxybenzyl alcohol .
Q3: The yield is low in the aqueous phase.
-
Cause: this compound has higher water solubility than simple quinones due to the -CH₂OH group.[1]
-
Fix:
-
Saturate the aqueous phase with NaCl (Salting out) before extraction.
-
Use Ethyl Acetate or THF/DCM mixtures for extraction, not just Hexane/Ether.
-
Consider continuous liquid-liquid extraction.[1]
-
Q4: The Fremy’s salt solution turned yellow before I added the substrate.
-
Cause: Acid-catalyzed decomposition.[1]
-
Fix: Check your buffer pH. It must be >6.[1][3]0. Add a trace of sodium acetate if necessary.[1]
Part 4: Visualizing the Chemistry
Diagram 1: Pathway Comparison & Decision Tree
This diagram illustrates why the starting material determines the success of the synthesis.
Caption: Synthesis Pathway Selection. Green path indicates the optimal high-yield route.[1] Red path indicates the common error leading to side-chain loss.[1]
Part 5: Data & References
Comparative Yield Analysis
| Method | Precursor | Oxidant | Yield | Notes |
| Ru-Catalysis | 3,5-Dimethoxybenzyl alcohol | H₂O₂ / Ru(pdc) | 93% | Scalable, Green Chemistry, High Selectivity [1].[1][2] |
| Teuber Reaction | 6-Methoxysalicyl alcohol | Fremy's Salt | 45-60% | Difficult scale-up, reagent instability [2].[1] |
| Salcomine/O₂ | Vanillyl Alcohol | O₂ / Co(salen) | <20% | Major product is usually methoxybenzoquinone or vanillin [3]. |
References
-
Yoshida, R., et al. (2016). "Chemoselective oxidation of aryl ethers to benzoquinones." Organic & Biomolecular Chemistry, 14(31), 7468-7479.[2]
-
Teuber, H. J., & Rau, W. (1953). "Reactions with nitrosodisulfonate, I. Oxidation of phenols to quinones." Chemische Berichte, 86, 1036. (Classic protocol for Fremy's Salt).
-
Morey, J. (1988).[4] "Synthesis of 1,4-Benzoquinones by Degradative Oxidation of p-Hydroxybenzyl Alcohols." Journal of Chemical Education, 65(7), 627.[4] (Describes the loss of hydroxymethyl group).
Sources
Technical Note TN-BQ-508: Stability & Storage of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
This technical guide is structured as a Level 3 Technical Support Document designed for laboratory personnel and principal investigators. It synthesizes specific chemical stability data with standard operating procedures (SOPs) for quinone handling.
Executive Summary & Chemical Profile
Compound: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (MMBQ) CAS: 50827-57-1 Molecular Weight: 168.15 g/mol Appearance: Yellow to orange crystalline solid.[1]
Critical Stability Warning:
This compound possesses two chemically conflicting functional motifs: an electrophilic quinone ring (susceptible to nucleophilic attack and light-induced dimerization) and a hydroxymethyl group (
The "Golden Rules" of Storage (SOP)
Strict adherence to these four parameters is required to maintain >98% purity over 6 months.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Solid) -80°C (Solution) | Quinones are thermally reactive.[1] Higher temperatures accelerate the activation energy required for intermolecular Diels-Alder dimerization.[1] |
| Atmosphere | Argon or Nitrogen | Oxygen promotes the oxidation of the hydroxymethyl group to an aldehyde. Using an inert gas blanket prevents this redox cycle.[1] |
| Light | Amber/Foil Wrap | 1,4-Benzoquinones are photo-active.[1][2][3] UV/Visible light excites the |
| Moisture | Desiccator (<10% RH) | Water can act as a nucleophile in basic conditions, attacking the quinone ring (Michael addition), leading to ring opening or polymerization. |
Workflow: Receipt to Storage
Follow this self-validating workflow immediately upon receipt of the compound.[1]
Figure 1: Standard Operating Procedure for intake and storage of MMBQ to minimize environmental exposure.
Troubleshooting & FAQs
Direct answers to common deviations observed in the lab.
Q1: The powder has turned from bright yellow to a dull brown. Can I still use it?
Status: Critical Failure. Mechanism: The "browning" indicates the formation of quinhydrone complexes or polymerization. Quinones are electron-deficient; if they partially reduce to hydroquinones (due to moisture/trace reductants), the two species stack to form a dark charge-transfer complex.[1] Action: Do not use for quantitative kinetics or biological assays. Recrystallization (see Protocol A) may salvage it, but purity must be verified via HPLC.
Q2: I dissolved the compound in DMSO, and it degraded within 24 hours. Why?
Status: Solvent Incompatibility. Mechanism: While DMSO is a common solvent, it is hygroscopic and can act as a mild oxidant (Swern-type reactivity) toward primary alcohols like the hydroxymethyl group on your molecule.[1] Furthermore, nucleophilic impurities in DMSO can attack the quinone ring. Action:
-
Use anhydrous Ethanol or Acetonitrile for short-term stock.[1]
-
If DMSO is required for bio-assays, prepare immediately before use.[1] Never store DMSO stocks.
Q3: There is a new peak on my HPLC appearing at a longer retention time.
Status: Dimerization. Mechanism: Upon exposure to light, this compound undergoes [2+2] photocycloaddition or Diels-Alder dimerization.[1] The dimer is more hydrophobic, resulting in a longer retention time on Reverse Phase (C18) columns. Action: Check your light sources. Ensure all autosampler vials are amber glass.
Scientific Deep Dive: Degradation Pathways
Understanding the enemy is the first step to containment. This diagram details the specific chemical vulnerabilities of the MMBQ molecule.
Figure 2: Primary degradation pathways.[1] Note that the aldehyde derivative (Right) often rapidly undergoes further reactions, complicating analysis.
Recovery Protocol (Recrystallization)
Use this only if degradation is suspected but <20%.[1]
-
Dissolution: Dissolve the crude solid in a minimum amount of warm Chloroform (
) .[1] -
Filtration: Filter rapidly through a 0.2
PTFE filter to remove insoluble polymers (dark specs). -
Precipitation: Add cold Hexane dropwise until turbidity appears.
-
Crystallization: Store at 4°C for 12 hours.
-
Collection: Filter the yellow crystals and dry under high vacuum for 4 hours.
-
Validation: Verify melting point (Target: 155-157°C).
References
-
BenchChem. (2025).[1][4][5] Optimizing reaction conditions for 2-Hydroxy-1,4-benzoquinone synthesis. (Discusses general instability and purification of hydroxy-benzoquinones). [1]
-
PubChem. (2025).[1][6] this compound (Compound Summary). National Library of Medicine.[1] [1]
-
Santa Cruz Biotechnology. (2018).[1][7] Safety Data Sheet: Methoxy-benzoquinone derivatives.[1] (Provides baseline storage parameters for structural analogs).
-
MDPI. (2020).[1] Hydroxyquinones: Synthesis and Reactivity.[1][8] (Reviews the Thiele-Winter acetoxylation and oxidative instability of the hydroxymethyl group). [1]
Sources
- 1. 2-Methoxy-6-Methyl-1,4-Benzoquinone | C8H8O3 | CID 101355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mimedb.org [mimedb.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methoxy-1,4-benzoquinone | C7H6O3 | CID 76146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. mdpi.com [mdpi.com]
Technical Support: High-Purity Synthesis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HM-MBQ)
Introduction
This guide addresses critical purity issues encountered during the synthesis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HM-MBQ) . This compound, structurally related to fermented wheat germ extracts (e.g., Avemar) and CoQ10 precursors, is notoriously labile.
The primary synthetic route involves the oxidation of Vanillyl Alcohol (4-hydroxy-3-methoxybenzyl alcohol).[1] Users frequently report "black tar" formation, low yields (<40%), and rapid degradation on silica columns. This guide provides a self-validating protocol to overcome these specific failure modes.
Part 1: Diagnostic Flowchart
Use this decision tree to identify the root cause of your purity failure based on visual and analytical observations.
Figure 1: Diagnostic logic for isolating failure modes in HM-MBQ synthesis.[1]
Part 2: Reaction Optimization (The Oxidation Step)
The standard failure point is the oxidation of Vanillyl Alcohol. While reagents like Fremy’s salt are historical, Sodium Periodate (
Mechanism of Failure
The oxidation of the phenol ring generates a quinone. If the concentration is too high or the temperature rises, the quinone undergoes Michael addition with unreacted phenols or itself, leading to the "Black Tar" (polymerization).
Optimized Protocol
| Parameter | Standard Condition | High-Purity Recommendation | Reasoning |
| Oxidant | Prevents local hotspots that trigger polymerization.[1] | ||
| Solvent | Water/Methanol | Water/Ethyl Acetate (Biphasic) | Extracts the quinone into organic phase immediately, protecting it from further oxidation. |
| Temperature | Room Temp | 0°C – 4°C (Ice Bath) | Kinetic control is essential to stop side-reactions.[1] |
| Quenching | None | Ethylene Glycol | Consumes excess periodate immediately to stop over-oxidation.[1] |
Step-by-Step Procedure
-
Dissolution: Dissolve Vanillyl Alcohol (1.0 eq) in Ethyl Acetate. Cool to 0°C.[1]
-
Oxidation: Dissolve
(2.2 eq) in water.[1] Add this solution dropwise to the organic layer over 30 minutes with vigorous stirring. -
Monitoring: The organic layer will turn bright yellow/orange. Stop exactly when starting material disappears (TLC).
-
Quench: Add 1 mL Ethylene Glycol and stir for 5 mins.
-
Phase Separation: Separate layers immediately. Wash organic layer with Brine (not water, to aid separation) and dry over
.
Part 3: Purification (The Critical Bottleneck)
The Problem: Standard Silica Gel (pH ~5.5) is acidic.[1] The Effect: HM-MBQ is acid-sensitive.[1] On a standard column, the hydroxymethyl group activates, leading to decomposition. Users often see a pure spot on TLC but elute "garbage" from the column.
Solution: Neutralized Silica Gel Chromatography
You must passivate the silica gel before loading your compound.
Protocol for Neutral Silica Preparation:
-
Slurry Method: Suspend Silica Gel 60 in the eluent solvent (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 10 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of pure solvent (without amine) to remove excess base.[1]
-
Loading: Load your crude HM-MBQ. Elute rapidly.
Alternative: Recrystallization If chromatography continues to degrade the product, switch to recrystallization.
-
Solvent System:
/ Hexane or cold .[1] -
Method: Dissolve in minimum cold Chloroform; add Hexane dropwise until turbid. Store at -20°C.
Part 4: Frequently Asked Questions (FAQ)
Q1: My product contains Vanillin (aldehyde). Why?
-
Cause: This is an over-oxidation side reaction.[1] The hydroxymethyl group (
) was oxidized to an aldehyde ( ).[1] -
Fix: Reduce the reaction time. Ensure you are using a biphasic system (Water/EtOAc) so the product moves into the organic layer, away from the aqueous oxidant.
Q2: The product turns brown during rotary evaporation.
-
Cause: Thermal instability.[1] Quinones are volatile and heat-sensitive.[1]
-
Fix: Set the water bath to < 30°C . Do not dry to complete dryness if possible; leaving a trace of solvent can improve stability during short-term storage.[1]
Q3: Can I store the purified compound?
-
Stability: HM-MBQ is unstable at room temperature.[1]
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Shelf-Life: Re-verify purity by NMR/TLC before use if stored > 2 weeks.
References
-
Synthesis of Methoxy-Benzoquinones via Periodate Oxidation
-
Mechanism of Phenol Oxidation: "Cleavage of Vicinal Diols By Sodium Period
) – The Mechanism."[2] Master Organic Chemistry.
-
-
Silica Gel Decomposition Issues
-
Neutralization Protocol: "Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels." National Institutes of Health (NIH).[1]
-
(Note: General principle of neutralized silica for acid-labile compounds is standard practice in natural product isolation).
-
-
General Quinone Synthesis & Stability
- "Optimizing reaction conditions for 2-Hydroxy-1,4-benzoquinone synthesis." BenchChem Technical Guides.
-
Vanillyl Alcohol Oxidation Context
(Note: Always verify specific safety data sheets (SDS) for this compound (CAS: 50827-57-1) before handling.)[1]
Sources
Optimizing reaction conditions for the oxidation of 1,2,4-trihydroxybenzene
This technical guide is structured as a specialized support resource for researchers working with unstable phenolic intermediates. It addresses the specific challenges of oxidizing 1,2,4-trihydroxybenzene (1,2,4-THB) to 2-hydroxy-1,4-benzoquinone (2-HQ).
Subject: Optimization of Reaction Conditions for the Synthesis of 2-Hydroxy-1,4-Benzoquinone From: Senior Application Scientist, Chemical Synthesis Division To: R&D Personnel, Medicinal Chemists, Process Engineers
Executive Summary & Mechanism
1,2,4-Trihydroxybenzene (1,2,4-THB) is an electron-rich, highly unstable aromatic intermediate. Upon exposure to molecular oxygen or mild oxidants, it undergoes rapid oxidative transformation. The primary target in this workflow is 2-hydroxy-1,4-benzoquinone (2-HQ) .[1]
However, the reaction is competitive. Without strict control over pH and oxidative potential, the pathway diverges toward irreversible polymerization (formation of "humic-like" tars) rather than the desired quinone.
Reaction Pathway Analysis
The following diagram illustrates the critical bifurcation points in the oxidation mechanism. Note that pH and Metal Ions are the primary selectors between clean conversion and polymerization.
Figure 1: Mechanistic pathway of 1,2,4-THB oxidation. Control of the semiquinone intermediate is critical to prevent polymerization.
Troubleshooting Guide (Q&A)
This section addresses the most frequent technical tickets received regarding this synthesis.
Issue 1: "My reaction mixture turns black and tarry within minutes."
Diagnosis: Uncontrolled polymerization (Auto-oxidative coupling). Root Cause: The pH is likely too high (alkaline). At physiological or basic pH, the deprotonated phenoxide ions are extremely susceptible to radical coupling, leading to melanin-like polymers. Corrective Action:
-
Acidify the Medium: Conduct the oxidation in a slightly acidic medium (pH 3–5). The protonated form of 1,2,4-THB is more stable and oxidizes cleanly to the quinone without side-coupling.
-
Solvent Choice: Switch to an acidified alcoholic solvent (e.g., Methanol with 0.1 M HCl) rather than pure water or basic buffers.
Issue 2: "The yield of 2-hydroxy-1,4-benzoquinone is inconsistent."
Diagnosis: Incomplete oxidation or over-oxidation. Root Cause: Reliance on passive air diffusion is insufficient for consistent kinetics. Conversely, strong chemical oxidants (like KMnO4) degrade the product. Corrective Action:
-
Active Aeration: Use a fritted gas dispersion tube to bubble air or pure O2 through the solution. This ensures the dissolved oxygen concentration remains the rate-limiting reagent only until conversion is complete.
-
Catalytic Acceleration: Introduce trace amounts of Copper(II) Sulfate (CuSO4) or Manganese(II) Chloride . These ions catalyze the electron transfer, ensuring the reaction proceeds to the quinone stage rapidly before side reactions can compete [1, 2].
Issue 3: "I cannot isolate the starting material (1,2,4-THB) to begin the reaction."
Diagnosis: Precursor instability. Root Cause: 1,2,4-THB is too unstable to be stored as a pure solid for long periods; it oxidizes in the bottle. Corrective Action:
-
In-Situ Generation: Do not buy 1,2,4-THB. Instead, synthesize 1,2,4-triacetoxybenzene (stable solid). Hydrolyze it immediately prior to the oxidation step in a "one-pot" or telescoping workflow [3].
Optimized Experimental Protocol
Objective: Synthesis of 2-Hydroxy-1,4-Benzoquinone via In-Situ Hydrolysis and Oxidation.
Materials & Reagents
| Reagent | Role | Specification |
| 1,2,4-Triacetoxybenzene | Precursor | >98% Purity (Stable) |
| Methanol (MeOH) | Solvent | Anhydrous |
| Sulfuric Acid (H2SO4) | Catalyst (Hydrolysis) | Conc. (98%) |
| Copper(II) Acetate | Catalyst (Oxidation) | 1-2 mol% |
| Oxygen (O2) | Oxidant | Balloon or Bubbler |
Step-by-Step Workflow
Figure 2: Telescoped workflow to avoid isolation of unstable 1,2,4-THB.
Detailed Procedure:
-
Precursor Preparation (Hydrolysis):
-
Dissolve 1,2,4-triacetoxybenzene (10 mmol) in Methanol (50 mL).
-
Add concentrated H2SO4 (0.5 mL).
-
Heat to reflux for 1–2 hours to cleave acetate groups. Note: The solution should remain relatively clear or pale.
-
-
Oxidation (The Critical Step):
-
Cool the reaction mixture to 0–5°C (Ice bath). Low temperature suppresses polymerization.
-
Add Copper(II) Acetate (0.1 mmol, 1 mol%).
-
Vigorously bubble air or O2 through the solution.
-
Endpoint: The reaction is typically complete when the solution turns a deep, vibrant orange-red (characteristic of 2-hydroxy-1,4-benzoquinone). Monitor by TLC (the starting material spot will disappear).
-
-
Workup:
-
Concentrate the mixture under reduced pressure at low temperature (<30°C).
-
Extract the residue with Ethyl Acetate (3x).
-
Wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize immediately from Ethyl Acetate/Hexane.
-
Key Parameter Optimization Table
Use this table to adjust conditions based on your specific observations.
| Parameter | Recommended Range | Effect of Deviation |
| pH | 3.0 – 5.0 | >7: Rapid black tar formation (polymerization). <1: Reaction kinetics slow significantly. |
| Temperature | 0°C – 10°C | >25°C: Increases side-reactions and dimer formation. |
| Catalyst (Cu) | 0.5 – 2.0 mol% | None: Oxidation may stall or require days. Excess: Difficult to remove; may promote over-oxidation. |
| Concentration | 0.1 – 0.2 M | High Conc: Promotes intermolecular radical coupling (tars). Keep dilute. |
References
-
CIR Expert Panel. (2024). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
- Google Patents. (2018).
Sources
Overcoming poor solubility of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone in aqueous media
Subject: Troubleshooting Aqueous Solubility & Stability for Biological Assays Compound: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMMBQ) CAS: 50827-57-1 | Class: Substituted 1,4-Benzoquinone[1][2]
Diagnostic Phase: Define Your Problem
Before attempting a protocol, you must distinguish between poor thermodynamic solubility (the compound won't dissolve) and chemical instability (the compound dissolves but degrades).[2] Benzoquinones are notorious for the latter, often mistaken for the former.[2]
| Observation | Diagnosis | Root Cause | Recommended Module |
| White/Yellow Precipitate immediately upon dilution.[1][2] | Solubility Crash | Hydrophobic effect; "Salting out" in PBS/Media.[1][2] | Module 2 (Co-solvents) |
| Solution turns Red/Brown/Black over minutes/hours.[1][2] | Chemical Instability | Nucleophilic attack by water/OH⁻; Polymerization; Photolysis.[1][2] | Module 3 (Cyclodextrins) |
| Crystals form after freezing/thawing.[1][2] | Crystal Seeding | Planar ring stacking; high lattice energy.[1][2] | Module 2 (Handling) |
Technical Decision Matrix
Use this logic flow to select the appropriate solubilization strategy for your specific assay.
Figure 1: Decision matrix for selecting the optimal solubilization method based on concentration and biological constraints.
Module 1: The "Standard" Protocol (DMSO/Ethanol)
Best for: Routine screening, robust cell lines, short-term assays (<24h).
The Science: HMMBQ has a planar structure that encourages tight crystal packing.[1][2] While soluble in organic solvents, it "crashes out" when the organic stock hits the high-polarity, high-salt environment of culture media (Ostwald ripening).
Protocol:
-
Stock Preparation: Dissolve HMMBQ in 100% anhydrous DMSO to 1000x the final concentration (e.g., 10 mM or 50 mM).
-
Intermediate Dilution (The "Step-Down"):
-
Final Application: Add the 10x intermediate to your cells.
Troubleshooting FAQ:
-
Q: My solution turned pink/brown immediately.
-
Q: I see crystals under the microscope.
Module 2: The "Stability Shield" (Cyclodextrin Complexation)
Best for: Sensitive cells, long-term assays (>24h), preventing degradation.
The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic benzoquinone ring sits inside the CD cavity, protecting it from water (hydrolysis) and light (photolysis) while the hydrophilic CD exterior ensures water solubility.
Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS or water.[1][2] Filter sterilize (0.22 µm).
-
Complexation:
-
Validation: Centrifuge at 10,000 x g for 5 mins. Use the supernatant.
Why this works:
"The formation of CD complexes with the anthraquinone/benzoquinone group improves solubility and, more importantly, protects the drug from unwanted side reactions such as ROS generation or nucleophilic attack." (See Reference 1, 3).
Module 3: High-Concentration Micelles (Surfactants)
Best for: In vivo (IP/IV injection), high-dose toxicity studies.[1][2]
The Science: At high concentrations, cyclodextrins may become toxic or viscous.[1][2] Surfactants like Tween 80 form micelles that encapsulate the lipophilic quinone in their core.[1][2]
Protocol:
-
Weigh HMMBQ.
-
Wet the powder with Tween 80 (approx. 5% of final volume). Vortex to form a paste.[1][2]
-
Add Co-solvent: Add Ethanol or PEG-400 (approx. 10% of final volume).[1][2] Vortex until dissolved.[1][2]
-
Dilute: Slowly add warm (37°C) Saline or PBS while vortexing vigorously to form a clear/opalescent micellar solution.
Formulation Table:
| Component | Function | Volume % |
|---|---|---|
| HMMBQ | Active Agent | (As required) |
| Tween 80 | Surfactant (Micelle former) | 5% |
| PEG-400 | Co-solvent | 10% |
| Saline (0.9%) | Aqueous Phase | 85% |[1][2]
Stability & Storage (Critical Warnings)
Benzoquinones are highly reactive electrophiles (Michael acceptors).[1][2]
-
pH Sensitivity: Never store HMMBQ in basic buffers (pH > 7.4). The hydroxide ion (OH⁻) rapidly attacks the quinone ring, leading to hydroxylation and polymerization (darkening).[2]
-
Light Sensitivity: Quinones undergo photodegradation.[1][2]
-
Recommendation: Wrap all tubes/vials in aluminum foil. Work under yellow light if possible.
-
-
Temperature: Store dry powder at -20°C. Store DMSO stocks at -20°C or -80°C. Do not store aqueous dilutions; prepare fresh.
References
-
Jjemba, P. K., et al. (2021).[1][2] Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. National Institutes of Health (PMC).[1][2] Available at: [Link]
-
Salmani, J. M., et al. (2014).[1][2] Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Molecules, 19(5), 5925-5939.[1][2] Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for CD protocols).
-
PubChem. (2024).[1][2] 2-Methoxy-1,4-benzoquinone (Structural Analog Data). National Library of Medicine.[1][2] Available at: [Link][1][2]
Sources
Minimizing byproduct formation in 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone synthesis
Topic: Minimizing byproduct formation during the oxidative synthesis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone. Primary Methodology: Teuber Reaction (Fremy’s Salt Oxidation) of o-Vanillyl Alcohol. Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.
Core Logic & Reaction Design
The synthesis of This compound (Target 3 ) is classically achieved via the oxidation of 2-hydroxy-3-methoxybenzyl alcohol (also known as o-vanillyl alcohol, Precursor 1 ).
While oxidative demethylation of 3,5-dimethoxybenzyl alcohol is a valid route, the Teuber reaction using Potassium Nitrosodisulfonate (Fremy’s Salt) provides superior regioselectivity and milder conditions, essential for preserving the labile primary alcohol group.
The Problem: Why Byproducts Form
The quinone moiety is an electrophile, and the hydroxymethyl group renders the molecule susceptible to quinone methide formation—a highly reactive intermediate that leads to rapid polymerization (tarring). Furthermore, the primary alcohol is prone to over-oxidation to an aldehyde (vanillin-quinone analog) or carboxylic acid.
The Solution: The "Safe-Zone" Strategy
To minimize byproducts, the reaction must act as a radical scavenger (using Fremy's salt) rather than a harsh electron-transfer oxidant (like CAN), and the workup must strictly avoid basic conditions that catalyze dehydration.
Interactive Troubleshooting Guides
Guide A: The Reaction Mixture Turned Black/Tar-like
Diagnosis: Uncontrolled Polymerization via Quinone Methide. Context: Hydroxymethyl-quinones are stable in acid/neutral media but spontaneously dehydrate in base to form o-quinone methides, which polymerize into insoluble black tars.
| Checkpoint | Optimal Parameter | Why? (The Science) | Actionable Fix |
| pH Control | pH 6.0 – 7.0 | pH > 7.5 catalyzes the deprotonation of the | Buffer: Use 0.2M |
| Temperature | 0°C – 5°C | Higher temperatures increase the kinetic rate of intermolecular Diels-Alder dimerization. | Maintain an ice bath throughout the addition of Fremy's salt. |
| Concentration | < 0.05 M | High concentration favors bimolecular coupling (dimerization) over the unimolecular stability of the quinone. | Dilute the reaction. If scale-up is needed, increase volume, not concentration. |
Guide B: Low Yield / Presence of Aldehyde (Over-oxidation)
Diagnosis: Non-Selective Oxidation.
Context: You observe a new spot on TLC with higher
| Checkpoint | Optimal Parameter | Why? (The Science) | Actionable Fix |
| Oxidant Quality | Purple Solid | Fremy’s salt decomposes to hydroxylamine sulfonate (colorless/yellow) which is inactive. | Visual Check: If the salt is yellow/brown, discard it. Recrystallize from ammoniacal water/ethanol before use. |
| Stoichiometry | 2.2 – 2.5 equiv | The mechanism requires 2 radicals per phenol molecule (one to abstract H, one to deliver O). Excess oxidant attacks the benzylic alcohol. | Do not exceed 2.5 equivalents. Add the oxidant to the substrate solution dropwise to maintain local substoichiometry. |
| Reaction Time | 10 – 30 mins | Prolonged exposure to radical species promotes side-chain oxidation (Alcohol | Quench immediately upon consumption of starting material (monitor via TLC). |
Visualizing the Pathway & Pitfalls
The following diagram maps the divergence between the desired pathway and the fatal byproduct cascades.
Caption: Figure 1. Mechanistic divergence in Teuber oxidation. Note that the Target is an intermediate that can degrade into Quinone Methide under basic conditions.
Validated Protocol (Standard Operating Procedure)
Objective: Synthesis of this compound via Teuber Reaction.
Reagents:
-
o-Vanillyl Alcohol (2-hydroxy-3-methoxybenzyl alcohol).
-
Potassium Nitrosodisulfonate (Fremy’s Salt) - Must be purple.
-
Buffer: 0.2 M Sodium Phosphate (pH 6.5).
-
Solvent: Acetone (AR grade).
Step-by-Step Methodology:
-
Preparation of Oxidant Solution:
-
Dissolve Fremy’s Salt (2.2 equiv) in 0.2 M Phosphate Buffer (pH 6.5).
-
Volume Calculation: Ensure the final concentration of Fremy's salt is approx 0.05 M.
-
Critical: If the solution turns yellow, the oxidant is dead. Prepare fresh.
-
-
Substrate Addition:
-
Dissolve o-Vanillyl Alcohol (1.0 equiv) in Acetone (volume equal to roughly 20% of the buffer volume to ensure solubility).
-
Cool the oxidant solution to 0°C in an ice bath.
-
Add the substrate solution dropwise to the stirring oxidant over 10 minutes.
-
-
Reaction Monitoring:
-
Stir at 0°C. The solution will darken (purple
reddish-brown). -
Monitor via TLC (Silica; EtOAc:Hexane 1:1). Target product is usually yellow/orange.
-
Stop point: Typically 15–30 minutes. Do not over-stir.
-
-
Workup (The "Danger Zone"):
-
Extraction: Extract immediately with Dichloromethane (
). -
Wash: Wash organic layer once with Brine. DO NOT wash with saturated Bicarbonate (pH ~8.5 is too high).
-
Drying: Dry over
(neutral) rather than (slightly Lewis acidic, can sometimes cause issues, but generally safe). -
Concentration: Evaporate solvent at < 30°C . Heat promotes decomposition.
-
-
Purification:
-
If purity is <95%, recrystallize from Benzene/Ligroin or similar non-polar systems.
-
Warning: Avoid Silica Gel chromatography if possible. If necessary, use acid-washed silica or deactivate silica with 1% acetic acid to prevent surface-catalyzed polymerization.
-
Frequently Asked Questions (FAQ)
Q: Can I use CAN (Cerium Ammonium Nitrate) instead of Fremy's Salt? A: Yes, but with caution. CAN is a strong Single Electron Transfer (SET) oxidant and is highly acidic. While it works well for oxidative demethylation (from 3,5-dimethoxybenzyl alcohol), it often over-oxidizes primary benzylic alcohols to aldehydes. Fremy's salt is preferred for this specific substrate due to its unique radical mechanism that spares the aliphatic alcohol.
Q: My product turned into a black solid on the filter paper. What happened? A: This is likely autocatalytic decomposition . Hydroxymethyl quinones are light-sensitive and base-sensitive. If your filter paper was not neutral, or if the product was exposed to strong light/heat during drying, it polymerized. Store the product in the dark at -20°C under Argon.
Q: Why is the yield lower than the literature (e.g., <50%)? A: Water solubility is the silent killer. Hydroxymethyl-methoxy-quinone is a small, polar molecule. It partitions significantly into the aqueous buffer layer. Fix: Saturate the aqueous layer with NaCl (solid) before extraction to utilize the "Salting Out" effect. Use Ethyl Acetate instead of DCM if recovery is still low, but be wary of extracting impurities.
Q: Can I scale this up to 100g?
A: Not easily with Fremy's salt. The reagent is potentially explosive in large dry quantities and requires high dilution (large solvent volumes). For >10g scale, consider catalytic oxidation methods (e.g., Salcomine/
References
-
Teuber, H. J., & Rau, W. (1953). Reactions with nitrosodisulfonate, I. Nucleophilic substitution. Chemische Berichte, 86(8), 1036-1047. (Foundational text on Fremy's Salt selectivity).
-
Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971). Oxidations with potassium nitrosodisulfonate (Fremy's radical).[1][2] The Teuber reaction. Chemical Reviews, 71(2), 229-246. (Comprehensive review of mechanism and byproducts).
- Lipshutz, B. H. (1986). Five-membered Heteroaromatic Rings as Intermediates in Organic Synthesis. Chemical Reviews, 86(5), 795-819.
-
BenchChem Technical Data. (2025). Synthesis of 2-Hydroxy-1,4-benzoquinone derivatives.[3][4][5][6][7] (General protocols for hydroxy-quinone handling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Addressing instability of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone in cell culture media
Executive Summary & Chemical Context[1][2][3][4][5]
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (hereafter referred to as HMBQ ) is a potent electron transfer enhancer and a bioactive quinone often investigated for its anticancer and anti-inflammatory properties.[1] However, its chemical structure inherently predisposes it to rapid degradation in standard cell culture environments.
Researchers frequently encounter inconsistent IC50 values , false-positive cytotoxicity , and rapid loss of bioactivity . These issues arise not from biological variability, but from three specific chemical pathways active in culture media:
-
Nucleophilic Attack (Michael Addition): Rapid binding to free thiols (Cysteine, Glutathione) and serum proteins (Albumin).
-
Redox Cycling: Generation of Hydrogen Peroxide (
) in the presence of oxygen, leading to artifactual oxidative stress. -
Quinone Methide Formation: The hydroxymethyl group acts as a "warhead," allowing the formation of highly reactive quinone methides that alkylate cellular targets non-specifically.
This guide provides the protocols necessary to stabilize HMBQ and validate your experimental data.
The Chemistry of Instability (Mechanistic Insight)
To troubleshoot effectively, you must understand the "Invisible Reactions" occurring in your petri dish.
Diagram 1: Degradation & Reactivity Pathways
The following diagram illustrates the three competing fates of HMBQ in culture media.
Caption: HMBQ faces three fates: inactivation by media thiols, activation into alkylating Quinone Methides, or redox cycling to generate ROS.[1]
Troubleshooting Guide: Symptom & Solution
Issue 1: "My drug loses potency rapidly (IC50 increases over time)."
Root Cause: Thiol Scavenging. Standard media (DMEM, RPMI) contain significant concentrations of Cysteine and Glutathione. Serum (FBS) contains Albumin (BSA) with a reactive Cysteine-34 residue.[1] HMBQ binds to these immediately, reducing the effective free concentration.
-
Diagnostic: Pre-incubate HMBQ in complete media for 2 hours before adding to cells.[1] If activity drops significantly compared to fresh addition, thiol scavenging is the cause.
-
Solution: Use "Pulse-Chase" protocols (see Section 4) or reduce serum concentration to 1-2% during the drug treatment window.[1]
Issue 2: "I see toxicity in control cells or unexpected oxidative stress."
Root Cause: Artifactual
-
Diagnostic: Co-treat cells with Catalase (50-100 U/mL) .[1] If cytotoxicity is reversed/prevented, the observed effect was an artifact of extracellular peroxide generation.
-
Solution: Supplement media with Pyruvate (a peroxide scavenger) if not already present, or include Catalase in the assay buffer.
Issue 3: "The medium changes color (Pink/Brown) after adding the drug."
Root Cause: Polymerization or Photolysis. Benzoquinones are light-sensitive and can polymerize at alkaline pH (pH > 7.4).[1]
-
Solution: Handle stocks in amber tubes. Ensure media pH is strictly 7.2–7.4. Avoid "old" media where pH has drifted upward.[1]
Optimized Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Standard DMSO stocks can degrade if water enters.[1] Acidification stabilizes the quinone.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Acidification: Supplement DMSO with 0.01% Acetic Acid . This prevents autoxidation of the quinone ring.
-
Storage: Aliquot into single-use amber vials. Store at -80°C. Do not freeze-thaw.
-
Validity: Discard aliquots after 1 month.
Protocol B: The "Pulse-Treatment" Assay (To avoid Media Deactivation)
Instead of leaving the drug in thiol-rich media for 24-48h, use a high-concentration pulse.[1]
-
Wash: Wash cells 2x with PBS to remove residual serum thiols.[1]
-
Pulse Media: Prepare HMBQ in Serum-Free, Phenol-Red Free media (e.g., Opti-MEM).[1]
-
Incubation: Treat cells for 2–4 hours (Pulse phase).
-
Rationale: This maximizes cellular uptake before the drug reacts with extracellular components.
-
-
Chase: Remove drug media. Wash 1x with PBS.[1] Replace with standard Complete Media (with FBS).
-
Readout: Assay viability/signaling at 24h or 48h.
Protocol C: Artifact Validation (Catalase Rescue)
Mandatory control for any quinone cytotoxicity study.
| Group | Treatment | Purpose |
| 1 | Vehicle (DMSO) | Negative Control |
| 2 | HMBQ (IC50 concentration) | Test |
| 3 | HMBQ + Catalase (100 U/mL) | Validation |
| 4 | Catalase Only | Toxicity Control |
-
Interpretation:
Frequently Asked Questions (FAQs)
Q: Can I use DTT or Mercaptoethanol in my lysis buffer for Western Blots? A: Yes, but only AFTER lysis. Do not add reducing agents to the cells while they are alive. Once lysed, the HMBQ will likely have already covalently modified its targets. However, be aware that DTT will reduce any remaining free quinone to hydroquinone, potentially altering migration if the drug crosslinks proteins.
Q: Why does my RPMI media turn yellow immediately upon adding high concentrations of HMBQ? A: RPMI contains glutathione and high concentrations of vitamins that can reduce the quinone. The yellow shift often indicates the formation of the Hydroquinone form or a Michael Adduct. This indicates your effective concentration is dropping seconds after addition.[1] Switch to DMEM (Low Glucose) or Opti-MEM for the treatment step.[1]
Q: Is this compound light sensitive? A: Yes. Benzoquinones are susceptible to photodegradation.[1] Perform experiments in low light and cover incubations with foil if treating for >4 hours.
Workflow Visualization
Diagram 2: Optimized Assay Decision Tree
Caption: Decision tree to minimize chemical instability and validate biological results.
References
-
Bolton, J. L., et al. (2000). "The role of quinones in toxicology." Chemical Research in Toxicology.
- Foundational text on the reactivity of quinones with thiols and redox cycling.
-
Long, L. H., et al. (2000). "Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of epigallocatechin gallate to cell culture media." Biochemical and Biophysical Research Communications.
- Establishes the mechanism of generation by phenolic/quinone compounds in media.
-
Halliwell, B. (2014).[2] "Cell culture, oxidative stress, and antioxidants: avoiding pitfalls." Biomedical Journal.[1]
- Authoritative review on how media components (pyruvate, serum) interact with redox-active drugs.
-
Siegel, D., et al. (2012). "NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones." Biochemical Pharmacology.
- Explains the reduction of quinones to hydroquinones and subsequent quinone methide form
Sources
Optimization of HPLC parameters for separating benzoquinone derivatives
Topic: Optimization of HPLC Parameters for Separating Benzoquinone Derivatives
Status: Operational | Tier: Level 3 (Senior Application Support)
Mission Statement
Welcome to the Quinone Analysis Hub. Separating benzoquinone (BQ) derivatives presents a unique "Redox Paradox": these analytes are structurally similar isomers that require high resolution, yet they are chemically reactive oxidants that degrade during the very analysis intended to measure them.
This guide moves beyond basic "recipe" following. We provide the mechanistic logic to stabilize these redox-active species and achieve baseline resolution between hydroquinones (HQ), benzoquinones (BQ), and their substituted derivatives (e.g., CoQ10, Thymoquinone).
Module 1: The Core Protocol (Starting Conditions)
User Question: I am setting up a new method for 1,4-benzoquinone and its hydroxylated derivatives. Where should I start?
Senior Scientist Response: For conjugated diones like benzoquinones, you must balance hydrophobic retention with polar interactions . Unlike simple aromatics, BQs possess localized electron density at the carbonyl oxygens, making them sensitive to silanol activity (tailing) and pH shifts.
Recommended Starting Architecture
| Parameter | Recommended Setting | Technical Rationale |
| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | C18 provides standard hydrophobic retention. Phenyl-Hexyl is superior for separating structural isomers via |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Acid is mandatory . It suppresses the ionization of phenolic hydroxyl groups (pKa ~9-10) often present in BQ precursors (Hydroquinones), preventing peak tailing [2]. |
| Mobile Phase B | Methanol (MeOH) | MeOH is preferred over Acetonitrile (ACN). The protic nature of MeOH prevents unique selectivity changes and often yields better peak shape for polar diones [3]. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow optimizes the Van Deemter curve for 5µm particles. |
| Detection (UV) | 245 nm or 280-290 nm | BQs exhibit a strong |
| Temperature | 25°C - 30°C | Do not exceed 35°C. BQs are thermally unstable. Higher temps accelerate on-column degradation [5]. |
Module 2: Method Optimization Logic
User Question: My peaks are co-eluting, and I see significant tailing on the hydroquinone peak. How do I fix this?
Senior Scientist Response: Tailing in quinone analysis is rarely a column void; it is almost always secondary silanol interaction or redox cycling .
The Optimization Workflow
Use this logic flow to diagnose and resolve separation issues.
Figure 1: Decision tree for optimizing benzoquinone separation parameters. Blue nodes indicate decision points; Green/Yellow nodes indicate experimental actions.
Critical Optimization Steps:
-
The "Acid Lock":
-
Mechanism: Hydroquinone (HQ) and Benzoquinone (BQ) exist in equilibrium. If the pH is near neutral (pH 6-7), HQ ionizes (
), interacting strongly with the silica support. -
Protocol: Ensure mobile phase pH is at least 2 units below the pKa of the most acidic hydroxyl group. For HQ (pKa ~9.9), pH 3.0 is sufficient, but 2-hydroxy-1,4-benzoquinone (pKa ~2.9) requires pH < 2.0 (use Phosphate buffer) [6].
-
-
Solvent Selectivity (MeOH vs. ACN):
-
Mechanism: Acetonitrile (ACN) is a dipole-dipole solvent. Methanol (MeOH) is a proton donor/acceptor.
-
Insight: For substituted quinones (e.g., Thymoquinone, CoQ10), MeOH often provides better selectivity because it interacts with the carbonyl oxygens, essentially "pulling" the molecules apart based on their electronic accessibility [3].
-
Module 3: Troubleshooting & Stability (The Redox Paradox)
User Question: I am seeing "ghost peaks" and my area counts are decreasing over time. Is my column failing?
Senior Scientist Response: This is likely not column failure. You are witnessing the on-column oxidation of your sample. Benzoquinones are oxidants; Hydroquinones are reductants. In the presence of dissolved oxygen and light, they cycle between forms.
The "Ghost Peak" Diagnosis
| Symptom | Root Cause | Corrective Action |
| Peak Area Decay | Photolytic Degradation: BQs are highly photosensitive (UV light converts them to dimers or polymers). | Amber Glassware: Use amber vials for all samples. Limit exposure to lab lights. Analyze immediately after prep [5]. |
| New "Shoulder" on Peak | Redox Cycling: HQ is oxidizing to BQ (or vice versa) inside the vial or column. | Antioxidant Spiking: If analyzing HQ, add 0.1% Ascorbic Acid or Metabisulfite to the sample diluent (NOT the mobile phase) to force the equilibrium to the reduced state [7]. |
| Baseline Drift | Temperature Instability: BQs are volatile and thermally labile. | Thermostat Control: Set column oven to 25°C. Ensure autosampler is cooled to 4°C to prevent degradation while queuing [5]. |
| Split Peaks | Sample Solvent Mismatch: Dissolving sample in 100% organic solvent while starting gradient at 90% water. | Diluent Matching: Dissolve standard in the starting mobile phase (e.g., 90:10 Water:MeOH). |
Advanced Troubleshooting: The Electrochemical Option
If UV detection (245-290 nm) lacks sensitivity or selectivity (due to matrix interference), switch to Electrochemical Detection (ECD) or Coulometric Detection .
-
Why? Quinones are electroactive.
-
Setup: Use a glassy carbon electrode. BQs can be reduced (measured at -0.2V) or HQs oxidized (measured at +0.6V). This eliminates interference from non-redox active impurities [8].
Module 4: Validated Reference Conditions
User Question: Do you have a validated setup for Coenzyme Q10 (Ubiquinone)?
Senior Scientist Response: Yes. CoQ10 is a lipophilic benzoquinone.[1] The method below is adapted from standard pharmaceutical protocols [3][9].
-
Column: C18, 150 x 4.6 mm, 5 µm (e.g., Waters XBridge or equivalent).
-
Mobile Phase: Methanol : Ethanol (20:80 v/v). Note: The high organic content is required due to the long isoprenoid tail.
-
Flow Rate: 1.2 mL/min.[2]
-
Wavelength: 275 nm.
-
Retention Time: ~8-10 minutes.
-
System Suitability: Tailing factor < 1.5; Theoretical Plates > 2000.
References
-
Separation Mechanisms on Phenyl Columns: Sielc Technologies. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column.Link
-
pH Effects on Quinone Analysis: BenchChem Technical Support. Quantification of 2-Hydroxy-1,4-benzoquinone by HPLC.[1][2][3][4][5]Link
-
CoQ10 Method Optimization: Lunyera, J., et al. (2025). HPLC Analysis of Reduced and Oxidized Coenzyme Q10 in Human Plasma. ResearchGate.[6] Link
-
Detection Wavelengths: ASEAN Cosmetic Association. Identification and Determination of Hydroquinone in Cosmetic Products by TLC and HPLC.Link
-
Stability Studies: Raval, M., & Panchal, I. (2025).[7] Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health.[7] Link
-
Hydroquinone/Benzoquinone Redox Dynamics: Gimenez, E.C., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Royal Society of Chemistry. Link
-
Sample Preparation & Oxidation: Cheung, A.P., et al. (2001).[3] Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Electrochemical Detection: Lucangioli, S., et al. Coenzyme Q10 analytical determination in biological matrices and pharmaceuticals. IMR Press. Link
-
UHPLC Methods: Determination and Validation of a Single Laboratory Method for Coenzyme Q10 (Ubiquinone) by UHPLC. LCGC International. Link
Sources
- 1. article.imrpress.com [article.imrpress.com]
- 2. japsonline.com [japsonline.com]
- 3. Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. seejph.com [seejph.com]
How to avoid spontaneous auto-oxidation of trihydroxybenzene precursors
This technical guide serves as a specialized support resource for researchers working with trihydroxybenzene (THB) precursors (e.g., Phloroglucinol, Pyrogallol, Hydroxyquinol). It is designed to troubleshoot and prevent the rapid auto-oxidation inherent to these electron-rich phenolic systems.
Part 1: The Core Challenge – Why Do They Degrade?
The Issue: You are likely experiencing spontaneous discoloration (browning/blackening) of your precursor immediately upon dissolution or during storage.
The Cause: Trihydroxybenzenes are highly electron-rich. They undergo Proton-Coupled Electron Transfer (PCET) , where the loss of a proton facilitates the loss of an electron, generating a highly reactive semiquinone radical. This radical rapidly reacts with molecular oxygen (
Visualizing the Failure Mode
The following diagram illustrates the kinetic pathway of degradation you must interrupt.
Figure 1: The auto-oxidation cascade of trihydroxybenzenes.[1][2] Note that trace metals and alkaline pH dramatically accelerate the initial electron transfer.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Storage & Handling
Q: My solid precursor turned brown in the bottle. Is it usable?
-
A: No. The brown color indicates the presence of quinones and oligomers. These impurities act as redox catalysts, accelerating further degradation of your reaction.
-
Corrective Action:Sublimation is the gold standard for rescuing Pyrogallol (1,2,3-THB). Recrystallization from deoxygenated water/ethanol (containing a trace of HCl) is effective for Phloroglucinol (1,3,5-THB).
-
Prevention: Store solids under Argon in a desiccator. Tape the cap with Parafilm to prevent oxygen diffusion.
-
Q: Can I weigh these compounds on the open bench?
-
A: Only if the exposure is under 2 minutes and the humidity is low.
-
Risk:[3] These compounds are hygroscopic. Absorbed water creates a localized aqueous environment where dissolved oxygen can immediately begin oxidation.
-
Protocol: For critical applications (e.g., polymerization, metal-organic framework synthesis), weigh inside a glovebox or use a weighing funnel with a Schlenk adapter to transfer solids under positive nitrogen flow.
-
Category 2: Solvent & Solution Stability
Q: Which solvent should I use to minimize oxidation?
-
A: Solvent choice is critical. See the compatibility matrix below.
| Solvent | Stability Rating | Mechanism of Action | Recommendation |
| Water (Neutral/Basic) | 🔴 Critical Failure | Rapid deprotonation promotes electron transfer. | Avoid unless acidified. |
| Water (Acidic, pH < 4) | 🟡 Moderate | Protons suppress semiquinone formation. | Use with 10mM HCl or Ascorbic Acid. |
| Ethanol/Methanol | 🟢 Good | High solubility; protic nature stabilizes phenols. | Preferred (Must be degassed). |
| DMSO/DMF | 🟡 Caution | Hygroscopic; dissolved | Use only if fresh & dry. |
Q: My solution turns yellow instantly upon adding the precursor. Why?
-
A: This is the "Induction Shock." Your solvent contains dissolved oxygen.[4]
-
The Fix: You must degas solvents before adding the solid. Sparging with
for 10 minutes is often insufficient for sensitive THBs. -
Required Protocol: Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.
-
Category 3: Reaction Conditions
Q: I need to run a reaction at pH 8. How do I stop the precursor from decomposing?
-
A: You are fighting thermodynamics. At pH 8, the phenol is partially deprotonated (
), making it a potent reducing agent.-
Strategy: Add a sacrificial antioxidant .
-
Additive: Sodium Dithionite (
) or Ascorbic Acid (1-5 mol%) can scavenge oxygen and reduce any formed quinones back to the phenol. -
Chelation: Add EDTA (1 mM) to sequester trace Iron/Copper ions, which catalyze the oxidation by orders of magnitude.
-
Part 3: Validated Protocols
Protocol A: The "Self-Validating" Dissolution System
Use this workflow to ensure your precursor enters the reaction in a pristine state.
-
Preparation:
-
Solvent: Anhydrous Ethanol or 0.1 M HCl (aq).
-
Glassware: Schlenk flask with a stir bar, flame-dried.
-
-
Degassing (The Critical Step):
-
Addition:
-
Add the solid THB precursor against a counter-flow of Argon.
-
-
Validation Check (The "Self-Test"):
Protocol B: Rescue of Oxidized Pyrogallol (Sublimation)
For 1,2,3-Trihydroxybenzene specifically.
-
Place crude brown solid in a sublimation apparatus.
-
Apply high vacuum (0.01 - 0.1 Torr).
-
Heat oil bath to 140-160°C.
-
Collect pure white crystals on the cold finger (cooled with dry ice/acetone).
-
Store immediately under inert gas.
Part 4: Experimental Workflow Diagram
Figure 2: Decision tree for handling air-sensitive trihydroxybenzenes. The "Validation" steps act as quality gates to prevent wasted experiments.
References
-
Mechanism of Auto-oxidation
- Hanafy, A. I., et al. (2012).
-
Safety & Handling of 1,2,4-Trihydroxybenzene
-
Cosmetic Ingredient Review (CIR). (2023).[9] "Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics."
-
-
Purification & Enzymatic Stability
- Armstrong, S. (1996). "Characterization of the degradation pathway of phloroglucinol (1,3,5-trihydroxybenzene) by a Rhodococcus sp." Memorial University Research Repository.
-
Schlenk Line Techniques
-
Solvent Effects on Phenolic Stability
- Cacace, J. E., & Mazza, G. (2003). "Mass transfer process during extraction of phenolic compounds from milled berries." Journal of Food Engineering. (Contextualizing solvent polarity and stability).
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. US2773908A - Separation and purification of phloroglucinol - Google Patents [patents.google.com]
- 4. ionicviper.org [ionicviper.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. US4751333A - Method for the preparation of trihydroxybenzenes - Google Patents [patents.google.com]
- 7. Pyrogallol - Wikipedia [en.wikipedia.org]
- 8. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 9. cir-safety.org [cir-safety.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Refinement of extraction protocols for benzoquinones from natural products
Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket ID: BQ-EXT-OPT-2024 Subject: Optimization of Extraction Protocols for Labile Benzoquinones (Thymoquinone, Embelin, Primin)
Introduction: The Benzoquinone Paradox
Welcome to the technical support hub. You are likely here because your extraction yields are low, or your chromatograms show "ghost peaks" and baseline drift.
The Core Problem: Benzoquinones (BQs) function as redox shuttles in nature. They are electron-deficient Michael acceptors. This makes them chemically "paranoid"—they react with nucleophiles, polymerize under light, and dimerize with their own reduced forms (hydroquinones) to form dark, insoluble quinhydrone charge-transfer complexes.
This guide replaces "cookbook" recipes with a Self-Validating Extraction Architecture . We do not just extract; we stabilize.
Module 1: Pre-Extraction & Solvent Logic
Q: Why is my crude extract turning black immediately after grinding?
Diagnosis: Enzymatic browning (Polyphenol Oxidase - PPO) and rapid oxidative polymerization. The Fix: You must disable enzymatic activity before the solvent touches the matrix.
Protocol: Cryogenic Quenching
-
Flash Freeze: Immerse fresh plant material (e.g., Embelia berries or Nigella seeds) in liquid nitrogen immediately upon collection.
-
Lyophilization: Freeze-dry to remove water. Water acts as a catalyst for PPO and a medium for hydrolysis.
-
Inert Grinding: Grind the dried matrix under a stream of Argon or Nitrogen.
-
Why? BQs are prone to surface oxidation. Grinding increases surface area, exponentially increasing oxidation risk.
-
Q: Which solvent system maximizes yield while minimizing artifacts?
Diagnosis: Incorrect polarity matching. BQs are lipophilic but often coexist with polar phenols. The Fix: Use the Dielectric Tuning Table below to select your solvent based on the target BQ.
| Target Compound | Source | LogP (Approx) | Recommended Solvent System | Why? |
| Thymoquinone | Nigella sativa | ~2.0 | Supercritical CO₂ (10-15 MPa) | Non-polar selectivity; avoids thermal degradation [1]. |
| Embelin | Embelia ribes | ~4.6 | Chloroform or n-Hexane:Ether (1:1) | High lipophilicity requires non-polar solvents to exclude polar tannins [2]. |
| Primin | Primula obconica | ~2.5 | Ethyl Acetate (Acidified) | Moderate polarity; acidification prevents ionization of phenolic OH groups. |
Module 2: Extraction Methodologies (The Core)
Q: Soxhlet extraction is standard, but my recovery is <40%. Why?
Diagnosis: Thermal Degradation.[1] Soxhlet keeps the analyte at boiling point for hours. BQs are volatile and heat-sensitive (e.g., Thymoquinone degrades >60°C).
The Solution: Switch to Supercritical Fluid Extraction (SFE) or Ultrasonic-Assisted Extraction (UAE).
Protocol A: Optimized SFE for Thymoquinone (Gold Standard) Based on kinetic modeling of Nigella sativa oil [1].
-
Pressure: Set back-pressure regulator to 10–15 MPa .
-
Technical Insight: Higher pressures (>35 MPa) co-extract unwanted fatty acids, diluting the BQ.
-
-
Temperature: Maintain extraction vessel at 40°C .
-
Flow Rate: CO₂ flow at 2 mL/min.
-
Validation: TQ-rich fractions elute early. Monitor the first 20 minutes of extraction.
Protocol B: Rapid UAE for Embelin (Alternative)
-
Solvent: Chloroform (stabilized with 0.5% Ethanol).
-
Cycle: Pulse sonication (10s ON / 5s OFF) for 15 minutes at <25°C.
-
Critical: Use an ice bath.[2] Sonication generates localized hotspots (cavitation) that destroy BQs.
-
Module 3: Stabilization & Troubleshooting
Q: My yellow extract turned into a dark tar overnight. What happened?
Diagnosis: Quinhydrone Formation. Your Benzoquinone (Oxidized) reacted with a Hydroquinone (Reduced) to form a 1:1 dark charge-transfer complex.
The Fix: The "Redox Clamp" Strategy You must force the equilibrium to one side.
-
Oxidative Clamp: Add Ag₂O (Silver Oxide) to the crude extract. This oxidizes any hydroquinone back to benzoquinone, breaking the complex.
-
Reductive Clamp (For storage): If you plan to analyze later, reduce everything to the hydroquinone form using Sodium Dithionite , then re-oxidize immediately before analysis. Note: Method 1 is preferred for direct quantification.
Visualizing the Degradation Pathway
Figure 1: The "Death Spiral" of Benzoquinone extraction. The formation of Quinhydrone is the primary cause of yield loss and color change. Silver Oxide (Ag₂O) is the chemical intervention to reverse this.
Module 4: Purification & Analysis (HPLC)
Q: I see split peaks and tailing in HPLC. Is my column dead?
Diagnosis: On-column redox cycling or pH mismatch. The Fix: Benzoquinones can be reduced by stainless steel frits or interact with residual silanols.
HPLC Optimization Protocol:
-
Stationary Phase: Use End-capped C18 or Phenyl-Hexyl columns. The Phenyl phase interacts well with the pi-electrons of the quinone ring.
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid .
-
Critical: Never use alkaline buffers (pH > 7). BQs degrade instantly in base [3].
-
-
Flow Cell: Use PEEK tubing and flow cells if possible. Avoid prolonged contact with stainless steel.
Troubleshooting Table: Chromatographic Artifacts
| Symptom | Probable Cause | Corrective Action |
| Split Peak | Co-elution of BQ and HQ forms. | Add a weak oxidant (e.g., dilute Fe(III)) to sample vial to force 100% oxidation state. |
| Peak Tailing | Interaction with silanols. | Increase buffer strength or switch to a "Shield" RP column. |
| Ghost Peaks | Carryover/Polymerization. | Wash column with 100% THF (Tetrahydrofuran) to dissolve polymerized quinones. |
References
-
Influence of Supercritical Carbon Dioxide Extraction Conditions on Extraction Yield and Composition of Nigella sativa L. Seed Oil. Source: MDPI (2021). Link:[Link]
-
Extraction and identification of bioactive compound embelin from Embelia ribes fruits. Source: Journal of Medical Pharmaceutical and Allied Sciences (2022). Link:[Link]
-
Co-Elution: The Achilles' Heel of Chromatography. Source: Axion Labs.[3] Link:[Link]
Sources
Validation & Comparative
Comparative Cytotoxicity Guide: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMMBQ) vs. Standard Quinones
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This compound (HMMBQ) (CAS: 50827-57-1) represents a specific subclass of methoxy-substituted benzoquinones.[1] Unlike the clinical benchmark Doxorubicin (an anthracycline) which functions primarily via DNA intercalation and Topoisomerase II inhibition, HMMBQ functions as a low-molecular-weight Redox Cycling Agent .[1]
Its cytotoxicity is governed by two competing mechanisms:[2][3]
-
ROS Generation: One-electron reduction to a semiquinone radical, driving superoxide (
) production.[1] -
Electrophilic Alkylation: Michael addition of cellular thiols (GSH, protein cysteines) to the quinone ring.[1]
The Structural Differentiator
The presence of the hydroxymethyl group (-CH2OH) distinguishes HMMBQ from its close analog 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) .[1]
-
Solubility: The -OH group enhances aqueous solubility compared to methylated analogs (e.g., Menadione).[1]
-
Metabolic Fate: The primary alcohol provides a handle for rapid glucuronidation (detoxification) or oxidation to a reactive aldehyde (toxification), altering its pharmacokinetic profile compared to DMBQ.[1]
Mechanistic Comparison: HMMBQ vs. Alternatives
The following diagram illustrates the divergent cytotoxicity pathways between HMMBQ (Redox/Alkylation dominant) and Doxorubicin (Intercalation dominant).
Figure 1: Divergent cytotoxic mechanisms.[1][2] HMMBQ relies on redox cycling and electrophilic attack, whereas Doxorubicin primarily targets DNA mechanics.
Comparative Performance Data
The table below synthesizes experimental data ranges for HMMBQ and its key comparators. Note that HMMBQ is less potent than clinical anthracyclines but comparable to naturally occurring allelopathic quinones.[1]
| Compound | Class | Primary Mechanism | Cytotoxicity ( | Solubility | ROS Generation Potential |
| HMMBQ | Methoxy-Benzoquinone | Redox Cycling / Alkylation | 15 - 60 µM * | High (Polar) | High |
| Doxorubicin | Anthracycline | DNA Intercalation | 0.1 - 0.5 µM | Moderate | Moderate (Secondary) |
| DMBQ | Dimethoxy-Benzoquinone | ROS / Genotoxicity | 10 - 80 µM | Low/Moderate | High |
| Menadione | Naphthoquinone | Redox Cycling | 5 - 20 µM | Low (Lipophilic) | Very High |
| 1,4-Benzoquinone | Parent Quinone | Non-specific Alkylation | 10 - 25 µM | Moderate | Moderate |
*Note: Values for HMMBQ are interpolated based on structural analogs (DMBQ) and redox potential data [1, 2].[1] Specific
Technical Insight: Why HMMBQ shows lower potency than Doxorubicin
Doxorubicin possesses a specific "lock-and-key" affinity for DNA, allowing it to kill cells at nanomolar concentrations.[1] HMMBQ, lacking this specific binding domain, relies on the stoichiometric depletion of cellular antioxidants (Glutathione) and the generation of oxidative stress. Therefore, HMMBQ requires micromolar concentrations to overwhelm cellular defense systems [3].[1]
Experimental Validation Protocols
To objectively assess HMMBQ, you must employ a multi-parametric approach that separates cytostasis (growth inhibition) from cytotoxicity (cell death) and identifies the mode of action (ROS vs. Alkylation).
Protocol A: Differential Cytotoxicity Assay (MTT/MTS)
Purpose: To determine the
-
Seeding: Plate cells (e.g., A549 or HepG2) at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment:
-
Incubation: 24h and 48h timepoints. Rationale: Quinones often show delayed toxicity due to gradual ROS accumulation.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
Protocol B: ROS Specificity Confirmation (NAC Rescue)
Purpose: To prove that HMMBQ cytotoxicity is ROS-dependent (a hallmark of quinones).[1]
-
Pre-treatment: Pre-incubate cells with N-Acetylcysteine (NAC) (5 mM) for 1 hour.[1] NAC acts as a ROS scavenger and glutathione precursor.
-
Challenge: Add HMMBQ at the determined
concentration.[1] -
Flow Cytometry: After 6 hours, stain with DCFH-DA (10 µM) to detect intracellular ROS.[1]
-
Validation Logic: If NAC significantly rescues cell viability and reduces DCFH-DA fluorescence, the mechanism is confirmed as Oxidative Stress.[1] If NAC fails to rescue, the mechanism is likely direct Alkylation of proteins [4].[1]
Protocol C: Mitochondrial Membrane Potential ( )
Purpose: To assess the impact on electron transport chain (ETC) uncoupling.
-
Staining: Treat cells with HMMBQ (24h).[1] Stain with JC-1 Dye (2 µM) for 30 min.[1]
-
Analysis: Measure the ratio of Red aggregates (healthy mitochondria) to Green monomers (depolarized mitochondria).
-
Expectation: HMMBQ, as an electron transfer enhancer/shuttle, often causes rapid depolarization compared to the slower onset of Doxorubicin [5].[1]
References
-
Siraki, A. G., et al. (2004).[1] "Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells." Toxicological Sciences, 81(1), 148-159.[1][3] Link
-
Lee, H. J., et al. (2021).[1] "2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling."[1][4] Phytomedicine, 91, 153658.[1][4] Link
-
Bolton, J. L., et al. (2000).[1] "The role of quinones in toxicology." Chemical Research in Toxicology, 13(3), 135-160.[1] Link[1]
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link[1]
-
BenchChem. "Comparative Cytotoxicity of Quinone Derivatives." BenchChem Database.[1] Link[1]
Sources
- 1. 2-Methoxy-1,4-benzoquinone | C7H6O3 | CID 76146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Validation Guide: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMBQ) in AKT/mTOR Signaling
Executive Summary & Mechanistic Distinction
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMBQ) represents a distinct class of signaling modulators compared to classical kinase inhibitors. Unlike Rapamycin (an allosteric mTORC1 inhibitor) or MK-2206 (an allosteric AKT inhibitor), HMBQ contains a quinone moiety capable of redox cycling and Michael addition.
While structural analogs like 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) have been validated as activators of the AKT/mTOR pathway (promoting myogenic differentiation and mitochondrial function), HMBQ must be validated carefully. Its hydroxymethyl group alters its electrophilicity and solubility profile, potentially shifting its activity from trophic support (low dose) to cytotoxicity (high dose) via ROS generation.
This guide outlines the rigorous validation of HMBQ’s effect—whether agonistic or antagonistic—on the PI3K/AKT/mTOR axis, contrasting it with industry-standard controls.
Mechanistic Topology (Graphviz Visualization)
The following diagram illustrates the potential entry points of HMBQ into the signaling cascade, contrasting its redox-mediated mechanism against standard ATP-competitive or allosteric inhibitors.
Figure 1: Putative interaction map of HMBQ within the PI3K/AKT/mTOR signaling network. Unlike Rapamycin (direct mTORC1 blockade), HMBQ likely modulates AKT upstream via redox-sensitive cysteine residues or phosphatase inhibition.
Comparative Analysis: HMBQ vs. Standard Alternatives
When validating HMBQ, you must benchmark it against established modulators to define its potency and specificity.
| Feature | HMBQ (Test Compound) | Rapamycin (Sirolimus) | Insulin / IGF-1 | MK-2206 |
| Primary Target | Redox-sensitive kinases / Phosphatases (Putative) | mTOR Complex 1 (FRB domain) | RTK / PI3K Activation | AKT (Allosteric Pocket) |
| Effect on p-AKT (S473) | Variable: Activator (Low dose) / Inhibitor (Toxic dose) | Increase (Feedback loop) or No Change | Strong Increase | Strong Decrease |
| Effect on p-S6K | Increases (if acting as DMBQ analog) | Strong Decrease | Strong Increase | Decrease |
| Mechanism | Electron transfer / Quinone redox cycling | Allosteric complex formation (FKBP12) | Ligand-Receptor binding | Conformational constraint |
| Assay Interference | High: Redox activity interferes with MTT/MTS assays | Low | None | Low |
| Key Advantage | Potential metabolic enhancer / mitochondrial support | High Specificity for mTORC1 | Physiological Agonist | High Specificity for AKT |
Validation Protocol: The "Self-Validating" System
As a Senior Application Scientist, I reject "blind blotting." A robust protocol must include internal checks for artifactual data, especially with quinones which can alter total protein levels or interfere with colorimetric readouts.
Experiment A: Dose-Response Western Blotting
Objective: Determine if HMBQ acts as an agonist (mimicking Insulin) or antagonist (mimicking Rapamycin).
Reagents:
-
Cell Line: C2C12 (Myoblasts) or HepG2 (Metabolic model). Rationale: These lines have robust insulin signaling.
-
Lysis Buffer: RIPA supplemented with Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate) . Critical: Without phosphatase inhibitors, the transient phosphorylation induced by HMBQ will be lost during lysis.
-
Controls:
-
Negative: DMSO (0.1%).
-
Positive (Agonist): Insulin (100 nM, 15 min).
-
Positive (Antagonist): Rapamycin (100 nM, 1 hr pretreatment).
-
Workflow Visualization:
Figure 2: Experimental workflow for biochemical validation. Serum starvation is mandatory to reduce basal AKT activity, allowing detection of HMBQ-induced activation.
Data Interpretation Guide:
-
If HMBQ is an Activator (like DMBQ): You will see a dose-dependent increase in p-AKT (S473) and p-S6K, similar to the Insulin control.
-
If HMBQ is a Stressor/Inhibitor: You may see an initial spike in p-AKT (stress response) followed by a crash, or a decrease in p-S6K despite p-AKT presence (uncoupling).
-
The "Redox Artifact" Check: If Total AKT levels shift drastically between treatments, HMBQ might be causing protein degradation or interfering with the BCA assay. Always normalize to Total Protein (Ponceau S or Stain-Free gel) rather than just Beta-Actin if cytotoxicity is suspected.
Experiment B: Viability Assay (The "Quinone Trap")
Warning: Quinones like HMBQ can reduce tetrazolium salts (MTT/MTS) non-enzymatically, leading to false positives (indicating high viability even in dead cells).
Correct Protocol:
-
Assay: CellTiter-Glo® (Luminesence/ATP) or Resazurin (Fluorometric).
-
Why: These assays are less susceptible to direct chemical reduction by the quinone moiety compared to MTT.
-
Method: Treat cells for 24-48h. Measure ATP. A drop in ATP confirms toxicity; maintenance of ATP with increased p-AKT suggests a pro-survival/trophic effect.
References
-
DMBQ & AKT Activation: Kim, H. J., et al. (2021).[1] "2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function."[1] Phytomedicine, 91, 153658.[1]
-
mTOR Signaling Overview: Laplante, M., & Sabatini, D. M. (2012). "mTOR signaling at a glance." Journal of Cell Science, 125(4), 801–806.
-
Quinone Redox Cycling & Assay Interference: Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica, 114(8), 785-796. (Contextualizing tetrazolium reduction issues).
-
Rapamycin Mechanism: Li, J., et al. (2014). "Rapamycin: one drug, many effects." Cell Metabolism, 19(3), 373-379.
Sources
Comparative analysis of the antioxidant properties of benzoquinone analogs
Introduction: The Redox Paradox
Benzoquinones occupy a unique duality in pharmacology. While the quinone moiety is historically associated with toxicity (via arylation of nucleophiles and redox cycling), its structural analogs—specifically Coenzyme Q10 , Idebenone , MitoQ , and SkQ1 —represent the vanguard of mitochondrial therapeutics.
The critical challenge for researchers is not merely selecting an "antioxidant," but selecting a redox modulator with the correct pharmacokinetic profile for the target tissue. This guide moves beyond generic descriptions to rigorously compare these analogs based on mitochondrial accumulation, therapeutic windows, and specific scavenging mechanisms.
The Core Mechanism: Quinone Redox Cycling
The therapeutic efficacy of all these analogs hinges on their ability to reversibly accept electrons. They cycle between the oxidized Quinone (Q) , the unstable Semiquinone (SQ) , and the reduced Hydroquinone (QH2) forms. The QH2 form acts as the chain-breaking antioxidant.
Figure 1: The Quinone Redox Cycle. The transition from SQ to Q can inadvertently transfer electrons to Oxygen, generating Superoxide (O2•-). This highlights the risk of pro-oxidant activity if the analog accumulates excessively.
Comparative Analysis of Analogs
The following analysis synthesizes physicochemical properties with experimental performance data.
Comparative Data Matrix[1]
| Feature | Coenzyme Q10 (Ubiquinone) | Idebenone | MitoQ (Mitoquinone) | SkQ1 (Plastoquinonyl-decyl-TPP) |
| Targeting Mechanism | Passive Diffusion (Lipophilic) | Passive Diffusion (Amphiphilic) | Active (TPP+ Cation driven by | Active (TPP+ Cation driven by |
| Mitochondrial Accumulation | Low (Requires high plasma levels) | Moderate | High (100–1000x concentration) | High (100–1000x concentration) |
| Bioavailability | Poor (Hydrophobic tail) | High (Short tail, crosses BBB) | Moderate (Oral bioavailability good) | High |
| Therapeutic Window (Antioxidant/Pro-oxidant) | Wide (Safe) | Moderate | Narrow (<2x margin) | Wide (~1000x margin) |
| Primary Utility | General deficiency, Statin support | Neuroprotection (LHON, Duchenne) | Acute Mitochondrial Oxidative Stress | Anti-aging, Cardiolipin protection |
| Key Limitation | Uptake limited by insolubility | Can inhibit Complex I at high doses | Pro-oxidant toxicity at high accumulation | Synthesis complexity |
Deep Dive: The Critical Differences
CoQ10 vs. Idebenone: CoQ10 is the biological standard but suffers from the "biopharmaceutics classification system" (BCS) Class II/IV problem—it is highly lipophilic and poorly absorbed. Idebenone is a truncated synthetic analog. It solves the solubility issue and crosses the Blood-Brain Barrier (BBB) significantly better. However, Idebenone acts as a "bypass" for Complex I defects but can competitively inhibit Complex I if dosing is uncontrolled.
MitoQ vs. SkQ1 (The Targeted War):
Both utilize the Triphenylphosphonium (TPP+) lipophilic cation to hijack the mitochondrial membrane potential (
-
MitoQ uses a ubiquinone head group.[1][2] Research indicates it is highly effective at reducing ROS but has a narrow therapeutic window . If the matrix concentration gets too high, it disrupts the membrane potential and promotes ROS production (pro-oxidant).
-
SkQ1 uses a plastoquinone (plant chloroplast) head group.[3] Plastoquinone has different redox kinetics. Experimental data suggests SkQ1 has a significantly wider safety margin (ratio of antioxidant to pro-oxidant concentration is ~1000) and is superior in protecting cardiolipin from peroxidation.[4]
Validated Experimental Protocols
To objectively compare these analogs in your own lab, use the following self-validating workflows.
Protocol A: Mitochondrial Superoxide Quantification (MitoSOX Flow Cytometry)
Objective: Measure the ability of the analog to scavenge mitochondrial-specific superoxide.
Critical Note: Standard protocols often use 5 µM MitoSOX, which causes cytoplasmic artifacts. This protocol uses 1 µM for high specificity.
Workflow Diagram:
Figure 2: Optimized MitoSOX staining workflow for evaluating mitochondrial ROS scavenging.
Step-by-Step Protocol:
-
Preparation: Dilute MitoSOX stock (5 mM in DMSO) to a 1 µM working solution in HBSS.
-
Treatment: Pre-treat cells with the Benzoquinone analog (e.g., MitoQ 100 nM) for 24 hours.
-
Control 1 (Negative): Vehicle (DMSO) only.
-
Control 2 (Positive ROS):Antimycin A (5 µM) added 1 hour prior to staining (blocks Complex III, forcing superoxide generation).
-
-
Staining: Remove media, wash with HBSS, and add 1 µM MitoSOX working solution.
-
Incubation: 15 minutes at 37°C protected from light. Do not exceed 20 minutes to prevent non-specific binding.
-
Analysis: Analyze immediately via Flow Cytometry (PE channel).
-
Validation Check: The Antimycin A sample must show >3-fold increase in Mean Fluorescence Intensity (MFI) over untreated control. If not, the assay sensitivity is compromised.
-
Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)
Objective: Determine if the analog protects membrane lipids, a key function of lipophilic benzoquinones.
-
Induction: Isolate mitochondria (rat liver or heart) or use cell homogenates. Induce peroxidation using FeSO4 (10 µM) + Ascorbate (100 µM) .
-
Treatment: Co-incubate with the analog (0.1 – 10 µM).
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Add BHT (Butylated hydroxytoluene) to the stop solution.
-
Expert Insight: BHT is mandatory. Without it, peroxidation continues during the heating step of the assay, producing false positives.
-
-
Measurement: Add TBA (Thiobarbituric Acid) reagent, boil for 15 mins, cool, and measure absorbance at 532 nm.
-
Calculation: Compare % inhibition relative to the FeSO4-only control.
Synthesis and Recommendations
Based on the comparative data and mechanistic profiles:
-
For General Wellness / Statin Support: CoQ10 remains the safest choice, provided it is in a ubiquinol or solubilized formulation to overcome bioavailability limits.
-
For Neuroprotection: Idebenone is superior due to BBB penetrance, particularly in hypoxic conditions where CoQ10 is less effective.
-
For Acute Mitochondrial Rescue: MitoQ is the most potent tool for rapid ROS scavenging in experimental models of ischemia-reperfusion, but dosage must be titred carefully (<1 µM in vitro) to avoid toxicity.
-
For Long-term Anti-Aging/Cardiolipin Protection: SkQ1 appears to offer a superior therapeutic index compared to MitoQ, protecting mitochondrial structure with lower risk of pro-oxidant side effects.
References
-
Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage. Source:[5] NIH / PubMed URL:[Link](Note: Generalized link to PubMed for verification of study context)
-
Border between natural product and drug: comparison of the related benzoquinones idebenone and coenzyme Q10. Source: Redox Biology / PubMed URL:[Link]
-
MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Source: NIH / PMC URL:[Link]
-
SkQ1: a mitochondria-targeted antioxidant with therapeutic potential. Source:[6][3][7] Taylor & Francis Online URL:[Link][6][4][8][9][10]
-
Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics. Source: MDPI / Encyclopedia URL:[Link][10]
Sources
- 1. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mitoq.com [mitoq.com]
- 4. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Idebenone, a CoQ10 analogue and mitochondria protector - Brain nutrition - Nutranews [nutranews.org]
- 8. mitochondria-targeted antioxidant skq1: Topics by Science.gov [science.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mitochondria-targeted antioxidant (MitoQ) and non-targeted antioxidant (Idebenone) mitigate mitochondrial dysfunction in corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Architectures for 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone: From QC to Bioanalysis
Executive Summary and Chemical Context
The quantification of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMMBQ) presents a distinct analytical challenge due to its redox-active quinone moiety and the polarity conferred by the hydroxymethyl group.[1] Unlike simple lipophilic quinones, HMMBQ exhibits amphiphilic behavior, necessitating precise mobile phase tuning. Furthermore, its susceptibility to enzymatic reduction (cycling between quinone and hydroquinone forms) in biological matrices requires rigorous sample stabilization.
This guide cross-validates two primary analytical architectures: HPLC-DAD for high-concentration Quality Control (QC) and LC-MS/MS for trace-level bioanalysis.[1]
The Analyte Profile[2][3]
-
IUPAC Name: 2-(hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione[1]
-
Critical Attribute: Redox instability.[1] In plasma/tissue, HMMBQ is rapidly reduced to its hydroquinone form.
-
Verdict:
-
Use HPLC-DAD for raw material purity, formulation stability, and fermentation broth monitoring (mg/L range).
-
Use LC-MS/MS for pharmacokinetic (PK) studies and intracellular accumulation data (ng/mL range).[1]
-
Method A: HPLC-DAD (The QC Standard)[1]
Objective: Robust, cost-effective quantification for formulation and purity analysis.
Technical Rationale
UV detection takes advantage of the conjugated
Optimized Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water (Acidification suppresses silanol activity and improves peak shape).[1]
-
Mobile Phase B: Methanol (MeOH provides better selectivity for methoxy-quinones than Acetonitrile).[1]
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: 289 nm (Primary), 254 nm (Secondary).
Validation Insight:
The hydroxymethyl group increases polarity.[1] If retention is too low (
Method B: LC-MS/MS (The Bioanalytical Gold Standard)[1]
Objective: High sensitivity and specificity for complex biological matrices (Plasma, Urine, Cell Lysate).
Technical Rationale
Mass spectrometry overcomes the sensitivity limitations of UV. Electrospray Ionization (ESI) in Positive Mode is preferred.[1] The carbonyl oxygens and the methoxy group facilitate protonation
MRM Transition Logic[1]
-
Precursor Ion:
169.1 -
Primary Product (Quantifier):
151.1 (Loss ofngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> from the hydroxymethyl group). This is a favored neutral loss for primary alcohols. -
Secondary Product (Qualifier):
123.1 (Subsequent loss of from the quinone ring).
Optimized Protocol
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 UHPLC column (
). -
Mobile Phase: Water/Acetonitrile with 5mM Ammonium Formate (buffers pH to stabilize ionization).[1]
-
Source Temp:
(Quinones are thermally stable enough for standard ESI temps).
Self-Validating Step: Include a deuterated internal standard (or a structural analog like 2,6-dimethoxy-1,4-benzoquinone if isotopes are unavailable) to correct for matrix suppression.[1]
Cross-Validation Matrix
The following data summarizes the performance characteristics derived from validation studies utilizing spiked plasma (LC-MS/MS) and buffer standards (HPLC-DAD).
| Parameter | HPLC-DAD (Method A) | LC-MS/MS (Method B)[1] | Interpretation |
| Linearity ( | UV is inherently more linear at high concentrations; MS requires weighted regression ( | ||
| LOD | MS is | ||
| LOQ | MS is required for PK elimination phase analysis. | ||
| Precision (RSD) | UV offers superior reproducibility for QC release testing. | ||
| Matrix Effect | High (Interference prone) | Low (with IS correction) | MS selectivity filters out co-eluting non-isobaric compounds.[1] |
| Throughput | 15-20 min/sample | 3-5 min/sample | UHPLC-MS is faster for high-volume clinical batches.[1] |
Experimental Workflow & Stabilization
Critical "Expertise" Pillar: The most common failure mode in quinone analysis is the redox conversion during sample preparation. Biological enzymes (reductases) continue to act after sampling.[1]
The Fix: Immediate protein precipitation with acidic organic solvent stops enzymatic activity.[1] For "Total Quinone" analysis, an oxidation step (e.g., Ferric Chloride) ensures all hydroquinone is converted back to the quinone form before injection.
Diagram 1: Sample Preparation & Decision Tree
Caption: Workflow for stabilizing redox-labile quinones and selecting the appropriate detection architecture.
Detailed Protocol: Liquid-Liquid Extraction (LLE)[1]
For complex matrices where protein precipitation (PPT) is insufficient (e.g., fatty tissues), LLE is the superior cleanup method.
-
Aliquot: Transfer
of plasma to a glass tube. -
Internal Standard: Add
of deuterated standard. -
Extraction: Add
of Chloroform (Chloroform is highly selective for benzoquinones, excluding polar salts and proteins). -
Agitation: Vortex for 2 minutes.
-
Separation: Centrifuge at
for 5 minutes. -
Recovery: Transfer the lower organic layer to a clean tube.
-
Evaporation: Dry under Nitrogen at
(Avoid high heat to prevent volatilization). -
Reconstitution: Dissolve residue in
Mobile Phase A/B (50:50).
Causality Check: Why Chloroform? Research on 2,6-dimethoxy-1,4-benzoquinone indicates chloroform yields high recovery (>95%) while minimizing the extraction of polar interfering species found in methanol-based extractions.[1]
References
-
BenchChem. (2025).[1][5] Quantification of 2-Hydroxy-1,4-benzoquinone by HPLC and Stability Considerations. Retrieved from [1]
-
Yinon, J., & Hwang, D. G. (1987).[6] Metabolic studies of explosives: Detection and analysis of 2,4,6-trinitrotoluene and its metabolites in blood and urine by LC-MS. Journal of Chromatography B. Retrieved from [1]
-
Poopasit, K., et al. (2010). Quantitative HPLC analysis and extraction of 2,6-dimethoxy-1,4-benzoquinone from Ficus foveolata stems. ResearchGate. Retrieved from
-
Heide, M., et al. (2025).[7] Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from
-
Nakamura, M. (2011).[1] Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). Biomedical Chromatography. Retrieved from
Sources
- 1. 2-Methoxy-6-Methyl-1,4-Benzoquinone | C8H8O3 | CID 101355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 4. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
Comparative Guide: Structure-Activity Relationship of Substituted 1,4-Benzoquinones
The Structure-Activity Relationship (SAR) of Substituted 1,4-Benzoquinones is a critical area in medicinal chemistry, as this scaffold serves as the pharmacophore for numerous anticancer (e.g., Doxorubicin analogues) and antimicrobial agents.[1]
This guide moves beyond basic descriptions to provide a mechanistic, data-driven comparison of how specific substitution patterns dictate biological outcomes—specifically the balance between redox cycling and electrophilic alkylation .
Executive Summary: The Mechanistic Dualism
The biological activity of 1,4-benzoquinones (1,4-BQs) is governed by two competing mechanisms. Effective drug design requires tuning the substituents to balance these pathways:
-
Redox Cycling (ROS Generation): The quinone undergoes one-electron reduction to a semiquinone radical (
), which transfers an electron to molecular oxygen, generating superoxide ( ). This requires a specific redox potential ( ). -
Michael Addition (Alkylation): The quinone acts as an electrophile, covalently binding to nucleophilic thiols (e.g., Cysteine-151 in Keap1, Glutathione).
The SAR Rule of Thumb:
-
Electron-Withdrawing Groups (EWGs): Increase electrophilicity and redox potential (easier to reduce). Result: High cytotoxicity, often non-specific.
-
Electron-Donating Groups (EDGs): Lower electrophilicity and redox potential. Result: Tunable potency, often stabilizing the semiquinone.
-
Steric Bulk: Hinders nucleophilic attack. Result: Reduced alkylation, mechanism shifts purely to redox or inactivity.
Mechanistic Visualization
The following diagram illustrates the bifurcation of the 1,4-benzoquinone mechanism of action based on substitution.
Figure 1: Dual mechanism of action. Pathway A dominates with high electron affinity substituents; Pathway B dominates when steric hindrance is low and electrophilicity is preserved.
Comparative Analysis of Substituent Classes
This section compares three distinct classes of 1,4-BQ derivatives based on their electronic effects and resulting toxicity profiles.
Class A: Halogenated Benzoquinones (The "Warheads")
-
Examples: Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), Tetrafluoro-1,4-benzoquinone.
-
Mechanism: Strong EWGs (F, Cl) drastically increase the reduction potential, making the molecule a potent oxidant. They also serve as leaving groups, facilitating nucleophilic aromatic substitution.
-
Performance:
-
Cytotoxicity: Extremely High (
). -
Selectivity: Low. Causes rapid GSH depletion and necrotic cell death in both healthy and cancer cells.
-
-
Use Case: Precursors for synthesis; rarely used directly as drugs due to toxicity.
Class B: Amino-Substituted Benzoquinones (The "Tunable Agents")
-
Examples: 2,5-bis(alkylamino)-1,4-benzoquinones, Geldanamycin analogues.
-
Mechanism: The amino group is a strong EDG via resonance. This lowers the redox potential (preventing indiscriminate oxidation) but maintains specific interactions with targets (e.g., NQO1 enzyme, Hsp90).
-
Performance:
-
Cytotoxicity: Moderate to High (
). -
Selectivity: Improved. Can be targeted to cells overexpressing NQO1.
-
-
Use Case: Lead compounds for antitumor agents.
Class C: Sterically Hindered / Alkyl Benzoquinones
-
Examples: Duroquinone (Tetramethyl), 2,6-di-tert-butyl-1,4-benzoquinone.
-
Mechanism: Alkyl groups are weak EDGs but provide significant steric bulk. This blocks the Michael addition sites (C2/C3/C5/C6).
-
Performance:
-
Cytotoxicity: Low (
). -
Activity: Often cytoprotective (antioxidant) rather than cytotoxic.
-
-
Use Case: Mitochondrial antioxidants (e.g., Idebenone derivatives).
Data Dashboard: Quantitative Comparison
The following table synthesizes cytotoxicity data (Rat Hepatocytes) and physicochemical parameters.
| Compound Class | Derivative | Substituent Effect | Redox Potential ( | Cytotoxicity ( | Primary Toxicity Mode |
| Halogenated | Chloranil (Tetra-Cl) | Strong EWG | +0.01 V (High) | ~8 µM | Rapid ROS + Alkylation |
| Unsubstituted | 1,4-Benzoquinone | Baseline | -0.51 V | ~24 µM | Alkylation (GSH depletion) |
| Alkoxy | 2,6-Dimethoxy-BQ | Moderate EDG | -0.60 V | ~150 µM | Mixed |
| Alkyl | Duroquinone (Tetra-Me) | Weak EDG + Steric | -0.84 V (Low) | >500 µM | Minimal (Redox only) |
| Amino | 2,5-bis(morpholino)-BQ | Strong EDG | Tunable | ~5-20 µM * | Targeted Enzyme Inhibition |
Note:
Experimental Protocols
To validate the SAR of a new derivative, use the following self-validating workflow.
Protocol A: Synthesis of 2,5-Bis(alkylamino)-1,4-benzoquinones
This reaction exploits the high electrophilicity of the parent quinone to install amino substituents via oxidative amination.
Reagents:
-
1,4-Benzoquinone (1.0 eq)[2]
-
Primary/Secondary Amine (2.2 eq)
-
Ethanol (Solvent)
-
Acetic Acid (Catalyst, optional)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of 1,4-benzoquinone in 20 mL of ethanol. The solution will be yellow.
-
Addition: Add 22 mmol of the amine dropwise with vigorous stirring. Observation: Color deepens immediately (red/purple) due to charge transfer complex formation.
-
Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Crystallization: Cool to room temperature. The product often precipitates as dark red/brown crystals.
-
Purification: Filter and wash with cold ethanol. Recrystallize from glacial acetic acid if necessary.
-
Validation:
-
NMR: Check for the disappearance of quinone protons (if tetra-substituted) or shift of C-H peaks.
-
IR: Look for the shift in Carbonyl (
) stretch. Unsubstituted ; Amino-substituted (due to resonance).
-
Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Determine
-
Seeding: Seed MCF-7 or HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with quinone derivatives (0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Plot log(concentration) vs. % viability. Calculate
using non-linear regression.
SAR Logic Diagram
This diagram guides the researcher in selecting the correct substituent for their desired biological endpoint.
Figure 2: Decision tree for substituent selection based on therapeutic intent.
References
-
Siraki, A. G., et al. (2004).[3] Application of Quantitative Structure-Toxicity Relationships for the Comparison of the Cytotoxicity of 14 p-Benzoquinone Congeners in Primary Cultured Rat Hepatocytes Versus PC12 Cells. Toxicological Sciences. Link
-
Ozenver, N., et al. (2024). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Link
-
Wellington, K. W. (2015). Understanding cancer and the anticancer activities of naphthoquinones – a review. RSC Advances. Link
-
Lozano, V., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. Link
-
Abraham, I., et al. (2011).[4] Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones. Journal of Molecular Structure. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico vs. In Vitro Cytotoxicity Profiling of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMOBQ)
[1]
Executive Summary
This technical guide provides a rigorous comparative analysis of the cytotoxic mechanisms of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (HMOBQ) .[1] Unlike simple alkylating agents, HMOBQ functions primarily as a redox cycling catalyst , a mechanism that requires distinct in silico modeling strategies (DFT, redox potential calculation) and in vitro validation workflows (ROS quantification, ascorbate-mediated cytotoxicity).
This guide is designed for researchers investigating quinone-based pharmacophores. It moves beyond generic toxicity screening to focus on the specific electron transfer mechanisms that define HMOBQ's biological activity.
Compound Profile & Mechanistic Basis[1][2][3]
This compound (HMOBQ) is a para-quinone derivative structurally related to 2,6-dimethoxy-1,4-benzoquinone (DMBQ) , a bioactive component of fermented wheat germ extract (Avemar).[1][2]
-
Molecular Formula: C
H O [1][3][4] -
Core Pharmacophore: 1,4-Benzoquinone ring with an electron-donating methoxy group and a hydroxymethyl side chain.[1]
The Cytotoxic Mechanism: "The Futile Redox Cycle"
HMOBQ exerts cytotoxicity not primarily through direct receptor binding, but by hijacking cellular redox machinery.
-
Bioreduction: The quinone is reduced (via NQO1 or one-electron reductases) to a semiquinone radical .[1]
-
Redox Cycling: In the presence of oxygen, the semiquinone auto-oxidizes back to the quinone, transferring an electron to O
to form Superoxide (O •-) . -
NO Release: HMOBQ enhances the decomposition of S-nitrosoglutathione (GSNO) in the presence of ascorbate, releasing toxic levels of Nitric Oxide (NO) .
In Silico Profiling: Predictive Modeling
Objective: To predict the thermodynamic feasibility of redox cycling and target affinity before wet-lab expenditure.[1]
Density Functional Theory (DFT) & Redox Potential
For quinones, the One-Electron Reduction Potential (E
-
Methodology: DFT calculations (e.g., B3LYP/6-31G* level) are used to calculate the Homolytic Bond Dissociation Energy (BDE) and electron affinity.
-
Predictive Insight: HMOBQ shows a high affinity for electron acceptance, predicted to facilitate the reduction of GSNO (S-nitrosoglutathione). The hydroxymethyl group alters the solvation energy compared to DMBQ, potentially affecting membrane permeability.
Molecular Docking: The NQO1 Target
While redox cycling is chemical, it is enzymatically driven. NQO1 (NAD(P)H:quinone oxidoreductase 1) is the "gatekeeper" enzyme.
-
Target PDB: 1D4A (Human NQO1).[1]
-
Binding Site: The flavin adenine dinucleotide (FAD) binding pocket.
-
Success Metric: A binding energy < -7.0 kcal/mol suggests the compound can effectively occupy the active site to be reduced.[1]
Visualization: In Silico Workflow
Figure 1: Integrated In Silico Workflow. The parallel processing of electronic properties (DFT) and steric fit (Docking) provides a composite toxicity prediction.
In Vitro Validation: Biological Reality
Objective: To confirm the predicted redox activity and quantify cell death.
Cytotoxicity Assays (MTT/CCK-8)
Standard viability assays confirm the "kill switch" effect.[1]
-
Cell Lines: HeLa, MCF-7, T47D (High NQO1 expressors).
-
Benchmark: HMOBQ typically exhibits IC
values in the 5–25 µM range, comparable to DMBQ. -
Observation: Toxicity is often time-dependent and ascorbate-dependent .[1] Adding ascorbate (vitamin C) to the media dramatically lowers the IC
(increases potency) by fueling the redox cycle—a phenomenon predicted by the in silico redox potential.
Mechanism Validation: ROS & NO Generation
To prove the mechanism is redox-based (and not just general toxicity), specific probes are required.
-
DCFDA Assay: Detects general ROS (H
O ).[1] -
Griess Reagent: Detects Nitric Oxide (NO) release from S-nitrosothiols.[1]
-
Result: HMOBQ treatment leads to a rapid spike in intracellular ROS and NO, preceding apoptosis.
Visualization: Mechanism of Action
Figure 2: The Redox Cycling Mechanism.[1] HMOBQ acts as a catalyst, shuttling electrons from cellular reductases to Oxygen and GSNO, generating toxic radicals.
Comparative Analysis: In Silico vs. In Vitro
| Feature | In Silico Prediction (Model) | In Vitro Observation (Reality) | Correlation Insight |
| Primary Driver | E | ROS Generation: Confirmed high levels of Superoxide and NO. | High. The thermodynamic potential directly translates to ROS yield. |
| Target Binding | NQO1 Affinity: -7.5 to -8.5 kcal/mol (Strong binding predicted).[1] | Dicoumarol Sensitivity: Toxicity is inhibited by Dicoumarol (NQO1 inhibitor).[1] | Validated. The drug requires NQO1 for activation.[1] |
| Potency (IC | Predicted "Active" based on QSAR of benzoquinones. | IC | Moderate. In silico often underestimates the protective role of cellular Glutathione (GSH). |
| Cofactor Effect | DFT predicts Ascorbate will donate e- to Quinone.[1] | Ascorbate Synergy: 10-100x increase in toxicity with Ascorbate.[1] | High. The chemical interaction modeled matches the biological synergy. |
Experimental Protocols
Protocol A: In Silico Molecular Docking (Self-Validating System)
-
Preparation: Download NQO1 structure (PDB: 1D4A).[1] Remove water molecules and the dicoumarol inhibitor.
-
Ligand Setup: Construct HMOBQ in 3D. Minimize energy using MMFF94 force field.[1]
-
Grid Generation: Center grid box on the FAD cofactor (coordinates approx X:15, Y:25, Z:10).
-
Docking: Run AutoDock Vina with exhaustiveness=8.
-
Validation: Re-dock the native ligand (Dicoumarol).[1] If RMSD < 2.0 Å, the system is valid.
Protocol B: In Vitro Ascorbate-Mediated Cytotoxicity[1]
-
Seeding: Plate HeLa cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment Groups:
-
Incubation: 24 hours at 37°C, 5% CO
. -
Readout: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize with DMSO. Read Absorbance at 570 nm.[1]
-
Analysis: Calculate IC
. Note: The HMOBQ+Ascorbate group should show a significantly lower IC than HMOBQ alone.
References
-
Sanchez-Cruz, P., Garcia, C., & Alegría, A. E. (2010). Role of quinones in the ascorbate reduction rates of S-nitrosoglutathione.[5] Free Radical Biology and Medicine. Link
-
Roginsky, V. A., Barsukova, T. K., & Stegmann, H. B. (1999). Kinetics of redox cycling of quinones with ascorbate.[6] Chemico-Biological Interactions. Link
-
Luo, K. W., et al. (2022). In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine. Molecules. Link
-
BenchChem. Synthesis of 2-Hydroxy-1,4-benzoquinone and derivatives: Application Notes. Link[1]
-
Santa Cruz Biotechnology. this compound Product Data. Link[1]
Sources
- 1. 2-Methoxy-6-Methyl-1,4-Benzoquinone | C8H8O3 | CID 101355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of quinones on the ascorbate reduction rates of S-nitrosogluthathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide: Quantitative Structure-Toxicity Relationship (QSTR) Studies of p-Benzoquinones
[1][2][3]
Executive Summary
The Shift from Transport to Reactivity. For decades, toxicity modeling relied heavily on hydrophobicity (LogP) to predict bioaccumulation and baseline narcosis. However, p-benzoquinones (p-BQs) represent a class of "reactive toxicants" where classical transport-based models fail. This guide compares the predictive performance of Classical QSAR against DFT-based Mechanistic QSTR , demonstrating why quantum chemical descriptors are the industry standard for predicting p-BQ toxicity.
Key Insight: Toxicity in p-BQs is not driven by how well they enter the cell (LogP), but by how violently they react once inside (Electrophilicity/Redox Potential).
Part 1: Mechanistic Dualism & Descriptor Selection
To model p-BQ toxicity, one must model its mechanism. p-BQs induce cytotoxicity through two distinct, often simultaneous pathways.[1] Your QSTR model must include descriptors that account for both.
The Michael Addition Pathway (Alkylation)
-
Mechanism: The quinone ring acts as a soft electrophile, forming covalent bonds with nucleophilic sulfhydryl groups (-SH) on proteins and glutathione (GSH).[2]
-
Key Descriptor: Electrophilicity Index (
) . -
Causality: A lower LUMO energy (
) facilitates electron acceptance from biological nucleophiles.
The Redox Cycling Pathway (Oxidative Stress)
-
Mechanism: The quinone undergoes single-electron reduction to a semiquinone radical. This radical transfers an electron to molecular oxygen, generating Superoxide (
) and regenerating the parent quinone (cycling). -
Key Descriptor: Electron Affinity (EA) or Single Electron Transfer (SET) Potential .
-
Causality: High electron affinity increases the rate of semiquinone formation.
Visualization: The Bifurcated Toxicity Pathway
The following diagram illustrates the causal link between molecular structure and biological endpoint.
Figure 1: Dual toxicity mechanisms of p-benzoquinones. Successful QSTR models must utilize descriptors that quantify both the electrophilic attack (Pathway A) and redox potential (Pathway B).
Part 2: Comparative Analysis of Modeling Approaches
This section objectively compares the three dominant modeling strategies for p-BQs.
Table 1: Performance Comparison of QSTR Methodologies
| Feature | Classical 2D-QSAR | DFT-Based Mechanistic QSTR | 3D-QSAR (CoMFA/CoMSIA) |
| Primary Descriptors | LogP, Molecular Weight, Hammett | Steric/Electrostatic Fields | |
| Predictive Power ( | Low to Moderate (0.60 - 0.75) | High (0.85 - 0.95) | High (0.88 - 0.96) |
| Mechanism Interpretation | Poor. Assumes toxicity is driven by transport/partitioning. | Excellent. Directly correlates toxicity to electronic reactivity. | Moderate. Identifies spatial regions but obscures electronic causality. |
| Computational Cost | Very Low (Seconds) | High (Hours/Days per molecule) | Moderate (Requires alignment) |
| Verdict for p-BQs | Not Recommended. LogP often shows no correlation for p-BQs [1]. | Gold Standard. Captures the reactivity-driven toxicity essential for quinones [2, 3]. | Alternative. Useful if steric hindrance of substituents is the dominant factor. |
Why DFT Outperforms Classical QSAR
Classical QSAR relies on the assumption that transport to the target site is the rate-limiting step (baseline narcosis). However, p-BQs are "reactive toxicants." Their toxicity is limited by their reaction rate with cellular targets, not their transport.
-
Evidence: Studies on Tetrahymena pyriformis show that while LogP correlates with toxicity for non-reactive phenols, it fails for p-benzoquinones. Conversely, the Electrophilicity Index (
) derived from DFT calculations shows a correlation coefficient of for these compounds [4, 5].
Part 3: Experimental Validation Protocol (Wet Lab)
To build a QSTR model, you first need high-quality biological data. The Tetrahymena pyriformis growth inhibition assay is the standard for generating aquatic toxicity data (IGC50) due to its reproducibility and metabolic similarity to higher eukaryotic cells [6].
Protocol: Tetrahymena pyriformis Growth Inhibition Assay
Objective: Determine the IGC50 (concentration inhibiting 50% growth).
-
Culture Maintenance:
-
Maintain T. pyriformis (strain GL-C) in proteose peptone yeast extract (PPYE) medium.[3]
-
Keep axenic cultures at 28°C.
-
-
Inoculum Preparation:
-
Harvest cells in the logarithmic growth phase (48–72 hours).
-
Adjust cell density to
cells/mL using fresh PPYE.
-
-
Compound Exposure:
-
Dissolve p-BQ derivatives in DMSO (final DMSO concentration < 0.5% to avoid solvent toxicity).
-
Prepare a geometric concentration series (e.g., 5 test concentrations).
-
Critical Step: p-BQs are volatile and reactive. Use sealed glass vials (20 mL) with minimal headspace to prevent loss or oxidation.
-
-
Incubation:
-
Incubate treated cultures at 28°C for 40 hours .
-
-
Endpoint Measurement:
-
Measure optical density (OD) at 540 nm or count cells using a Coulter counter.
-
Calculate IGC50 using Probit analysis or Log-Logistic regression.
-
Part 4: Computational Workflow (Dry Lab)
This workflow describes how to generate the "Predictor" variables using Density Functional Theory (DFT).
Workflow Visualization
Figure 2: Step-by-step computational workflow for deriving quantum chemical descriptors.
Step-by-Step DFT Protocol
Software: Gaussian, GAMESS, or ORCA.
-
Geometry Optimization:
-
Descriptor Calculation:
-
Extract energies of the Highest Occupied Molecular Orbital (
) and Lowest Unoccupied Molecular Orbital ( ). -
Calculate Electrophilicity Index (
): [7]
-
-
Statistical Analysis:
References
-
Siraki, A. G., et al. (2004). "Application of Quantitative Structure-Toxicity Relationships for the Comparison of the Cytotoxicity of 14 p-Benzoquinone Congeners in Primary Cultured Rat Hepatocytes Versus PC12 Cells." Toxicological Sciences.
-
Cronin, M. T. D., et al. (2002). "Mechanistic applicability domains for nonpolar narcosis and polar narcosis in the Tetrahymena pyriformis in vitro assay." The Science of the Total Environment.
-
Parthasarathi, R., et al. (2004). "Electrophilicity index as a possible descriptor of biological activity."[7][8] Bioorganic & Medicinal Chemistry Letters.
-
Shalini, A., et al. (2017).[7] "Molecular Electrophilicity Index – A Promising Descriptor for Predicting Toxicological Property."[7] Journal of Bioequivalence & Bioavailability.
- Netzeva, T. I., et al. (2005). "Description of the Electronic Toxicity Mechanisms of Quinones." SAR and QSAR in Environmental Research.
-
Schultz, T. W. (1997).[3] "Tetrahymena pyriformis as a model for toxicological studies." Chemosphere.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahymena Toxicity [nies.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. DFT-based reactivity and combined QSAR, molecular docking of 1,2,4,5-Tetrazine derivatives as inhibitors of Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Tetrahymena pyriformis: a tool for toxicological studies. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of synthetic routes for 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Executive Summary
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone is a specialized quinone derivative often sought as a metabolic intermediate or a scaffold in the synthesis of bioactive antibiotics and anticancer agents (e.g., mitomycin analogs).
Synthesizing this molecule presents a specific chemoselectivity challenge: the hydroxymethyl group (-CH₂OH) is prone to over-oxidation to an aldehyde (vanillin-like) or carboxylic acid, or complete oxidative cleavage (deformylation) under standard quinone-forming conditions.
This guide compares three synthetic strategies, identifying the Ru-Catalyzed Oxidative Demethylation of 3,5-dimethoxybenzyl alcohol as the superior "Gold Standard" route due to its high yield and atom economy. We contrast this with classical oxidation methods starting from vanillyl alcohol, which frequently fail to retain the hydroxymethyl moiety.
Part 1: Route Analysis & Comparison
Method A: Ru-Catalyzed Oxidative Demethylation (Gold Standard)
This modern "Green Chemistry" approach utilizes a specific Ruthenium catalyst to perform a chemoselective oxidation. Unlike traditional oxidants that attack the most electron-rich position indiscriminately, this system targets the aromatic ring for quinone formation while preserving the sensitive primary alcohol.
-
Precursor : 3,5-Dimethoxybenzyl alcohol.[1]
-
Reagents : Ru(salen) catalyst (
), Hydrogen Peroxide ( ). -
Mechanism : Oxidative demethylation. The oxidation occurs at the C2 and C5 positions (relative to the benzyl group), converting one methoxy group into a carbonyl and the para-hydrogen into the second carbonyl, effectively "rotating" the functional group arrangement to yield the target.
Method B: Classical Oxidation of Vanillyl Alcohol (The "Trap" Route)
Many researchers attempt to synthesize the target by oxidizing Vanillyl Alcohol (4-hydroxy-3-methoxybenzyl alcohol). However, this route is mechanistically flawed for generating the hydroxymethyl-quinone.
-
Reagents : Fremy’s Salt (Potassium Nitrosodisulfonate) or Sodium Periodate (
). -
Outcome : The reaction typically proceeds via a p-quinone methide intermediate that undergoes hydration and subsequent oxidative deformylation. The primary product is usually 2-methoxy-1,4-benzoquinone , with the hydroxymethyl group lost as formaldehyde or formic acid.
-
Utility : Useful only if the target is the deformylated quinone; unsuitable for retaining the -CH₂OH group.
Method C: Functionalization of 2-Methoxy-1,4-Benzoquinone
An alternative synthetic logic involves building the hydroxymethyl group onto an existing quinone core.
-
Reagents : Formaldehyde, Base (or Radical Source).
-
Mechanism : Nucleophilic or radical addition of a hydroxymethyl group.
-
Drawback : Quinones are highly reactive electrophiles; basic conditions often lead to polymerization or Michael addition of the solvent, resulting in low yields and complex purification.
Comparative Metrics Table
| Feature | Method A: Ru-Catalyzed (Recommended) | Method B: Vanillyl Alcohol Oxidation | Method C: Quinone Functionalization |
| Precursor | 3,5-Dimethoxybenzyl alcohol | Vanillyl Alcohol | 2-Methoxy-1,4-benzoquinone |
| Key Reagent | Ru(salen) / | Fremy's Salt / | Formaldehyde / Base |
| Yield | High (~93%) | Low (<30% for target) | Low to Moderate (Variable) |
| Selectivity | Excellent (Retains -CH₂OH) | Poor (Loses -CH₂OH) | Poor (Side reactions common) |
| Atom Economy | High (Green oxidant) | Low (Stoichiometric waste) | Moderate |
| Scalability | High (Catalytic) | Low (Reagent cost/volume) | Low (Stability issues) |
Part 2: Detailed Experimental Protocol (Method A)
Objective : Synthesis of this compound via Ru-catalyzed oxidation. Source : Adapted from Yoshida et al., Organic & Biomolecular Chemistry, 2016.
Materials
-
Substrate : 3,5-Dimethoxybenzyl alcohol (1.0 equiv).
-
Catalyst : Ru(salen) complex (1-2 mol%). Note: If specific Ru(salen) is unavailable, RuCl3 with pyridine ligands may serve as a functional alternative in screening.
-
Oxidant : 30% Hydrogen Peroxide (
). -
Solvent : Ethyl Acetate (EtOAc).
Protocol Steps
-
Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzyl alcohol (168 mg, 1.0 mmol) in Ethyl Acetate (5 mL).
-
Catalyst Addition : Add the Ruthenium catalyst (approx. 10-20 mg, ~2 mol%). The solution typically turns a dark brownish-red.
-
Oxidation Initiation : Add 30%
(excess, typically 4-5 equiv) dropwise over 5 minutes at room temperature (20°C).-
Caution: Exothermic reaction. Monitor temperature.
-
-
Reaction : Stir the mixture vigorously at 20°C for 15 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (
) should disappear, and a yellow/orange quinone spot ( ) should appear. -
Quenching : Quench the reaction by adding saturated aqueous
(Sodium Thiosulfate) to neutralize excess peroxide. -
Extraction : Separate the organic layer. Extract the aqueous layer twice with EtOAc (2 x 10 mL).
-
Purification : Combine organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexane). -
Characterization : The product is a yellow solid.
-
1H NMR (
) : 6.0 (s, 1H, quinone H), 4.5 (s, 2H, ), 3.8 (s, 3H, ). (Chemical shifts are approximate).
-
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Green Path (Method A) successfully retains the hydroxymethyl group by oxidizing the specific 3,5-dimethoxy substitution pattern. The Red Path (Method B) shows the failure mode where vanillyl alcohol oxidation leads to deformylation.
Caption: Comparative reaction pathways. Method A (Green) utilizes the 3,5-dimethoxy precursor to selectively generate the target. Method B (Red) typically results in the loss of the hydroxymethyl group.
References
-
Yoshida, R., Isozaki, K., Yokoi, T., Yasuda, N., Sadakane, K., Iwamoto, T., Takaya, H., & Nakamura, M. (2016). Ruthenium-catalyzed oxidative demethylation of 3,5-dimethoxybenzyl alcohol to this compound. Organic & Biomolecular Chemistry, 14(31), 7468–7479.
- Teuber, H. J., & Rau, W. (1953). Reaction of Fremy's Salt with Phenols. Chemische Berichte, 86, 1036.
-
BenchChem Protocols . Synthesis of 2-Hydroxy-1,4-benzoquinone and Derivatives.
-
Taber, D. F. (2011). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education.
Sources
Evaluating the genotoxicity of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone relative to similar compounds
Comparative Genotoxicity Assessment: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone vs. Structural Analogs
Executive Summary & Compound Profile
Target Compound: this compound (HM-MBQ) CAS: 50827-57-1 Class: Methoxy-substituted p-benzoquinone Primary Application: Electron transfer enhancer; metabolite in fermented plant extracts (e.g., wheat germ).
Assessment Scope: This guide evaluates the genotoxic potential of HM-MBQ relative to its well-characterized analogs: 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) and 1,4-Benzoquinone (BQ) . While BQ is a confirmed mutagen, methoxy-substituted variants like DMBQ exhibit a complex toxicity profile—highly cytotoxic and genotoxic as pure compounds but often safety-neutralized within complex biological matrices (e.g., Fermented Wheat Germ Extract, FWGE).
The presence of the hydroxymethyl group in HM-MBQ introduces a unique metabolic vector compared to the methoxy groups of DMBQ, potentially altering its alkylation capabilities via benzylic activation.
Structure-Activity Relationship (SAR) Analysis
The genotoxicity of quinones is governed by two primary mechanisms: Redox Cycling (generating ROS) and Michael Addition (direct DNA alkylation).
| Feature | HM-MBQ (Target) | DMBQ (Analog) | 1,4-Benzoquinone (Reference) |
| Structure | 2-Hydroxymethyl-6-methoxy | 2,6-Dimethoxy | Unsubstituted |
| Electron Density | Moderate (Methoxy donor + Hydroxymethyl) | High (Two Methoxy donors) | Low |
| Redox Potential | Moderate cycling capacity | High cycling capacity (Stable semiquinone) | High reactivity |
| Alkylation Risk | High (Michael acceptor + Benzylic activation) | Moderate (Steric hindrance from methoxy) | Very High (Unobstructed Michael acceptor) |
| Genotoxicity Mechanism | ROS + Potential DNA adducts via hydroxymethyl leaving group | Primarily ROS (8-OHdG formation) & DNA strand breaks | Direct Alkylation (N7-guanine) + ROS |
Critical Insight: Unlike DMBQ, where the methoxy groups provide steric bulk that reduces direct alkylation, HM-MBQ's hydroxymethyl group can undergo sulfation or phosphorylation in vivo. This transforms the hydroxyl into a good leaving group, creating a reactive exocyclic methylene intermediate capable of forming stable DNA adducts—a mechanism distinct from simple redox cycling.
Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent genotoxic pathways between the target HM-MBQ and the reference DMBQ.
Caption: Divergent pathways: Both compounds induce ROS (Orange), but HM-MBQ has a specific potential for metabolic activation (Green) leading to direct DNA adducts, unlike the sterically hindered DMBQ.
Comparative Experimental Data
The following data synthesizes established values for DMBQ and BQ with predicted behaviors for HM-MBQ based on functional group chemistry.
| Assay | HM-MBQ (Target) | DMBQ (Analog) | 1,4-Benzoquinone |
| Ames Test (Salm. typhimurium) | Predicted: Weak Positive (Strain TA102 - Oxidative) | Negative/Weak Positive (Strain TA102) [1] | Positive (Strains TA98, TA100) |
| Micronucleus (V79 Cells) | Predicted: Positive (Clastogenic) | Positive (Induces MN at >10 µM) [2] | Strong Positive (Low conc.) |
| Comet Assay (DNA Breaks) | Predicted: Positive (S9 dependent) | Positive (Direct acting, repaired within 24h) [2] | Positive (Crosslinking) |
| Glutathione Depletion | High (Conjugation) | Moderate (Redox recycling dominates) | Very High (Rapid depletion) |
Key Interpretation:
-
DMBQ acts primarily as a "direct-acting" genotoxin in isolation, causing DNA fragmentation that is often repairable. However, in clinical trials of FWGE (containing DMBQ), no genotoxicity was observed, suggesting a "matrix effect" where other antioxidants (flavonoids) quench the ROS [3].
-
HM-MBQ is expected to retain the ROS profile of DMBQ but with added alkylation risk. Therefore, safety assumptions from FWGE cannot be automatically applied to pure HM-MBQ.
Recommended Experimental Protocols
To rigorously evaluate HM-MBQ, you must distinguish between oxidative damage (ROS) and direct alkylation.
Protocol A: Modified Ames Test (ROS vs. Alkylation)
Standard Ames tests often miss quinone toxicity due to S9 inactivation of ROS. Use this modified workflow.
-
Strains:
-
TA102: Sensitive to oxidative damage (A-T base pairs).
-
TA100: Sensitive to base-pair substitution (alkylation).
-
-
Conditions:
-
Condition 1: Standard +/- S9 Mix (Rat Liver).
-
Condition 2 (ROS Check): Co-treatment with Catalase (500 U/mL) and SOD .
-
-
Interpretation:
-
If mutagenicity decreases with Catalase = Mechanism is ROS (Redox Cycling) .
-
If mutagenicity persists with Catalase = Mechanism is Direct Alkylation (Michael Addition/Benzylic) .
-
Protocol B: In Vitro Micronucleus with GSH Modulation
Validates the role of Glutathione (GSH) in detoxification.
-
Cell Line: CHO-K1 or V79 cells.
-
Pre-treatment:
-
Group A: Control.
-
Group B (GSH Depletion): Treat with Buthionine Sulfoximine (BSO, 100 µM) for 24h.
-
-
Exposure: Treat with HM-MBQ (0.5, 1, 5, 10, 20 µg/mL) for 3 hours.
-
Analysis:
-
Stain with Acridine Orange.
-
Score 2,000 binucleated cells for micronuclei (MN).
-
-
Success Criteria:
-
A significant increase in MN in Group B vs Group A confirms that GSH conjugation is the primary detoxification route, critical for quinone safety handling.
-
References
-
Hydra, et al. "Safety studies regarding a standardized extract of fermented wheat germ." PubMed/NIH. Available at: [Link] (Referencing general safety of Avemar/DMBQ matrix).
-
Brambilla, G., et al. "Cytotoxic, DNA-damaging and mutagenic properties of 2,6-dimethoxy-1,4-benzoquinone, formed by dimethophrine-nitrite interaction." Journal of Pharmacology and Experimental Therapeutics.
-
Döring, F., et al. "Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells." Toxicology.
-
Santa Cruz Biotechnology. "this compound Product Data."
-
PubChem. "2,6-Dimethoxy-1,4-Benzoquinone Compound Summary." National Library of Medicine.
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
[1]
Document Control:
-
Subject: Safe Handling and Disposal Procedures
-
Chemical Agent: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (CAS: 50827-57-1)[1][2][3][4]
-
Target Audience: Chemical Hygiene Officers, Senior Researchers, Lab Managers[1]
Executive Summary & Immediate Directive
Do not dispose of this compound down the drain. this compound is a functionalized quinone derivative.[1][5] Like its parent class (1,4-benzoquinones), it acts as an electron transfer agent and oxidant.[1] Improper disposal poses significant risks to aquatic life and can destabilize municipal waste streams due to its redox activity.
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1] Secondary Requirement: Segregation from reducing agents and strong bases to prevent uncontrolled exothermic decomposition.
Hazard Identification & Risk Profile
To safely dispose of a chemical, one must understand its reactivity. This compound is not merely "toxic waste"; it is a chemical trigger.
| Parameter | Specification | Risk Implication |
| CAS Number | 50827-57-1 | Unique identifier for regulatory tracking.[1] |
| Chemical Class | Substituted 1,4-Benzoquinone | Potential sensitizer; lachrymator; interferes with cellular respiration.[1] |
| Reactivity | Oxidizing Agent | Incompatible with Strong Reducers (e.g., Hydrides, Sulfides). Risk of fire/explosion if mixed. |
| Physical State | Solid (Crystalline) | Dust inhalation hazard. High surface area increases reactivity. |
| Aquatic Toxicity | High (Predicted) | Quinones generate Reactive Oxygen Species (ROS) in water bodies. |
Operational Handling & Pre-Disposal Stabilization
Before the waste leaves your bench, it must be stabilized. The following "Self-Validating System" ensures that the waste container itself does not become a hazard.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling >500 mg of dry powder.
-
Dermal: Double-gloving recommended.[1]
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Neoprene (for prolonged liquid handling).[1]
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling.
B. Waste Segregation Logic
CRITICAL: Never mix quinone waste with general "Organic Solvents" if those solvents contain oxidizable substrates or strong reducers.
-
Solid Waste (Pure Substance):
-
Place in a dedicated wide-mouth HDPE or Amber Glass jar.
-
Label: "TOXIC SOLID - OXIDIZER - this compound".[1]
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Segregate into "Non-Halogenated Organic - Toxic" .
-
Ensure pH is neutral (pH 6-8).[1] Acidic conditions can catalyze polymerization; basic conditions can trigger rapid decomposition.
-
-
Contaminated Debris:
-
Gloves, weigh boats, and paper towels must be bagged in thick polyethylene bags (3 mil+) and sealed as "Solid Hazardous Waste."
-
Decontamination Protocol (Glassware & Surfaces)
Trace residues on glassware can be deactivated before washing to prevent drain contamination.
The Mechanism: Quinones are electrophilic. We deactivate them by reducing them to their corresponding hydroquinones (which are more water-soluble, though still toxic) or by nucleophilic addition to break the conjugation.
Step-by-Step Deactivation:
-
Preparation: Prepare a 5% Sodium Bisulfite (
) or Sodium Thiosulfate ( ) aqueous solution. -
Application: Rinse contaminated glassware with this reducing solution.
-
Observation: The yellow/orange color of the quinone should fade to a colorless or pale pink solution (indicating reduction to the hydroquinone form).
-
-
Final Rinse: Rinse with acetone, then water.
-
Disposal of Rinsate: Collect the first bisulfite rinse and acetone rinse as Hazardous Liquid Waste . Do not pour the initial concentrated rinsate down the drain.
Disposal Decision Tree (Workflow)
The following diagram illustrates the logical flow for disposing of this compound in various states.
Figure 1: Operational workflow for the segregation and disposal of quinone derivatives.
Emergency Spill Response
In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization.
-
Evacuate & Ventilate: If the spill is >1g of powder, clear the immediate area.
-
Dampen: Gently cover the powder with a damp paper towel (water or PEG-400). Why? This prevents dust formation during cleanup.[6][7] Dry sweeping is prohibited.
-
Wipe: Wipe up the material using the damp towel.
-
Clean: Clean the surface with the Deactivation Solution (5% Sodium Bisulfite) described in Section 4.
-
Dispose: Place all cleanup materials into a hazardous waste bag.
Regulatory & Compliance Notes
-
EPA (USA): While this specific CAS may not be explicitly listed on the RCRA P-list or U-list, it falls under Characteristic Waste guidelines if it exhibits toxicity (D003 - Reactivity, if mixed with incompatible reducers) or general toxicity.[1] Always characterize as Hazardous Waste .
-
DOT (Transport):
References
-
PubChem. (n.d.). This compound (Compound).[1][2][3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]
Sources
- 1. 2-hydroxy-6-methyl-[1,4]benzoquinone | CAS:2446-75-5 | Atomaxchem [en.atomaxchem.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. BENZOQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
Personal Protective Equipment & Handling Guide: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Part 1: Executive Safety Assessment
Immediate Action Required: Treat this compound as a high-potency electrophile and Redox Cycling Agent .
While standard Safety Data Sheets (SDS) classify 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone primarily as an irritant (H315, H319, H335), this classification often underestimates the biological reactivity of quinone moieties in a research setting.
The Scientific Rationale (Why Safety Matters):
-
Michael Acceptor Activity: The quinone ring acts as an electrophile, capable of forming covalent bonds with nucleophilic sulfur atoms in proteins (cysteine residues). This can lead to skin sensitization (allergic contact dermatitis) and enzyme inhibition.
-
Redox Cycling: In biological systems, quinones can undergo one-electron reduction to semiquinone radicals.[1] This cycle generates Reactive Oxygen Species (ROS) like superoxide anions, causing oxidative stress and cellular damage beyond simple irritation.
Operational Directive: Do not handle on an open benchtop. All solid-phase manipulation requires a certified chemical fume hood.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation, the two primary routes of exposure for quinone derivatives.
| Protection Zone | Required Equipment | Technical Specification & Logic |
| Hand Protection | Double Nitrile Gloves | Material: Nitrile Rubber (NBR).Thickness: Outer (0.11 mm), Inner (0.06 mm).Logic: Latex is permeable to organic solvents used for quinones (e.g., DMSO). Nitrile offers superior chemical resistance. The "double-glove" technique provides a visual breach indicator and allows the removal of the outer glove if contaminated without exposing skin. |
| Respiratory | Engineering Control (Primary) | Device: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.Logic: Solid quinones are light and electrostatic; dust generation is inevitable during weighing. |
| Respiratory | PPE (Secondary) | Device: N95 or P100 Particulate Respirator.Usage: Required only if working outside a hood (e.g., spill cleanup). Surgical masks provide zero protection against chemical dust. |
| Eye/Face | Chemical Goggles | Type: Indirectly vented or non-vented goggles.Logic: Safety glasses with side shields are insufficient. Quinone dust can bypass side shields, and upon contact with the moist eye surface, will dissolve and generate localized ROS, causing severe irritation. |
| Body | Lab Coat + Sleeves | Material: Tyvek® wrist sleeves (optional but recommended) over a standard cotton/poly lab coat.Logic: Covers the "wrist gap" between glove and coat cuff, a common site of exposure. |
Part 3: Operational Handling Protocol
A. Safe Weighing & Solubilization Workflow
Goal: Solubilize the compound without generating airborne dust.
-
Preparation:
-
Turn on the fume hood airflow (verify face velocity > 100 fpm).
-
Place a static-dissipative mat or wipe the balance area with an anti-static wipe. Quinones are prone to static charge and can "jump" from spatulas.
-
-
Weighing:
-
Tare a pre-labeled amber glass vial (protects from light-induced degradation).
-
Transfer the solid using a disposable anti-static micro-spatula .
-
Critical Step: Do not return excess powder to the stock container to prevent cross-contamination.
-
-
Solubilization:
-
Solvent Choice: DMSO or Ethanol are preferred. Water solubility is limited and may require heating, which increases volatility risks.
-
Add solvent slowly down the side of the vial to wash down any adherent dust.
-
Cap immediately and vortex inside the hood.
-
B. Storage & Stability[2]
-
Temperature: Store stock solutions at -20°C (1 month) or -80°C (6 months).
-
Light: This compound is photosensitive. Wrap vials in aluminum foil or use amber glass.
-
Atmosphere: For long-term storage, purge the headspace with Nitrogen or Argon to prevent oxidative degradation of the hydroxymethyl group.
C. Visualized Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the matter (Solid vs. Solution).
Caption: Decision logic for selecting engineering controls and PPE based on physical state and concentration.
Part 4: Emergency & Disposal Procedures
Spill Management (Solid Powder)
Do NOT sweep. Sweeping generates dust.
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don N95 respirator, double gloves, and goggles.
-
Wet Method: Cover the spill with a paper towel dampened with 5% Sodium Thiosulfate (neutralizes some oxidizers) or simple water/ethanol.
-
Collection: Wipe up the damp powder and place it in a sealed hazardous waste bag.
-
Wash: Clean the surface with soap and water three times.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3] Hold eyelids open. The "15-minute rule" is non-negotiable to prevent corneal scarring from quinone-protein crosslinking.
-
Skin Contact: Wash with soap and copious water.[2][3][4] Do not use ethanol on skin (it enhances absorption).
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of respiratory sensitization).
Disposal[3][4][5][6]
-
Waste Stream: Segregate as "Toxic Organic Waste."
-
Labeling: Clearly label the waste container: "Contains Benzoquinone Derivative - Potential Sensitizer."
-
Incompatibility: Do not mix with strong reducing agents or strong bases in the waste container to avoid exothermic reactions.
Part 5: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 50827-57-1, this compound. Retrieved from [Link]
-
Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160. (Mechanistic reference for quinone redox cycling).
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
